[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Description
Properties
IUPAC Name |
2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-5-12(16)18-13-8(2)10(4-3-9(7)13)17-6-11(14)15/h3-5H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOBHEVDLOLOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358655 | |
| Record name | [(4,8-Dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160600-35-1 | |
| Record name | 2-[(4,8-Dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160600-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(4,8-Dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical Architecture of Coumarin Derivatives: The Synthesis of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid
[1]
Executive Summary
Molecule of Interest: [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS Registry Number: (Analogous derivatives often indexed; specific CAS for exact acid: 300854-80-6 or similar depending on salt form) Core Application: Pharmacophore linker in medicinal chemistry.[1][2] This moiety serves as a critical intermediate for synthesizing hydrazides, oxadiazoles, and triazoles with documented antimicrobial, anti-inflammatory, and antioxidant profiles.[1]
This technical guide details the robust, two-phase synthesis of the title compound. Unlike generic protocols, this workflow prioritizes regiochemical integrity (ensuring the 4,8-dimethyl substitution pattern) and purification efficiency suitable for pharmaceutical intermediate standards.[1]
Phase 1: Construction of the Coumarin Core
Reaction Type: Pechmann Condensation Objective: Synthesis of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one (7-hydroxy-4,8-dimethylcoumarin).[1]
The Mechanistic Logic
The Pechmann condensation is selected over the Perkin or Knoevenagel reactions because it specifically targets phenols to create the coumarin ring system with high yields.
-
Regioselectivity: We utilize 2-methylresorcinol as the starting phenol.[1] The methyl group at the 2-position of the resorcinol ring forces the cyclization to occur at the specific ortho-position, guaranteeing the 8-methyl substituent in the final coumarin.[1]
-
4-Methyl Introduction: Ethyl acetoacetate provides the 4-methyl group via the
-keto functionality.[1][3]
Experimental Protocol
Reagents:
-
2-Methylresorcinol (1.0 eq)[1]
-
Ethyl Acetoacetate (1.0 eq)[1]
-
Concentrated Sulfuric Acid (
) (Solvent/Catalyst role, ~5–10 mL per gram of reactant)[1]
Workflow:
-
Cryogenic Addition: Place concentrated
in a round-bottom flask and cool to <5°C using an ice-salt bath. Critical: Temperature control prevents sulfonation byproducts.[1] -
Reactant Mixing: Maintain temperature <10°C while adding 2-methylresorcinol and ethyl acetoacetate dropwise simultaneously (or pre-mixed).
-
Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. The solution will darken as the transesterification and subsequent dehydration occur.
-
Quenching: Pour the reaction mixture in a thin stream into crushed ice with vigorous stirring. The coumarin will precipitate as a solid.
-
Purification: Filter the precipitate. Wash with cold water until the filtrate is neutral (pH 7). Recrystallize from ethanol to obtain needle-like crystals.
Validation:
Phase 2: Linker Installation (Etherification & Hydrolysis)
Reaction Type: Williamson Ether Synthesis followed by Ester Hydrolysis Objective: Conversion of the 7-hydroxy intermediate to the oxyacetic acid target.
The Strategic Choice: Ester vs. Direct Acid
While direct alkylation with chloroacetic acid is possible, this guide recommends the Ethyl Bromoacetate Route .[1]
-
Reasoning: The ethyl ester intermediate is non-polar, allowing for facile purification (recrystallization or column chromatography) to remove unreacted phenols before the final hydrolysis.[1] This ensures the final acid is free of phenolic contaminants which are difficult to separate from the acid product.
Experimental Protocol
Step A: O-Alkylation (Ester Formation)
Reagents:
-
7-hydroxy-4,8-dimethylcoumarin (1.0 eq)[1]
-
Ethyl Bromoacetate (1.2 eq)[1]
-
Anhydrous Potassium Carbonate (
) (2.0 eq)[1] -
Solvent: Dry Acetone or DMF (Dimethylformamide)[1]
Workflow:
-
Deprotonation: Dissolve the coumarin in dry acetone. Add anhydrous
and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Add ethyl bromoacetate dropwise.
-
Reflux: Heat to reflux (56°C for acetone) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]
-
Workup: Filter hot to remove inorganic salts (
, excess ). Evaporate the solvent under reduced pressure. -
Intermediate Isolation: The resulting solid is Ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate.[1]
Step B: Hydrolysis to Target Acid
Reagents:
-
Ester Intermediate (from Step A)[1]
-
Sodium Hydroxide (NaOH) (5% aqueous solution)[1]
-
Ethanol (co-solvent)[1]
Workflow:
-
Saponification: Dissolve the ester in a 1:1 mixture of Ethanol and 5% NaOH. Reflux for 1–2 hours.
-
Acidification: Cool the mixture. Acidify dropwise with concentrated HCl to pH ~2.
-
Precipitation: The target acid, [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid , will precipitate as a white solid.[1]
-
Final Purification: Filter and wash with cold water.[1][4][5] Recrystallize from dilute ethanol.
Visualizing the Pathway
The following diagram illustrates the chemical logic and flow from raw materials to the final drug precursor.
Figure 1: Step-wise chemical transformation from substituted resorcinol to the final acetic acid derivative.
Technical Data & Troubleshooting[6]
Reagent Stoichiometry Table
| Component | Equivalence | Role | Critical Note |
| 2-Methylresorcinol | 1.0 eq | Scaffold Core | Determines 8-Me position; do not substitute with resorcinol.[1] |
| Ethyl Acetoacetate | 1.0 - 1.1 eq | Cyclizing Agent | Excess ensures complete consumption of the expensive phenol. |
| Sulfuric Acid | Solvent Vol.[6] | Catalyst | Keep cold to avoid sulfonation of the aromatic ring. |
| Ethyl Bromoacetate | 1.2 eq | Linker | Lachrymator; handle in fume hood.[1] |
| Potassium Carbonate | 2.0 - 3.0 eq | Base | Must be anhydrous to prevent ester hydrolysis during alkylation.[1] |
Troubleshooting Guide
-
Low Yield in Phase 1:
-
Cause: Temperature rose too high during addition.
-
Fix: Ensure addition is dropwise and internal temp stays <10°C.[4]
-
-
Product is Oily/Sticky (Phase 2):
-
Cause: Incomplete hydrolysis or residual solvent.[1]
-
Fix: Triturate the oil with cold diethyl ether or hexane to induce crystallization.
-
-
Ring Opening:
References
-
Pechmann Condensation Mechanism & Catalysis
-
BenchChem.[1] Synthesis of 7-Methylcoumarin Derivatives via Pechmann Condensation: An In-depth Technical Guide.
-
-
Microwave Assisted Synthesis of Coumarin Derivatives
-
Synthesis of Coumarin-Oxyacetic Acid Derivatives
-
Crystal Structure and Properties of 4,8-Dimethylcoumarin Derivatives
Sources
- 1. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Solved Pechmann Condensation - The synthesis proceeds via | Chegg.com [chegg.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 8. 7-HYDROXY-4,8-DIMETHYLCOUMARIN synthesis - chemicalbook [chemicalbook.com]
Technical Whitepaper: Physicochemical Profiling of 4,8-Dimethylcoumarin-7-yloxyacetic Acid
This guide provides an in-depth physicochemical profiling of 4,8-dimethylcoumarin-7-yloxyacetic acid , a specialized fluorogenic scaffold used in bioorganic chemistry and drug development.
Executive Summary
4,8-Dimethylcoumarin-7-yloxyacetic acid (also known as 2-((4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid) is a functionalized coumarin derivative characterized by its blue fluorescence and carboxylic acid handle. Unlike the pH-sensitive 7-hydroxycoumarins, this ether-linked derivative exhibits stable fluorescence across physiological pH ranges, making it a robust fluorophore for bioconjugation. Its 8-methyl substituent enhances lipophilicity and steric hindrance compared to the classic 4-methylcoumarin analogs, influencing its binding kinetics and solubility profile in drug development applications.
Molecular Identity & Structural Analysis
This compound serves as a "lock-and-key" intermediate—the carboxylic acid group allows for amide bond formation with amines (e.g., amino acids, drugs), while the coumarin core provides a fluorescent readout.
| Parameter | Detail |
| IUPAC Name | 2-((4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid |
| Common Name | 4,8-Dimethyl-7-carboxymethoxycoumarin |
| Molecular Formula | C₁₃H₁₂O₅ |
| Molecular Weight | 248.23 g/mol |
| Core Scaffold | 2H-chromen-2-one (Coumarin) |
| Key Substituents | 4-Methyl (C4), 8-Methyl (C8), 7-O-Carboxymethyl (C7) |
| CAS (Precursor) | 4115-76-8 (for 7-hydroxy-4,8-dimethylcoumarin) |
| Appearance | White to off-white crystalline solid |
Structural Logic
-
4-Methyl Group: Prevents enzymatic reduction of the lactone double bond and enhances quantum yield by restricting non-radiative decay pathways.
-
8-Methyl Group: Introduces steric bulk near the 7-oxygen, potentially reducing susceptibility to enzymatic hydrolysis of the ether bond and increasing lipophilicity (LogP).
-
7-Oxyacetic Acid Tail: Provides a chemically orthogonal handle for conjugation without quenching the coumarin fluorescence.
Physicochemical Properties
The following data synthesizes empirical values from coumarin analogs and specific derivative studies.
Solid-State & Solution Properties
| Property | Value / Characteristic | Context |
| Melting Point | 185 – 210 °C (Estimated) | Typical range for coumarin-7-yloxyacetic acid derivatives; specific polymorphs may vary. |
| Solubility (Water) | Low (< 0.5 mg/mL at pH 3) | Acidic form is poorly soluble due to the aromatic core. |
| Solubility (Buffer) | Moderate (> 5 mg/mL at pH > 7) | Soluble as the carboxylate salt. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, Ethanol. |
| pKa (Carboxyl) | ~3.8 – 4.2 | Typical for phenoxyacetic acid derivatives. |
| LogP (Predicted) | ~2.5 – 2.8 | More lipophilic than 4-methylcoumarin-7-yloxyacetic acid (LogP ~1.9) due to the extra methyl group. |
Photophysical Characterization
Unlike 7-hydroxycoumarin (umbelliferone), which is non-fluorescent at acidic pH (phenol form) and highly fluorescent at basic pH (phenolate form), 4,8-dimethylcoumarin-7-yloxyacetic acid retains fluorescence across a broad pH range because the 7-hydroxyl is "locked" as an ether.
-
Excitation Max (
): 315 – 325 nm -
Emission Max (
): 390 – 420 nm (Blue/Cyan) -
Stokes Shift: ~80 – 100 nm (Large shift reduces self-quenching)
-
Quantum Yield (
): ~0.6 – 0.8 (in Ethanol)
Synthesis & Purity Protocol
The synthesis follows a modified Pechmann condensation followed by O-alkylation. The 8-methyl group requires the use of 2-methylresorcinol as the starting material.
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway from 2-methylresorcinol to the target acid via Pechmann condensation and O-alkylation.
Experimental Protocol Summary
-
Cyclization: React 2-methylresorcinol with ethyl acetoacetate in concentrated H₂SO₄ (<10°C) to form 7-hydroxy-4,8-dimethylcoumarin. Pour into ice water to precipitate.
-
Alkylation: Reflux the intermediate with ethyl chloroacetate and anhydrous K₂CO₃ in dry acetone for 6–12 hours.
-
Hydrolysis: Treat the ester with dilute HCl/Acetic acid or NaOH (followed by acidification) to yield the free acid.
-
Purification: Recrystallize from ethanol/water to remove unreacted phenols.
Solubility & Stability Testing
For drug development assays, consistent solubilization is critical. The 8-methyl group increases hydrophobicity, requiring specific handling to avoid precipitation in aqueous buffers.
Solubilization Workflow (Graphviz)
Figure 2: Recommended solubilization protocol for biological assays to ensure homogeneity.
Applications in Drug Development
-
Fluorescent Labeling: The carboxylic acid can be activated (NHS-ester, HOBt/EDC) to label amines on proteins or small molecules.
-
Prodrug Linkers: The ester bond formed with drugs can be designed to be cleaved by esterases, releasing the drug and the fluorescent coumarin tracker.
-
Antiproliferative Agents: Derivatives of this scaffold (e.g., hydrazides) have shown activity against HepG2 cancer cell lines by inhibiting tubulin polymerization.
References
-
Synthesis of Coumarin-Acrylamide Hybrids: Title: Design, synthesis and antiproliferative screening of newly synthesized coumarin-acrylamide hybrids as potential cytotoxic and apoptosis inducing agents. Source: PMC (PubMed Central), 2023. URL:[Link]
-
Coumarin Physicochemical Properties: Title: Phototoxicity of 7-Oxycoumarins with keratinocytes in culture. Source: PMC (PubMed Central), 2019. URL:[Link]
-
Precursor Data (7-Hydroxy-4,8-dimethylcoumarin): Title: 7-Hydroxy-4,8-dimethylcoumarin - Substance Summary. Source: PubChem.[1] URL:[Link]
Sources
[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid mechanism of action
This guide provides an in-depth technical analysis of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (also known as 7-carboxymethoxy-4,8-dimethylcoumarin ). It addresses the molecule's dual role as a high-fidelity fluorogenic derivatization reagent in bioanalysis and a pharmacophore scaffold in drug discovery, specifically targeting inflammatory pathways.
Mechanism of Action, Chemical Biology, and Experimental Protocols[1]
Executive Summary
[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS: 160600-35-1) is a functionalized coumarin derivative characterized by a 2-oxo-2H-chromen core with methyl substitutions at positions 4 and 8, and an oxyacetic acid moiety at position 7.[1][2][3]
In drug development and proteomic research, this molecule operates through two distinct mechanisms:
-
Chemical Biology (Fluorescence) : It acts as a sensitive fluorophore for labeling non-fluorescent analytes (amines, alcohols, fatty acids) via its carboxylic acid handle, enabling femtomole-level detection in HPLC/CE.
-
Pharmacology (Bioactivity) : As a substituted coumarin, it functions as a scaffold for Cyclooxygenase (COX) and Lipoxygenase (LOX) inhibition, exerting anti-inflammatory effects by modulating the NF-κB signaling pathway.
Chemical Identity & Properties
-
IUPAC Name : 2-[(4,8-dimethyl-2-oxo-chromen-7-yl)oxy]acetic acid[3]
-
Common Name : 7-Carboxymethoxy-4,8-dimethylcoumarin (DMCMC)
-
Molecular Formula : C₁₃H₁₂O₅[3]
-
Molecular Weight : 248.23 g/mol [3]
-
Key Structural Features :
-
Coumarin Core : Responsible for UV absorption and fluorescence.
-
4,8-Dimethyl Group : Enhances lipophilicity and induces a bathochromic shift compared to 4-methylumbelliferone.
-
7-Oxyacetic Acid : A reactive "handle" for bioconjugation or receptor binding (mimicking carboxylate metabolites).
-
| Property | Value | Context |
| Excitation Max | ~320–350 nm | UV region, minimizes biological background interference. |
| Emission Max | ~410–450 nm | Strong blue fluorescence. |
| Solubility | DMSO, DMF, Methanol | Limited water solubility; requires organic co-solvent. |
| pKa (COOH) | ~3.5–4.0 | Ionized at physiological pH; reactive in acidic conditions. |
Mechanism of Action: Chemical Biology (Fluorescence Labeling)
The primary technical application of this molecule is as a pre-column derivatization reagent . The mechanism relies on the activation of the carboxylic acid group to form stable amides or esters with target analytes.
The Reaction Mechanism
-
Activation : The carboxylic acid is activated using carbodiimide chemistry (e.g., EDC/NHS) or converted to an acid chloride.
-
Conjugation : The activated intermediate undergoes nucleophilic attack by the target analyte (primary amine or hydroxyl group).
-
Signal Transduction : The resulting conjugate retains the coumarin fluorophore. The 7-alkoxy electron-donating group stabilizes the excited state, resulting in high quantum yield fluorescence.
DOT Diagram: Fluorescence Derivatization Pathway
Caption: Step-wise mechanism for converting non-fluorescent analytes into detectable coumarin conjugates.
Mechanism of Action: Pharmacology (Anti-Inflammatory)
In a therapeutic context, 7-substituted coumarins are investigated for their ability to inhibit enzymes in the arachidonic acid cascade.
Target Interaction[1][4]
-
COX-2 Inhibition : The coumarin lactone ring mimics the geometry of arachidonic acid transition states. The 7-oxyacetic acid side chain enters the hydrophilic side pocket of the COX-2 active site, forming hydrogen bonds with Arg120 and Tyr355 .
-
Antioxidant Activity : The phenolic nature (masked as ether) and the conjugated double bond system allow the molecule to scavenge Reactive Oxygen Species (ROS), reducing oxidative stress-induced inflammation.
Signaling Pathway[4]
-
Stimulus : Pro-inflammatory cytokines (TNF-α, IL-1β) activate the pathway.
-
Intervention : The molecule inhibits the phosphorylation of IκB, preventing the nuclear translocation of NF-κB .
-
Outcome : Downregulation of COX-2, iNOS, and pro-inflammatory cytokines.
DOT Diagram: Anti-Inflammatory Signaling Pathway
Caption: Pharmacological intervention points inhibiting the NF-κB pathway and COX-2 expression.
Experimental Protocols
Protocol A: Fluorescent Labeling of Amines for HPLC
Objective : To derivatize a non-fluorescent primary amine for sensitive detection.
-
Reagent Preparation :
-
Dissolve 10 mg of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid in 1 mL anhydrous DMF.
-
Add 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of NHS (N-Hydroxysuccinimide).
-
Incubate at room temperature for 30 minutes to form the NHS-ester.
-
-
Derivatization :
-
Mix 100 µL of sample (amine in borate buffer, pH 8.5) with 100 µL of the activated reagent solution.
-
Heat at 60°C for 20 minutes in a sealed vial.
-
-
Quenching :
-
Add 50 µL of 10% glycine solution to quench unreacted reagent.
-
-
Analysis :
-
Inject into HPLC (C18 column).[4]
-
Mobile Phase: Acetonitrile/Water gradient.
-
Detection: Fluorescence (Ex: 350 nm, Em: 450 nm).
-
Protocol B: In Vitro COX-2 Inhibition Assay
Objective : To validate the anti-inflammatory mechanism.
-
System : Purified Ovine COX-2 enzyme kit (e.g., Cayman Chemical).
-
Preparation :
-
Dissolve test compound in DMSO (Final concentration <1%).
-
Prepare serial dilutions (0.1 µM to 100 µM).
-
-
Reaction :
-
Incubate enzyme + Heme + Test Compound for 15 minutes at 25°C.
-
Initiate reaction by adding Arachidonic Acid (100 µM) and Colorimetric Substrate (TMPD).
-
-
Measurement :
-
Measure absorbance at 590 nm (peroxidase activity of COX).
-
Calculate IC₅₀ relative to control (solvent only).
-
References
-
BenchChem . (2024). [7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid Biological Activity and Applications. Retrieved from
-
Sigma-Aldrich . (2024). Product Specification: Coumarin Derivatives and Fluorescent Probes. Retrieved from
-
Enamine . (2024). Building Block: 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid.[3] Retrieved from
-
Arabian Journal of Chemistry . (2020). Coumarin derivatives as promising antibacterial agent(s). (Context on 7-oxyacetic acid coumarin pharmacophores). Retrieved from
Sources
biological activity of dimethylcoumarin oxyacetic acid derivatives
Technical Whitepaper: Pharmacological Potential of Dimethylcoumarin Oxyacetic Acid Derivatives
Executive Summary
The coumarin (2H-chromen-2-one) scaffold remains a privileged structure in medicinal chemistry due to its inherent ability to interact with diverse biological targets. Among its vast library of analogs, dimethylcoumarin oxyacetic acid derivatives represent a strategic intersection of lipophilicity and hydrophilicity. The dimethyl substitution (typically at positions 4 and 7) enhances membrane permeability and hydrophobic pocket binding, while the oxyacetic acid moiety confers aqueous solubility and hydrogen-bonding capability essential for active site interaction.
This whitepaper provides a technical deep-dive into the biological activity of these derivatives, specifically focusing on their anti-inflammatory, antimicrobial, and analgesic profiles . It synthesizes structure-activity relationships (SAR) with validated experimental protocols, offering a roadmap for researchers optimizing this scaffold for therapeutic application.
Chemical Basis & Structure-Activity Relationship (SAR)
The pharmacological efficacy of dimethylcoumarin oxyacetic acid derivatives stems from their tripartite structural design:
-
The Coumarin Core: A planar, aromatic system that acts as a DNA intercalator and protein ligand.
-
Dimethyl Substitution (C4, C7):
-
C4-Methyl: Sterically orients the molecule within enzyme active sites (e.g., COX-2).
-
C7-Methyl: Increases lipophilicity (
), facilitating transport across the blood-brain barrier (BBB) and bacterial cell walls.
-
-
Oxyacetic Acid Side Chain (C7-O-CH2-COOH): Mimics the carboxylate pharmacophore found in NSAIDs (e.g., diclofenac, indomethacin), allowing for ionic interactions with arginine residues in cyclooxygenase enzymes.
Table 1: Comparative SAR of Coumarin Derivatives
| Derivative Class | Lipophilicity | Water Solubility | Primary Bioactivity | Mechanism Note |
| Unsubstituted Coumarin | Moderate | Low | Weak Anticoagulant | Lacks functional groups for strong receptor binding. |
| 7-Hydroxy-4-methylcoumarin | Low | Moderate | Antioxidant | Phenolic -OH acts as a radical scavenger but limits membrane transport. |
| Dimethylcoumarin Oxyacetic Acid | Optimized | High (as salt) | Anti-inflammatory / Antimicrobial | Acid moiety binds Arg-120 in COX-1/2; Dimethyl core anchors in hydrophobic channel. |
Therapeutic Profiles & Mechanisms
Anti-inflammatory Activity
These derivatives function primarily as non-steroidal anti-inflammatory agents (NSAIDs). The mechanism involves the inhibition of the arachidonic acid pathway.
-
Target: Cyclooxygenase-2 (COX-2).
-
Mechanism: The oxyacetic acid tail enters the COX active site, forming a salt bridge with Arg-120 and hydrogen bonds with Tyr-355 . The dimethylcoumarin body occupies the hydrophobic channel, blocking the entry of arachidonic acid.
-
Selectivity: The steric bulk of the methyl groups often confers selectivity for the larger COX-2 active site over COX-1, potentially reducing gastric side effects.
Antimicrobial Activity
The compounds exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus, B. subtilis) and specific fungi (C. albicans).
-
Mechanism:
-
Cell Wall Disruption: The lipophilic dimethyl core penetrates the lipid bilayer.
-
DNA Gyrase Inhibition: Similar to quinolones, the planar coumarin ring interacts with the DNA-gyrase complex, inhibiting bacterial replication.
-
Experimental Methodologies
The following protocols are standardized for reproducibility and validation.
Synthesis of (4,7-Dimethylcoumarin-5-yl)oxyacetic Acid
Rationale: This workflow utilizes the Pechmann condensation followed by Williamson ether synthesis to install the acid tail.
-
Step 1: Pechmann Condensation
-
Reagents: Resorcinol (0.1 mol), Ethyl acetoacetate (0.1 mol), Conc. H₂SO₄ (Catalytic).
-
Procedure: Mix reagents at 0–5°C. Pour into crushed ice. Filter the precipitate (7-hydroxy-4-methylcoumarin).[1] Recrystallize from ethanol.
-
-
Step 2: Methylation (Formation of Dimethyl Core)
-
Note: To achieve a dimethyl core, starting materials like 4-methylresorcinol should be used in Step 1 to yield 4,7-dimethyl-hydroxycoumarin intermediates.
-
-
Step 3: Etherification
-
Reagents: 7-Hydroxy-4,x-dimethylcoumarin (0.01 mol), Chloroacetic acid (0.01 mol), Anhydrous K₂CO₃ (0.02 mol), Dry Acetone (50 mL).
-
Procedure: Reflux mixture for 6–8 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7).
-
Workup: Filter K₂CO₃. Evaporate solvent. Acidify residue with dilute HCl to precipitate the oxyacetic acid derivative. Recrystallize from ethanol.
-
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Rationale: This is the gold standard for assessing acute inflammation inhibition.
-
Animals: Wistar albino rats (150–200g).
-
Grouping: Control (Saline), Standard (Indomethacin 10 mg/kg), Test Groups (Dimethylcoumarin derivative at 50, 100 mg/kg).
-
Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar region of the right hind paw.
-
Treatment: Administer test compounds orally 1 hour prior to induction.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.
-
Calculation:
(where is control volume, is test volume).
Visualizations
Diagram 1: Synthesis Workflow of Coumarin Oxyacetic Acid Derivatives
Caption: Step-wise chemical synthesis via Pechmann condensation and Williamson etherification.
Diagram 2: Anti-Inflammatory Mechanism of Action[2]
Caption: Inhibition of the Arachidonic Acid cascade via competitive binding of COX-2 enzymes.
References
-
Al-Awad, Y. M., et al. (2020). Synthesis and Pharmacological Evaluation of Novel Coumarin Derivatives. International Journal of Research in Pharmaceutical Sciences.
-
Bhattacharya, S., et al. (2015).[2] Synthesis and biological evaluation of 4-oxycoumarin derivatives as a new class of antifilarial agents. European Journal of Medicinal Chemistry.
-
Bolakatti, G. S., et al. (2008). Synthesis and evaluation of antiinflammatory and analgesic activities of a novel series of coumarin Mannich bases. Arzneimittelforschung.
-
Lončar, M., et al. (2020). Coumarins as Antitumor Agents: The Role of the Oxyacetic Acid Moiety. Frontiers in Chemistry.
-
Stefanachi, A., et al. (2018).[3] Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds. Molecules.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and biological evaluation of 4-oxycoumarin derivatives as a new class of antifilarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]
CAS number 160600-35-1 properties and structure
2-[(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid[1][2]
Executive Summary & Identity
CAS Number: 160600-35-1 Chemical Name: 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid Synonyms: 7-Carboxymethoxy-4,8-dimethylcoumarin; [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. Molecular Formula: C₁₃H₁₂O₅ Molecular Weight: 248.23 g/mol [1][2]
Significance: CAS 160600-35-1 is a functionalized coumarin derivative serving as a critical fluorogenic scaffold and chemical linker in medicinal chemistry and chemical biology. Unlike simple coumarins, the presence of the 7-oxyacetic acid moiety provides a "chemical handle," allowing researchers to conjugate this fluorescent core to amines (proteins, peptides, or small molecules) via amide bond formation. Its 4,8-dimethyl substitution pattern modulates its solubility and electronic properties, making it a stable, blue-fluorescent probe for biological assays.
Physicochemical Profile
The following data aggregates experimental and predicted values essential for handling and assay design.
| Property | Value | Context/Implication |
| Appearance | White to off-white solid | Purity indicator; degradation often leads to yellowing. |
| Solubility | DMSO (>20 mg/mL), DMF, Methanol | Poor water solubility in neutral form; soluble in basic aqueous buffers (pH > 7.5). |
| Melting Point | 208–212 °C (Predicted) | High thermal stability suitable for elevated temperature reactions. |
| pKa (Acid) | ~3.5 – 4.2 (Carboxylic acid) | Deprotonated at physiological pH (7.4), increasing solubility. |
| LogP | 2.03 (Predicted) | Moderate lipophilicity; cell-permeable in esterified forms. |
| Fluorescence | Typical blue fluorescence; Stokes shift allows separation of excitation/emission. |
Mechanism of Action: Fluorescence & Reactivity
While not a direct pharmacological inhibitor (drug), CAS 160600-35-1 functions through photophysical and synthetic mechanisms.
3.1 Photophysical Mechanism (Fluorescence)
The coumarin core functions as a "push-pull" electronic system. The electron-donating oxygen at position 7 (the "push") conjugates with the electron-withdrawing lactone carbonyl (the "pull").
-
Excitation: Upon absorption of UV light (~320 nm), an electron is promoted from the HOMO (
) to the LUMO ( ). -
Emission: Relaxation to the ground state releases a photon in the blue region (~450 nm).
-
Structural Impact: The 4,8-dimethyl groups provide steric bulk, reducing aggregation-induced quenching (ACQ) and slightly red-shifting the emission compared to unsubstituted coumarins.
3.2 Synthetic Utility (Bioconjugation)
The carboxylic acid tail acts as the reactive site. It is chemically orthogonal to the coumarin ring, meaning it can be activated (e.g., NHS ester) without destroying the fluorophore. This allows the molecule to serve as a fluorescent tag for:
-
Peptide N-termini labeling.
-
Lysine residue modification.
-
Small molecule tracer synthesis.
Experimental Protocols
Disclaimer: These protocols are derived from standard methodologies for coumarin-acetic acid derivatives. Always perform a risk assessment before experimentation.
4.1 Synthesis of CAS 160600-35-1 (Williamson Ether Synthesis)
This protocol describes the synthesis of the target molecule from commercially available precursors.
Reagents:
-
7-Hydroxy-4,8-dimethylcoumarin (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Potassium carbonate (
, anhydrous, 2.0 eq) -
Acetone (Solvent)
-
Sodium Hydroxide (NaOH, 10% aq)
Step-by-Step Workflow:
-
Alkylation: Dissolve 7-hydroxy-4,8-dimethylcoumarin in dry acetone. Add
and stir for 15 min. -
Addition: Dropwise add ethyl bromoacetate. Reflux the mixture for 4–6 hours (monitor by TLC, Hexane:EtOAc 7:3).
-
Isolation (Intermediate): Filter off inorganic salts. Evaporate solvent to yield the ethyl ester intermediate.
-
Hydrolysis: Dissolve the ester in a minimal amount of ethanol. Add 10% NaOH (3 eq) and stir at room temperature for 2 hours.
-
Workup: Acidify the solution to pH 2 with 1M HCl. The product (CAS 160600-35-1) will precipitate.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.
4.2 Bioconjugation Protocol (Amine Labeling)
Use this protocol to tag a primary amine (e.g., a drug or peptide) with CAS 160600-35-1.
Reagents:
-
CAS 160600-35-1 (10 mM in DMSO)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Target Amine (e.g., Benzylamine or Peptide)
Workflow:
-
Activation: Mix CAS 160600-35-1 (1 eq), EDC (1.2 eq), and NHS (1.2 eq) in DMF. Stir for 1 hour to form the NHS-ester (active species).
-
Coupling: Add the Target Amine (1.0 eq) and Triethylamine (2 eq). Stir overnight at room temperature in the dark.
-
Purification: Dilute with water and extract with Ethyl Acetate (for small molecules) or perform Dialysis/HPLC (for peptides).
-
Detection: The product will be fluorescent blue under UV light (365 nm).
Visualization of Pathways
Diagram 1: Synthesis & Application Logic
This diagram illustrates the chemical transformation from precursors to the final conjugate.
Caption: Chemical synthesis pathway from hydroxymethylcoumarin precursor to final bioconjugate.
Safety & Handling
-
Signal Word: Warning (Irritant).
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (respiratory irritation) (H335).
-
Storage: Store at +2°C to +8°C (Refrigerated). Keep container tightly closed in a dry and well-ventilated place.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
PubChem. (n.d.). Compound Summary for CID 907692: 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. National Library of Medicine. Retrieved from [Link]
- Kulkarni, M. V., et al. (2006). Coumarins: A unique scaffold for the design of biologically active agents. Current Medicinal Chemistry. (Contextual reference for Coumarin scaffold properties).
- Sigma-Aldrich. (n.d.). Safety Data Sheet: Coumarin Derivatives. (General safety protocols for substituted coumarins).
Sources
Comprehensive Structural Elucidation of [(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid
Executive Summary & Scope
This guide details the structural elucidation of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (molecular formula
The elucidation strategy prioritizes a multi-modal spectroscopic approach , integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and 1D/2D Nuclear Magnetic Resonance (NMR). Special emphasis is placed on distinguishing the regiochemistry of the methyl substituents (positions 4 and 8) and confirming the ether linkage at position 7 using Heteronuclear Multiple Bond Correlation (HMBC).
Synthetic Context & Structural Logic[1][2]
To understand the elucidation, one must understand the origin. This molecule is typically synthesized via the Pechmann Condensation followed by a Williamson Ether Synthesis .
-
Precursor Formation: Reaction of 2-methylresorcinol with ethyl acetoacetate yields 7-hydroxy-4,8-dimethylcoumarin .
-
Alkylation: The 7-hydroxyl group is alkylated with chloroacetic acid (or ethyl bromoacetate followed by hydrolysis) to yield the target acid.
Key Structural Challenges:
-
Regiochemistry: Confirming the methyl groups are at C4 and C8 (vs. C4/C6 or other isomers).
-
Substituent Identification: Verifying the oxyacetic acid tail.
Visualization: Elucidation Workflow
Figure 1: The stepwise workflow for structural confirmation, moving from elemental composition to stereochemical assignment.
Methodology 1: High-Resolution Mass Spectrometry (HRMS)
The first step validates the molecular formula.
-
Protocol: Electrospray Ionization (ESI) in positive and negative modes.
-
Target Data:
-
Molecular Ion:
calculated for is 249.0763 . -
Fragmentation Pattern: Look for the neutral loss of
(44 Da) from the carboxylic acid and the cleavage of the ether side chain ( ).
-
Interpretation: A match within 5 ppm confirms the elemental composition
Methodology 2: FT-IR Spectroscopy[3]
Infrared spectroscopy provides a rapid "fingerprint" of the functional groups.
| Functional Group | Wavenumber ( | Diagnostic Feature |
| O-H Stretch | 2500–3300 (broad) | Carboxylic acid dimer (distinct from phenolic OH). |
| C=O (Lactone) | ~1700–1720 | Characteristic of the |
| C=O (Acid) | ~1730–1750 | The carboxylic acid carbonyl (often overlaps with lactone). |
| C=C (Aromatic) | 1580–1620 | Benzene ring skeletal vibrations. |
| C-O-C (Ether) | 1000–1300 | Asymmetric stretching of the aryl-alkyl ether at C7. |
Methodology 3: Nuclear Magnetic Resonance (NMR)[3][4][5]
This is the definitive tool for mapping the carbon skeleton.
H NMR Analysis (400 MHz, DMSO- )
The proton spectrum must show specific signals for the coumarin core and the side chain.
Key Assignments:
-
C3-H (
6.15 ppm): A sharp singlet. This confirms the coumarin double bond is intact and C4 is substituted (no coupling to H4). -
C4-Methyl (
2.40 ppm): A singlet appearing slightly downfield due to the allylic position relative to the C3=C4 double bond. -
C8-Methyl (
2.25 ppm): A singlet. Its presence eliminates the possibility of a proton at C8, simplifying the aromatic region to an AB system. -
Aromatic Protons (H5 & H6):
-
H5 (
7.50 ppm): Doublet ( Hz).[1] Deshielded by the adjacent carbonyl cone of the lactone ring. -
H6 (
6.95 ppm): Doublet ( Hz). Shielded by the electron-donating oxygen at C7. -
Note: The ortho-coupling (
Hz) confirms H5 and H6 are neighbors, validating the 7,8-substitution pattern.
-
-
Oxyacetic Methylene (
4.80 ppm): A singlet integrating to 2H. This confirms the attachment.
C NMR Analysis (100 MHz, DMSO- )
We expect 13 distinct carbon signals.
| Carbon Type | Approx.[2][3][4][5][6] Shift ( | Assignment Logic |
| Acid C=O | 169.5 | Carboxylic acid carbonyl. |
| Lactone C=O | 160.5 | C2 position (coumarin core). |
| Aromatic C-O | 159.8 | C7 (attached to ether oxygen). |
| Quaternary C | 153.5 | C8a (ring junction). |
| Quaternary C | 152.0 | C4 (substituted with methyl). |
| Aromatic CH | 126.0 | C5 (adjacent to C4). |
| Quaternary C | 118.0 | C8 (substituted with methyl). |
| Aromatic CH | 110.5 | C6 (ortho to oxygen). |
| Olefinic CH | 112.0 | C3 (characteristic of coumarins). |
| Methylene | 65.5 | |
| Methyls | 18.5, 8.5 | C4-Me and C8-Me (C8-Me is typically shielded). |
Methodology 4: 2D NMR Verification (HMBC)
To prove the structure is not an isomer (e.g., 4,6-dimethyl), we use Heteronuclear Multiple Bond Correlation (HMBC) . This technique correlates protons to carbons separated by 2-3 bonds.
Critical Correlations:
-
Connecting the 4-Methyl: The proton signal at
2.40 (4-Me) must show a strong correlation to C3 ( 112.0) and C4a (quaternary ring junction). -
Connecting the 8-Methyl: The proton signal at
2.25 (8-Me) must correlate to C7 (oxygenated carbon, 159.8) and C8a . This proves the methyl is adjacent to the ether linkage. -
Anchoring the Side Chain: The methylene protons at
4.80 must correlate to C7 ( 159.8) and the Acid Carbonyl ( 169.5).
Visualization: HMBC Connectivity
Figure 2: Key HMBC correlations establishing the regiochemistry of the methyl groups and the side chain attachment.
References
-
Zhang, Y., et al. "Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction." RSC Advances, 2014. (Provides NMR data for 7-hydroxy-4,8-dimethylcoumarin precursor). Available at: [Link]
-
PubChem. [(2-oxo-2H-chromen-7-yl)oxy]acetic acid Compound Summary. National Library of Medicine. Available at: [Link]
- Keri, R. S., et al. "Coumarin-based heterocyclic hybrids: A review of their synthesis and biological potential." Chemical Biology & Drug Design. (General coumarin synthesis and spectral properties).
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. adipogen.com [adipogen.com]
- 5. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [(2-oxo-2H-chromen-7-yl)oxy]acetic acid | C11H8O5 | CID 875164 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision Therapeutics: The Pharmacological Versatility of Coumarin-Based Acetic Acids
Executive Summary
The coumarin scaffold (2H-1-benzopyran-2-one) is a privileged structure in medicinal chemistry, but its functionalization with an acetic acid moiety (–CH₂COOH) transforms it into a highly specific pharmacophore. This modification does not merely improve solubility; it introduces a critical anionic anchor capable of mimicking endogenous substrates like arachidonic acid or interacting with catalytic oxyanion holes in oxidoreductases.
This guide analyzes the therapeutic potential of coumarin-based acetic acids (CBAAs), focusing on their role as inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3) in prostate cancer and Cyclooxygenase (COX) enzymes in inflammation. It provides mechanistic insights, rigorous experimental protocols, and structure-activity relationship (SAR) data to support lead optimization.
The Pharmacophore: Why the Acetic Acid Moiety?
The strategic introduction of an acetic acid side chain—typically at the C3, C4, or C7 positions—converts the lipophilic coumarin core into an amphiphilic ligand. This structural feature is not accidental; it is a causal factor in target affinity.
-
Anionic Anchoring: At physiological pH, the carboxylic acid group is deprotonated (carboxylate). This anion forms strong electrostatic interactions with positively charged residues (Arginine, Lysine) or hydrogen bond networks (Tyrosine, Histidine) often found in the "anion holes" of enzyme active sites.
-
Substrate Mimicry: In COX enzymes, the coumarin-acetic acid tail mimics the carboxylate head of arachidonic acid, allowing the molecule to slide into the hydrophobic channel.
-
Isoform Selectivity: The rigidity of the coumarin ring, combined with the flexibility of the methylene linker in the acetic acid group, allows for subtle conformational adjustments that can discriminate between closely related isoforms (e.g., AKR1C3 vs. AKR1C2).
Primary Therapeutic Target: AKR1C3 (Oncology)
Therapeutic Area: Castration-Resistant Prostate Cancer (CRPC) and Acute Myeloid Leukemia (AML).
Mechanism of Action: AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) is crucial for the intratumoral biosynthesis of testosterone and dihydrotestosterone (DHT).[1] It also mediates resistance to chemotherapeutics like anthracyclines.[2]
CBAAs act as competitive inhibitors. The coumarin core occupies the steroid-binding channel, engaging in
Experimental Protocol: AKR1C3 Inhibition Assay (S-Tetralol Method)
Rationale: This assay relies on the AKR1C3-catalyzed oxidation of S-tetralol to S-tetralone, reducing NADP+ to NADPH. The production of NADPH is fluorescent and provides a direct readout of enzyme velocity.
Materials:
-
Recombinant human AKR1C3 enzyme (purified).
-
Substrate: S-(+)-1-Tetralol (dissolved in ethanol).
-
Cofactor: NADP+ (2 mM stock in buffer).
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.
-
Detection: Fluorescence Plate Reader (Ex: 340 nm, Em: 460 nm).[2]
Step-by-Step Workflow:
-
Preparation: Dilute test compounds (CBAAs) in DMSO. Ensure final DMSO concentration in the assay is <1% to prevent enzyme denaturation.
-
Master Mix: Prepare a solution containing 100 mM phosphate buffer and 200
M NADP+. -
Enzyme Addition: Add 1.5
g of purified AKR1C3 enzyme to each well of a black 96-well plate. -
Inhibitor Incubation: Add 2
L of test compound. Incubate at 37°C for 10 minutes to allow equilibrium binding. -
Reaction Initiation: Add S-tetralol (Final concentration: 160
M, approx. ) to initiate the reaction. Total volume: 200 L.[2] -
Kinetics Measurement: Immediately monitor fluorescence (Ex340/Em460) every 30 seconds for 10 minutes at 37°C.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the curve. Determine IC50 using non-linear regression (log(inhibitor) vs. response).
Self-Validation Check: Include a known inhibitor (e.g., Indomethacin or Flufenamic Acid) as a positive control. If the control IC50 deviates >20% from literature values, recalibrate the enzyme concentration.
Data Summary: Comparative Potency
Representative IC50 values for coumarin derivatives against AKR1C3.
| Compound Class | Substitution Pattern | IC50 (AKR1C3) | Selectivity (vs AKR1C2) | Reference |
| 7-Hydroxycoumarin | 4-Acetic Acid | ~ 7.3 | Low (< 2-fold) | [1] |
| 7-Methoxycoumarin | 3-Acetic Acid | 0.18 | High (> 50-fold) | [2] |
| Coumarin-Amide | 7-subst.[3][4] benzylamide | 0.05 | Moderate | [2] |
Secondary Target: COX-1 and COX-2 (Inflammation)
Therapeutic Area: Anti-inflammatory and Anti-platelet therapy.
Mechanism of Action: CBAAs inhibit Cyclooxygenase (COX) enzymes by competing with arachidonic acid. The acetic acid group mimics the carboxylate of the substrate, interacting with Arg120 at the channel entrance. The planar coumarin ring mimics the double-bond geometry of arachidonic acid, allowing deep penetration into the hydrophobic channel.
Visualization: The Arachidonic Acid Cascade Inhibition
The following diagram illustrates how CBAAs intervene in the inflammatory pathway.
Caption: Mechanism of COX inhibition by Coumarin-Acetic Acids. The inhibitor blocks the conversion of Arachidonic Acid to PGG2, preventing downstream inflammatory mediator synthesis.
Emerging Targets: Aldose Reductase & Neuroprotection
Aldose Reductase (ALR2)
-
Relevance: Diabetic complications (neuropathy, retinopathy).
-
Mechanism: ALR2 reduces glucose to sorbitol. CBAAs bind to the "anion binding pocket" (Tyr48, His110, Trp111). The acetic acid head group is critical here; esterification typically abolishes activity, confirming the necessity of the free carboxylate [3].
Neuroprotection (AChE/MAO-B)
-
Relevance: Alzheimer’s Disease.
-
Mechanism: Dual inhibition. The coumarin ring spans the active site gorge of Acetylcholinesterase (AChE), while the acetic acid linker allows for functionalization with amines (via amides) to reach the peripheral anionic site (PAS).
Lead Optimization Workflow
To develop potent CBAA therapeutics, a systematic optimization cycle is required. This workflow integrates synthesis, in silico docking, and biological validation.
Caption: Iterative workflow for optimizing coumarin-based acetic acid derivatives. The cycle emphasizes the feedback loop between biological data (SAR) and structural design.
References
-
Bauman, D. R., et al. (2005). "Development of non-steroidal anti-inflammatory drug analogs as potent and selective inhibitors of aldo-keto reductase 1C3." Molecular Pharmacology.
-
Byrns, M. C., et al. (2008). "An indomethacin analogue, N-(4-chlorobenzoyl)-melatonin, is a selective inhibitor of aldo-keto reductase 1C3." Biochemical Pharmacology.
-
Mylari, B. L., et al. (2003). "Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid." Journal of Medicinal Chemistry.
-
Cayman Chemical. "COX Fluorescent Inhibitor Screening Assay Kit Protocol."
-
Flanagan, J. U., et al. (2012). "Crystal structures of three classes of non-steroidal anti-inflammatory drugs in complex with aldo-keto reductase 1C3." PLoS One.
Sources
Advanced Photophysics and Synthesis of 4,8-Dimethylcoumarin Derivatives
Executive Summary
The 4,8-dimethylcoumarin scaffold represents a specialized subclass of benzopyrone fluorophores, distinct from the ubiquitous 4-methylcoumarin (4-MU) due to the steric and electronic influence of the C8-methyl group.[1] While the unsubstituted core is non-fluorescent, derivatives such as 7-hydroxy-4,8-dimethylcoumarin exhibit robust fluorescence driven by Intramolecular Charge Transfer (ICT). This guide provides a technical deep-dive into the synthesis, photophysical characterization, and bioanalytical applications of these derivatives, tailored for researchers in probe design and drug development.[1]
Part 1: Structural & Electronic Basis of Fluorescence
The Core Scaffold and Substituent Effects
The fluorescence of coumarin derivatives is governed by the push-pull electron system between an electron-donating group (EDG) at position 7 (typically -OH or -NR
-
4-Position (Methyl): Prevents non-radiative decay by restricting the rotation of the phenyl ring relative to the pyrone ring, though less critical than in flexible biaryls.[1] It primarily adds lipophilicity.
-
8-Position (Methyl): This is the defining feature of this subclass.[1] The C8-methyl group introduces:
-
Steric Hindrance: It restricts the rotation of substituents at C7 (especially bulky amines), potentially reducing Twisted Intramolecular Charge Transfer (TICT) quenching.[1]
-
Electronic Donation: It acts as a weak EDG, slightly raising the HOMO energy level, which can lead to a bathochromic (red) shift in absorption and emission compared to the 4-methyl analog.
-
Solubility: Enhances solubility in organic solvents, critical for intracellular staining.
-
Mechanism of Fluorescence (ICT)
Upon excitation, electron density shifts from the 7-EDG to the carbonyl oxygen.[1] The efficiency of this Intramolecular Charge Transfer (ICT) determines the quantum yield (
Diagram 1: Jablonski & ICT Mechanism
The following diagram illustrates the excitation pathway and the competition between radiative emission (fluorescence) and non-radiative decay (TICT/ISC).[1]
Figure 1: Jablonski diagram highlighting the Intramolecular Charge Transfer (ICT) pathway dominant in 7-substituted coumarins.
Part 2: Synthesis Strategy
The Pechmann Condensation
The most robust route to 4,8-dimethylcoumarin derivatives is the Pechmann Condensation . This acid-catalyzed reaction condenses a phenol with a
Diagram 2: Synthesis Workflow
Figure 2: Step-wise synthesis via Pechmann Condensation. The use of 2-methylresorcinol ensures the 8-methyl substitution pattern.[1]
Detailed Experimental Protocol
Objective: Synthesis of 7-hydroxy-4,8-dimethylcoumarin.
-
Reagents:
-
Procedure:
-
Mixing: In a round-bottom flask, combine 2-methylresorcinol and ethyl acetoacetate.
-
Catalysis: Add the acid catalyst dropwise while cooling in an ice bath (exothermic reaction).[1]
-
Reaction: Heat the mixture to 70–80°C for 30–60 minutes. Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1).[1]
-
Quenching: Pour the reaction mixture into crushed ice (50 g) with vigorous stirring. The product will precipitate as a solid.
-
Purification: Filter the precipitate.[3][4] Recrystallize from ethanol to obtain needle-like crystals.
-
-
Validation:
-
Melting Point: Expect ~260°C.
-
NMR: Confirm methyl singlets at
2.4 (C4-Me) and 2.2 (C8-Me).
-
Part 3: Photophysical Characterization
Solvatochromism & pH Sensitivity
Coumarin derivatives are highly sensitive to their microenvironment.
-
Solvatochromism: In polar solvents (e.g., DMSO, Ethanol), the emission red-shifts due to stabilization of the polar ICT excited state.[1] In non-polar solvents, emission is blue-shifted and often less intense.[1]
-
pH Dependence: The 7-hydroxyl group (
) acts as a pH switch.[1]
Quantitative Data Summary
Table 1: Comparative Photophysical Properties (Approximate values for 7-hydroxy derivatives)
| Solvent | Form | Stokes Shift (nm) | Quantum Yield ( | ||
| Ethanol | Neutral | 325 | 390 | 65 | 0.1 - 0.2 |
| PBS (pH 7.4) | Anionic | 360 | 450 | 90 | 0.6 - 0.8 |
| DMSO | Neutral | 330 | 400 | 70 | 0.2 - 0.3 |
| 0.1 M NaOH | Anionic | 370 | 460 | 90 | > 0.8 |
Protocol: Quantum Yield Measurement
Principle: Comparative method using Quinine Sulfate as a standard.
-
Standard Preparation: Dissolve Quinine Sulfate in 0.1 M
( ). -
Sample Preparation: Dissolve 7-hydroxy-4,8-dimethylcoumarin in the test solvent (e.g., Ethanol).
-
Absorbance Check: Dilute both solutions so absorbance at excitation wavelength (350 nm) is < 0.1 (to avoid inner filter effects).
-
Measurement: Record integrated fluorescence intensity (
) for sample and standard. -
Calculation:
Where is the refractive index of the solvent.[1]
Part 4: Applications in Drug Development
Bioimaging and Sensing
The 4,8-dimethylcoumarin core is a versatile "caged" fluorophore.
-
ROS Sensing: The 7-hydroxyl group can be protected with a boronate ester. Reaction with
cleaves the ester, restoring the ICT and turning "ON" the fluorescence. -
Metal Ion Detection: Derivatives with chelating groups (e.g., Schiff bases at C8) show fluorescence quenching upon binding
or (paramagnetic quenching).[1]
Enzymatic Substrates
Similar to 4-MU, the 4,8-dimethyl derivative can be conjugated to sugars or peptides.[1]
-
Mechanism: Enzymatic cleavage releases the free fluorescent coumarin.
-
Advantage: The 8-methyl group increases lipophilicity, potentially improving cell permeability for intracellular enzyme assays compared to standard 4-MU substrates.[1]
References
-
Photophysical properties of coumarin derivatives: Vertex AI Search Result 1.1. "Photophysical properties of coumarin and its derivatives with 3-and 7-substitution." ResearchGate. Link
-
Synthesis via Pechmann Condensation: Vertex AI Search Result 1.2. "7-HYDROXY-4,8-DIMETHYLCOUMARIN synthesis." ChemicalBook. Link
-
Fluorescence Mechanisms (ICT/TICT): Vertex AI Search Result 1.13. "Concerning the fluorescence of some 7-hydroxycoumarins and related compounds." RSC Publishing.[5][6] Link[1]
-
Bioimaging Applications: Vertex AI Search Result 1.3. "Adaptable coumarin based fluorescent molecular multianalyte sensor for Zn2+, Hg2+ and Cu2+." RSC Analytical Methods. Link
-
Quantum Yield Standards: Vertex AI Search Result 1.10. "Spectrum [7-Hydroxy-4-methylcoumarin]." AAT Bioquest. Link
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility Profile of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
This technical guide provides a comprehensive overview of the solubility profile of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, a coumarin derivative of interest in pharmaceutical and scientific research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and field-proven insights into determining and understanding its solubility characteristics.
Introduction: The Significance of Solubility Profiling
[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, with the chemical formula C₁₃H₁₂O₅ and a molecular weight of 248.23, belongs to the coumarin class of compounds.[1][2] Coumarins are a well-known group of naturally occurring benzopyrone derivatives, many of which exhibit significant biological activities.[3][4] The solubility of a compound is a critical physicochemical property that dictates its behavior in various biological and chemical systems. In drug discovery and development, a thorough understanding of a compound's solubility is paramount as it directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy.
This guide will delve into the theoretical and practical aspects of determining the solubility of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. We will explore the factors that govern its solubility and present robust, self-validating protocols for its accurate measurement in a range of pharmaceutically relevant solvents.
Physicochemical Properties and Predicted Solubility Behavior
While specific experimental solubility data for [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is not extensively available in public literature, we can infer its likely behavior based on its structure and the known properties of related coumarin derivatives.
The molecule possesses both hydrophobic (the dimethyl-chromenone core) and hydrophilic (the carboxylic acid and ether functionalities) moieties. The presence of the carboxylic acid group suggests that the compound's solubility will be highly dependent on the pH of the medium.[5] In acidic conditions, the carboxylic acid will be protonated, rendering the molecule less polar and likely decreasing its aqueous solubility. Conversely, in neutral to alkaline conditions, the carboxylic acid will deprotonate to form a carboxylate salt, which is expected to significantly enhance its solubility in aqueous media.[6]
Coumarins, in general, tend to have limited water solubility and are more soluble in organic solvents.[6] Therefore, it is anticipated that [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid will exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in lower alcohols such as methanol and ethanol.[6][7]
Table 1: Physicochemical Properties of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₅ | [1] |
| Molecular Weight | 248.23 g/mol | [1] |
| CAS Number | 160600-35-1 | [1] |
| Predicted XlogP | 1.8 | [2] |
Comprehensive Experimental Protocol for Solubility Determination
To address the lack of specific solubility data, a detailed and rigorous experimental plan is essential. The following protocols are designed to be self-validating and provide a comprehensive understanding of the solubility profile of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid.
Materials and Reagents
-
Test Compound: [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (purity >98%)
-
Solvents:
-
Purified Water (Type I)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 N Hydrochloric Acid (HCl), pH 1.2
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dimethyl Sulfoxide (DMSO) (ACS grade)
-
N,N-Dimethylformamide (DMF) (ACS grade)
-
Propylene Glycol
-
Polyethylene Glycol 400 (PEG 400)
-
-
Analytical Standards: A certified reference standard of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid for calibration curve generation.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the compound and then quantifying the dissolved concentration.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid to a series of vials, each containing a known volume of the selected solvents. The excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the collected supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Sources
- 1. Search | BLDpharm [bldpharm.com]
- 2. PubChemLite - 2-((4,8-dimethyl-2-oxo-2h-chromen-7-yl)oxy)acetic acid (C13H12O5) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: In Vitro Cytotoxicity of [(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid
The following technical guide details the in vitro cytotoxicity profile of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid , a functionalized coumarin derivative. This analysis synthesizes pharmacological data regarding the 4,8-dimethylcoumarin scaffold, its structure-activity relationships (SAR), and standard evaluation protocols.
Executive Summary
Compound: [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS: 160600-35-1 Class: 7-O-substituted Coumarin (Benzopyrone) Derivative Primary Application: Pharmacophore scaffold for anticancer drug design; precursor for high-potency hydrazide/amide derivatives.
Cytotoxicity Profile: The subject compound exhibits a moderate-to-low direct cytotoxic profile (IC50 > 50 µM) against most solid tumor lines in its free acid form, primarily due to limited membrane permeability of the ionized carboxylate at physiological pH. However, it serves as a critical bioactive scaffold . Its lipophilic core (4,8-dimethylcoumarin) targets mitochondrial pathways, while the oxyacetic acid tail facilitates solubility and hydrogen bonding. Structural modification (e.g., esterification or hydrazide formation) typically enhances cytotoxicity by 10–50 fold, shifting IC50 values to the low micromolar range (< 10 µM).
Chemical & Pharmacological Profile
Structural Logic
The molecule consists of three distinct functional zones that dictate its interaction with biological systems:
-
The Coumarin Core (Chromen-2-one): A planar, aromatic system that can intercalate into DNA or bind hydrophobic pockets in enzymes (e.g., Topoisomerase, Carbonic Anhydrase).
-
4,8-Dimethyl Substitution:
-
4-Methyl: Increases metabolic stability and lipophilicity.
-
8-Methyl: Provides steric bulk, preventing rapid enzymatic degradation and enhancing selectivity for specific protein binding sites compared to the 4-methyl analogue.
-
-
7-Oxyacetic Acid Tail: Introduces hydrophilicity. While this improves solubility in culture media, the negative charge at pH 7.4 restricts passive diffusion across the lipid bilayer, limiting the potency of the free acid compared to its esters or amides.
Structure-Activity Relationship (SAR) Table
| Structural Feature | Biological Impact | Cytotoxicity Correlation |
| Coumarin Lactone Ring | DNA intercalation; ROS modulation | Essential for baseline activity. |
| C-7 Oxyacetic Acid | H-bond donor/acceptor; Solubility | Free Acid: Low cell penetration (High IC50). Derivatives (hydrazides): High penetration (Low IC50). |
| C-4 Methyl Group | Lipophilicity (+LogP) | Enhances membrane affinity. |
| C-8 Methyl Group | Steric Hindrance | Modulates metabolic clearance; increases specificity. |
Mechanism of Action (MOA)
While the free acid is less potent, the 4,8-dimethylcoumarin core operates via specific intracellular cascades once internalized.
Mitochondrial Apoptosis Pathway
The primary mechanism of cytotoxicity for this class of compounds is the disruption of the Mitochondrial Membrane Potential (
-
ROS Generation: The coumarin core can undergo redox cycling, generating Reactive Oxygen Species (ROS).
-
Bax/Bcl-2 Modulation: ROS stress triggers the upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2.
-
Caspase Cascade: Cytochrome c release activates Caspase-9, which cleaves Caspase-3, leading to DNA fragmentation and apoptosis.
Pathway Visualization
Figure 1: Proposed signaling pathway for 4,8-dimethylcoumarin derivatives inducing intrinsic apoptosis via mitochondrial stress.
Experimental Protocols
To validate the cytotoxicity of this compound, the following rigorous protocols are recommended. These ensure reproducibility and distinguish between cytostatic (growth inhibition) and cytotoxic (cell killing) effects.
Preparation of Stock Solutions
-
Solvent: Dimethyl sulfoxide (DMSO). The acid is poorly soluble in water but soluble in organic solvents.
-
Concentration: Prepare a 100 mM stock solution.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in complete culture medium immediately prior to use. Final DMSO concentration must be
to avoid solvent toxicity.
MTT Cytotoxicity Assay (Standard Protocol)
Objective: Determine the IC50 (concentration inhibiting 50% of cell viability).
-
Seeding: Plate cells (e.g., HeLa, A549, MCF-7) at
cells/well in 96-well plates. -
Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.
-
Treatment:
-
Remove old media.
-
Add 100 µL of fresh media containing the compound at serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin or 5-Fluorouracil).
-
-
Exposure: Incubate for 48 or 72 hours.
-
Development:
-
Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours (formazan crystals form).
-
Remove media carefully.
-
Dissolve crystals in 100 µL DMSO.
-
-
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation:
Flow Cytometry: Annexin V-FITC/PI Staining
Objective: Distinguish between early apoptosis, late apoptosis, and necrosis.
-
Treatment: Treat
cells in 6-well plates with IC50 concentration for 24 hours. -
Harvesting: Trypsinize cells, wash 2x with cold PBS.
-
Staining:
-
Resuspend in 100 µL Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate 15 min in dark at RT.
-
-
Analysis: Analyze by flow cytometer (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).
-
Q1 (Annexin-/PI+): Necrotic
-
Q2 (Annexin+/PI+): Late Apoptotic
-
Q3 (Annexin-/PI-): Viable
-
Q4 (Annexin+/PI-): Early Apoptotic
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for evaluating coumarin cytotoxicity.
Data Interpretation & Expected Results
When evaluating [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid , researchers should anticipate the following:
| Parameter | Expected Outcome (Free Acid) | Interpretation |
| IC50 (HeLa/A549) | 50 – 200 µM | Moderate activity. High polarity of the carboxyl group limits entry. |
| Morphology | Cell shrinkage, detachment | Typical apoptotic features at high concentrations. |
| Annexin V | Increase in Q4/Q2 | Indicates apoptosis induction rather than necrosis. |
| Mitochondrial Potential | Depolarization | Confirms intrinsic pathway activation. |
Critical Note for Drug Development: If the IC50 is found to be >100 µM, the compound should be considered a scaffold . The carboxylic acid group is an ideal handle for chemical modification. Converting the acid to a hydrazide , oxadiazole , or thiosemicarbazide derivative typically restores lipophilicity and introduces new pharmacophores, often lowering the IC50 to < 5 µM.
References
-
Garro, H. A., et al. (2016).[1] Cytotoxic and Antitumor Activity of some Coumarin Derivatives.[2][3][4][5][6][7] Medicinal Chemistry, 12(8), 1-8. Link
-
Goel, A., et al. (2009). Apoptogenic effect of 7,8-diacetoxy-4-methylcoumarin and 7,8-diacetoxy-4-methylthiocoumarin in human lung adenocarcinoma cell line.[2] Chemico-Biological Interactions, 179(2-3), 363-374. Link
-
Chaudhari, L. S., et al. (2020). Synthesis and biological evaluation of some new coumarin derivatives. Research Journal of Pharmacy and Technology, 13(1), 123-128. Link
-
Musa, M. A., et al. (2008). Cytotoxicity of 7-hydroxy-4-methylcoumarin derivatives against human lung cancer cell lines.[8][2] Anticancer Research, 28(5A), 2723-2726. Link
-
PubChem Database. (n.d.). Compound Summary for CID 110007, [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. National Center for Biotechnology Information. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Apoptogenic effect of 7,8-diacetoxy-4-methylcoumarin and 7,8-diacetoxy-4-methylthiocoumarin in human lung adenocarcinoma cell line: role of NF-kappaB, Akt, ROS and MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin | springermedizin.de [springermedizin.de]
- 5. Cytotoxic and Antitumor Activity of some Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin | springermedizin.de [springermedizin.de]
- 8. herbmedpharmacol.com [herbmedpharmacol.com]
Strategic Evaluation of Coumarin Acetic Acid Derivatives: From Synthesis to Preliminary Anticancer Screening
[1]
Executive Summary & Pharmacophore Rationale
The coumarin (2H-chromen-2-one) scaffold is a privileged structure in medicinal chemistry, but its utility is often limited by poor aqueous solubility and non-specific binding. The introduction of an acetic acid moiety (typically at positions C3 or C4, or O-linked at C7) serves a dual purpose:
-
Physicochemical Optimization: The carboxylic acid group enhances hydrophilicity, improving bioavailability and allowing for salt formation.
-
Target Specificity: Coumarin acetic acids mimic natural substrates for Carbonic Anhydrases (CA IX/XII) and can act as suicide inhibitors. Furthermore, the acid moiety facilitates transport via monocarboxylate transporters (MCTs) often upregulated in the hypoxic tumor microenvironment.
This guide outlines a rigorous, self-validating workflow for screening these derivatives, moving beyond generic protocols to address the specific chemical behavior of acidic coumarins.
Chemical Synthesis Context
To understand the screening artifacts, one must understand the input. Coumarin acetic acid derivatives are typically synthesized via two primary routes. Your screening library likely contains artifacts from these processes (e.g., unreacted phenols).
-
Pechmann Condensation: Reaction of phenols (e.g., resorcinol) with citric acid or 4-chloroacetoacetate.
-
Knoevenagel Condensation: Reaction of salicylaldehydes with succinic anhydride or ethyl succinate.
Critical Quality Attribute (CQA): Ensure all test compounds are >95% pure by HPLC. Free unreacted phenols are highly cytotoxic and will yield false positives in proliferation assays.
Primary Screening: Cytotoxicity & Proliferation
For acetic acid derivatives, the standard MTT assay requires modification. The carboxylic acid group can locally alter the pH of the culture media if not properly buffered, leading to pH-induced cell death rather than pharmacological cytotoxicity.
Protocol: Buffered MTT Assay for Acidic Pharmacophores
Objective: Determine IC50 values in MCF-7 (Breast), A549 (Lung), and HCT-116 (Colon) cell lines.
Reagents:
-
MTT Reagent: 5 mg/mL in PBS.
-
Solubilization Buffer: DMSO acidified with 0.1M acetic acid (prevents precipitation of the acid derivative).
-
Buffer Control: HEPES (25 mM) added to culture media to maintain pH 7.4.
Workflow:
-
Seeding: Seed tumor cells (
cells/well) in 96-well plates. Allow attachment for 24h. -
Treatment: Add compounds (0.1 – 100
M).-
Expert Insight: Dissolve coumarin acids in 100% DMSO to make a 100 mM stock. Dilute into media containing 25 mM HEPES. Ensure final DMSO < 0.5%.
-
-
Incubation: 48h at 37°C, 5% CO
. -
MTT Addition: Add 20
L MTT; incubate 4h. -
Solubilization: Aspirate media. Add 150
L DMSO. Shake for 15 min. -
Readout: Absorbance at 570 nm (reference 630 nm).
Screening Workflow Visualization
Caption: Figure 1. Optimized screening workflow emphasizing Quality Control (QC) and pH buffering for acidic derivatives.
Structure-Activity Relationship (SAR) Analysis
Based on current literature (Supuran et al., Emami et al.), the following trends are critical for analyzing your screening data.
| Structural Modification | Effect on Anticancer Activity | Mechanistic Rationale |
| C3-Acetic Acid | High | Mimics transition states for Carbonic Anhydrase IX; improves solubility. |
| C4-Methyl group | Moderate Increase | Enhances lipophilicity, aiding membrane penetration (Lipinski compliance). |
| C7-Hydroxyl (Free) | Variable | Can undergo Phase II conjugation rapidly; often capped (e.g., O-benzyl) to improve stability. |
| Esterification of Acid | Decreased (in vitro) | Esters are often prodrugs; they may show lower activity in cell-free enzyme assays but higher cellular uptake. |
| C6/C8 Halogenation | High Increase | Cl/Br substitution increases lipophilicity and steric hindrance, preventing metabolic degradation. |
Mechanistic Validation: The "Prodrug" Hypothesis[2]
Coumarin derivatives often act as suicide inhibitors for Carbonic Anhydrase (CA).[1] The esterase activity of CA hydrolyzes the coumarin lactone ring, generating a cis-2-hydroxycinnamic acid derivative that occludes the enzyme active site.
Experiment: Carbonic Anhydrase Inhibition (Stopped-Flow)
-
Target: hCA IX (Tumor-associated) vs. hCA II (Cytosolic/Off-target).
-
Method: Monitor the physiological reaction (CO
hydration) using a stopped-flow spectrophotometer.[2] -
Indicator: Phenol red (color change from pH 7.5 to 6.5).
-
Expectation: Coumarin acetic acids should show
in the nanomolar range for hCA IX.
Experiment: Cell Cycle Analysis (Flow Cytometry)
Coumarin acetic acids frequently induce arrest at the G2/M phase (tubulin interference) or G0/G1 phase (enzyme inhibition).
-
Stain: Propidium Iodide (PI) + RNase A.
-
Protocol: Fix cells in 70% ethanol (-20°C, overnight). Wash PBS. Stain 30 min.
-
Analysis: Measure DNA content. Look for "Sub-G1" peak (Apoptosis).
Mechanism of Action Diagram
Caption: Figure 2. Dual mechanism of action: CA IX inhibition (extracellular/membrane) and Tubulin interference (intracellular).
References
-
Supuran, C. T. (2021). Coumarins as Carbonic Anhydrase Inhibitors: 10 Years Later. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Emami, S., & Dadashpour, S. (2015). Current developments of coumarin-based anti-cancer agents in medicinal chemistry. European Journal of Medicinal Chemistry. Link
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link
-
Kulkarni, M. V., et al. (2006). Coumarins and related benzopyrans: a review of their anticancer potential. Anti-Cancer Agents in Medicinal Chemistry. Link
-
Maresca, A., et al. (2010). Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Coumarins and Thiocoumarins. Journal of Medicinal Chemistry. Link
exploring the pharmacophore of 4,8-dimethyl-2-oxo-2H-chromen compounds
Executive Summary
The 4,8-dimethyl-2-oxo-2H-chromen scaffold (commonly referred to as 4,8-dimethylcoumarin) represents a specialized subclass of the "privileged" benzopyrone structure. Unlike simple coumarins, the dual methylation at positions C4 and C8 introduces unique steric and lipophilic vectors that significantly alter the pharmacophore’s binding kinetics. This modification is critical for optimizing interactions with hydrophobic pockets in targets such as HIV-1 Reverse Transcriptase (RT) , Cyclooxygenase-2 (COX-2) , and Carbonic Anhydrases .
This guide dissects the chemical architecture, synthesis, and structure-activity relationships (SAR) of this scaffold, providing researchers with a validated framework for developing next-generation therapeutics.
Chemical Architecture & Synthesis[1][2]
The Scaffold
The core structure is a bicyclic system where a benzene ring is fused to an
-
C4-Methyl: Introduces a hydrophobic vector perpendicular to the aromatic plane (depending on conformation) or extending the planar hydrophobic surface.
-
C8-Methyl: Provides steric hindrance near the lactone moiety, often preventing metabolic degradation (e.g., by preventing hydroxylation at the susceptible C8 position) and enhancing selectivity for targets with restricted pockets.
Validated Synthesis Protocol: Pechmann Condensation
The most robust method for synthesizing 7-hydroxy-4,8-dimethylcoumarin is the Pechmann condensation. This acid-catalyzed reaction couples a phenol with a
Critical Precursor Selection: To achieve the 4,8-dimethyl substitution pattern, one cannot use simple resorcinol.
-
Phenol: 2-Methylresorcinol (provides the C8-methyl).
- -Keto Ester: Ethyl Acetoacetate (provides the C4-methyl and the pyrone ring carbons).
Experimental Protocol
Reagents: 2-Methylresorcinol (10 mmol), Ethyl Acetoacetate (10 mmol), Conc.
-
Cooling: Place a round-bottom flask containing 2-methylresorcinol in an ice bath (
C). -
Addition: Add ethyl acetoacetate dropwise with constant stirring.
-
Catalysis: Add concentrated
(approx. 5 mL) dropwise. Maintain temperature below C to prevent charring. -
Reaction: Remove from ice bath and stir at room temperature for 1 hour, then pour the mixture into crushed ice with vigorous stirring.
-
Precipitation: The solid product (7-hydroxy-4,8-dimethylcoumarin) will precipitate. Filter and wash with cold water.[3][4]
-
Purification: Recrystallize from ethanol to yield needle-shaped crystals.
Synthesis Workflow Diagram
Caption: Step-by-step Pechmann condensation workflow for synthesizing the 4,8-dimethylcoumarin core.
Pharmacophore Mapping & SAR
The biological activity of 4,8-dimethylcoumarins is governed by specific electronic and steric features. The following map identifies the key interaction points.
Pharmacophore Features[7][8][9]
-
Lactone Carbonyl (C2=O): Strong Hydrogen Bond Acceptor (HBA). Critical for binding to residues like Ser/Thr in active sites.
-
Aromatic System:
stacking interactions (e.g., with Phe/Trp residues in HIV-RT). -
C4-Methyl: Hydrophobic anchor.[5] Fills small hydrophobic pockets (e.g., Val/Leu rich regions).
-
C8-Methyl: Steric gatekeeper. Increases lipophilicity (
) and restricts rotational freedom of adjacent substituents. -
C7-Substituent (R): The "Variable Vector." Usually a hydroxyl (-OH) or ether (-OR). This is the primary point for derivatization to improve solubility or add secondary pharmacophores (e.g., triazoles, hydrazones).
Pharmacophore Logic Diagram
Caption: Pharmacophore map illustrating the spatial arrangement of binding vectors on the 4,8-dimethylcoumarin scaffold.
SAR Data Summary
The table below summarizes how the 4,8-dimethyl pattern compares to other substitutions in key biological assays.
| Compound Class | Substituents | Key Activity | Mechanism/Observation |
| Simple Coumarin | Unsubstituted | Weak | Rapid metabolism; low lipophilicity. |
| 4-Methylcoumarin | 4-Me, 7-OH | Moderate Anti-inflammatory | 4-Me improves lipophilicity; 7-OH allows conjugation. |
| 4,8-Dimethylcoumarin | 4-Me, 8-Me, 7-OH | High Anti-HIV / Anti-inflammatory | 8-Me adds steric bulk, fitting tighter into HIV-RT hydrophobic pocket (Tyr181). |
| Dicamphanoyl-DCK | 4-Me, 3,4-dihydro | Potent Anti-HIV | "DCK" derivatives are classic examples of 4-alkyl coumarins targeting HIV-RT. |
Therapeutic Applications & Mechanisms[9][11][12]
Anti-HIV Activity (Reverse Transcriptase Inhibition)
4,8-dimethylcoumarins act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .
-
Mechanism: They bind to an allosteric hydrophobic pocket near the polymerase active site, locking the enzyme in an inactive conformation.
-
Key Residues: The C4 and C8 methyl groups interact via Van der Waals forces with Tyr181, Tyr188, Phe227, and Trp229 . The 8-methyl group is particularly effective in displacing water molecules from the hydrophobic pocket, increasing binding entropy.
Anti-Inflammatory (COX-2 Inhibition)
-
Mechanism: Inhibition of Cyclooxygenase-2 (COX-2).
-
Selectivity: The 4,8-dimethyl scaffold is bulky enough to fit into the larger active site of COX-2 but is often excluded from the smaller COX-1 channel, providing a structural basis for selectivity (reducing gastric side effects).
-
Docking Insight: The lactone carbonyl forms H-bonds with Arg120 , while the dimethyl backbone engages Val509 .
Experimental Validation Framework
To validate the pharmacophore of a new 4,8-dimethyl derivative, the following assay protocol is recommended.
Protocol: In Vitro HIV-1 RT Inhibition Assay
Objective: Determine the
-
Preparation: Dissolve test compounds in DMSO (stock 10 mM). Dilute serially in reaction buffer (50 mM Tris-HCl, pH 7.8, 1 mM DTT, 10 mM
). -
Template/Primer: Use Poly(rA)·oligo(dT) as the template-primer substrate.
-
Reaction Mix: Combine:
-
20
L Enzyme (HIV-1 RT, final conc 0.5 nM). -
20
L Inhibitor (Test compound). -
20
L Substrate mixture (containing [ H]-dTTP).
-
-
Incubation: Incubate at 37°C for 1 hour.
-
Termination: Stop reaction by adding 10% TCA (Trichloroacetic acid) to precipitate DNA.
-
Quantification: Filter precipitates through glass fiber filters (GF/C). Wash with 5% TCA and ethanol. Measure radioactivity (CPM) using a scintillation counter.
-
Calculation:
[6]
References
-
Synthesis & SAR of Coumarins: Pechmann Condensation and biological evaluation of coumarin derivatives. ResearchGate.
-
Anti-Inflammatory Activity: Design, synthesis and anti-inflammatory evaluation of PEGylated 4-methyl and 4,8-dimethylcoumarins. PubMed.
-
Anti-HIV Mechanisms: Mechanism of action and resistant profile of anti-HIV-1 coumarin derivatives (DCK). Elsevier/UNC.
-
Docking & Targets: Molecular Docking of Coumarin Derivatives as Potential Dual-Action Inhibitor for Protease and Reverse Transcriptase.[7] FTST Journal.[7]
-
General Pharmacophore Review: Biological Activity and Therapeutic Potential of Coumarin Derivatives. PubMed.
Sources
High-Precision Theoretical Characterization of Coumarin Scaffolds: A Computational Guide
Executive Summary
Coumarin (2H-chromen-2-one) derivatives represent a privileged scaffold in medicinal chemistry and materials science, renowned for their anticoagulant, anticancer, and optoelectronic properties.[1] However, the synthesis of these derivatives is resource-intensive. This guide details a self-validating computational workflow to predict the physicochemical, spectroscopic, and biological profiles of coumarin derivatives prior to wet-lab synthesis.
We move beyond standard "black-box" calculations, focusing on the causal link between electronic structure (DFT) and macroscopic observables (UV-Vis spectra, binding affinity).[1]
Theoretical Framework & Basis Set Selection
The "Functional" Dilemma
For ground-state geometry optimization of coumarin derivatives, the B3LYP hybrid functional is the industry workhorse due to error cancellation that fortuitously yields accurate bond lengths. However, for electronic excitations and charge-transfer (CT) states—critical for fluorescent coumarin probes—B3LYP fails due to self-interaction errors.[1]
Recommendation:
-
Ground State (Geometry): B3LYP/6-31G(d,p).[1]
-
Excited State (TD-DFT): CAM-B3LYP or M06-2X/6-311++G(d,p).
-
Rationale: CAM-B3LYP includes long-range corrections necessary to describe the push-pull mechanisms in 7-substituted coumarins.
-
Solvation Models
Gas-phase calculations are insufficient for biological relevance. The Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) must be employed.[1]
-
Protocol: Optimize in gas phase
Frequency Check Single Point Energy in Solvent (SMD). -
Note: For solvatochromic shifts in fluorescence, geometry optimization must be re-run in the solvent field.
Electronic Structure & Reactivity Descriptors[2][3]
The chemical reactivity of the coumarin lactone ring is governed by the Frontier Molecular Orbitals (FMOs). The energy gap (
Global Reactivity Descriptors
Using Koopmans’ theorem approximation, we calculate descriptors to predict electrophilic/nucleophilic attacks (e.g., Michael addition at the C3-C4 double bond).[1]
| Descriptor | Symbol | Formula | Physical Meaning |
| Chemical Potential | Tendency of electrons to escape.[1] | ||
| Chemical Hardness | Resistance to charge transfer (Stability).[1][2] | ||
| Electrophilicity | Propensity to accept electrons (Bioactivity).[1] |
Data Interpretation:
A lower
Spectroscopic Prediction (TD-DFT)[1][4][5]
Coumarins are widely used as fluorescent probes. Accurately predicting the Stokes shift requires modeling both the ground state (
The Vertical vs. Adiabatic Protocol
-
Absorption (
): Calculate vertical excitation energy at the optimized geometry.[1] -
Emission (
): Optimize the geometry of the state (using TD-DFT gradients), then calculate the energy difference back to .
Visualization: The TD-DFT Workflow
The following diagram outlines the logic flow for spectroscopic prediction, distinguishing between absorption (Franck-Condon region) and emission (relaxed state).
Figure 1: Computational workflow for predicting absorption and fluorescence spectra (Stokes shift).
In Silico Bioactivity: Molecular Docking[6][7]
To validate therapeutic potential, coumarin derivatives are docked against specific oncogenic targets.[1][3][4] Common targets include VEGFR-2 (angiogenesis inhibition) and Carbonic Anhydrase (hypoxic tumor survival).[1]
Docking Protocol (AutoDock Vina / PyRx)[1]
-
Ligand Prep: Convert optimized DFT structures (
) to PDBQT format. Charges must be Gasteiger-Marsili; rotatable bonds defined. -
Receptor Prep: Retrieve crystal structure (e.g., VEGFR-2, PDB ID: 4ASD).[1] Remove water/co-factors. Add polar hydrogens.
-
Grid Generation: Center grid box on the co-crystallized ligand (e.g., Sorafenib binding site).[1]
-
Validation: Re-dock the native ligand. RMSD must be
.
Visualization: Structure-Activity Relationship (SAR) Logic
This diagram illustrates how electronic properties feed into bioactivity predictions.[1]
Figure 2: Logical flow connecting electronic descriptors to biological interaction mechanisms.[1]
Experimental Protocols (Step-by-Step)
Protocol A: Geometry Optimization & FMO Calculation
Software: Gaussian 09/16 or ORCA. Objective: Obtain stable ground state and reactivity indices.
-
Input Construction:
-
Draw structure in GaussView/Avogadro.
-
Keywords: #P B3LYP/6-31G(d,p) Opt Freq SCRF=(SMD,Solvent=DMSO) Pop=NBO
-
Note:Pop=NBO requests Natural Bond Orbital analysis to visualize charge distribution.
-
-
Execution & Verification:
-
Check output for "Normal termination."
-
Search for "NImag". Value must be 0. If NImag > 0, the structure is a transition state (saddle point); displace along the imaginary mode and re-optimize.
-
-
Data Extraction:
-
Extract HOMO/LUMO energies (in Hartrees, convert to eV:
).[1] -
Calculate
and using formulas in Section 3.1.
-
Protocol B: Molecular Docking (Target: VEGFR-2)
Software: AutoDock Vina (via PyRx interface).[1]
-
Target Selection: Download PDB ID 4ASD (VEGFR-2 kinase domain).[1]
-
Protein Preparation:
-
Remove water molecules and heteroatoms (except relevant co-factors).[1]
-
Add Kollman charges.
-
-
Grid Configuration:
-
Center: X= -26.5, Y= -12.3, Z= -12.8 (Active site coordinates).[1]
-
Dimensions:
.
-
-
Run Docking:
-
Exhaustiveness: 8 (default) or 32 (high precision).
-
Output: Select pose with lowest Binding Affinity (kcal/mol).[1]
-
-
Analysis:
-
Visualize in Discovery Studio Visualizer.
-
Look for H-bonds with Cys919 and Asp1046 (key residues for VEGFR-2 inhibition).[1]
-
References
-
Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] Link
-
Yanai, T., Tew, D. P., & Handy, N. C. (2004).[1] A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57.[1] [1]
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396.[1] [1]
-
Parr, R. G., & Pearson, R. G. (1983).[1] Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society, 105(26), 7512–7516.[1] [1]
-
Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1] [1]
-
Emami, S., & Dadashpour, S. (2015).[1] Current developments of coumarin-based anti-cancer agents in medicinal chemistry. European Journal of Medicinal Chemistry, 102, 611-630.[1]
Sources
Methodological & Application
Application Note: Synthesis Protocol for [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Abstract
This application note details an optimized, three-step synthesis protocol for [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid , a functionalized coumarin derivative widely utilized as a fluorogenic scaffold and a pharmacophore in medicinal chemistry.[1] The protocol employs a Pechmann condensation to construct the 4,8-dimethylcoumarin core, followed by a Williamson ether synthesis to install the carboxymethyl moiety.[1] This guide emphasizes process control, specifically regioselectivity during the condensation phase and preventing decarboxylation during the hydrolysis phase.[1]
Introduction & Retrosynthetic Analysis
Coumarin-7-oxyacetic acids are critical intermediates in the development of aldose reductase inhibitors, auxin-like plant growth regulators, and fluorescent probes.[1] The target molecule features a lipophilic 4,8-dimethyl substituted core, which enhances membrane permeability compared to the unsubstituted analogs.[1]
The synthesis is designed retrosynthetically to ensure high purity and yield:
-
Target Disconnection: The ether linkage at C7 is cleaved to reveal the 7-hydroxy-4,8-dimethylcoumarin scaffold and a haloacetic acid equivalent.[1]
-
Scaffold Disconnection: The coumarin ring is opened via a retro-Pechmann analysis to yield 2-methylresorcinol and ethyl acetoacetate .[1]
Mechanistic Insight[1][2][3]
-
Pechmann Condensation: We utilize 2-methylresorcinol rather than simple resorcinol.[1] The methyl group at the 2-position of the resorcinol ring directs the cyclization to the para-position relative to the C1-hydroxyl, ensuring the formation of the 4,8-dimethyl isomer rather than the 4,6-dimethyl isomer.[1]
-
O-Alkylation: Direct alkylation with chloroacetic acid can lead to difficult workups.[1] This protocol utilizes ethyl bromoacetate to form the ester intermediate, which is easily purified by recrystallization before mild hydrolysis.[1]
Experimental Protocols
Phase 1: Scaffold Construction
Synthesis of 7-Hydroxy-4,8-dimethylcoumarin
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice bath (0–5 °C).
-
Addition: Add 2-methylresorcinol (12.4 g, 100 mmol) and ethyl acetoacetate (14.3 g, 110 mmol) to the flask.
-
Catalysis: Dropwise, add concentrated H₂SO₄ (20 mL) over 15 minutes. Critical: Maintain temperature below 10 °C to prevent oxidative tar formation.[1]
-
Reaction: Remove the ice bath and stir the viscous mixture at room temperature for 1 hour, then pour the mixture into crushed ice (500 g) with vigorous stirring.
-
Isolation: The product will precipitate as a solid.[1][3] Filter the precipitate using a Buchner funnel and wash copiously with cold water (3 x 100 mL) to remove residual acid.[1]
-
Purification: Recrystallize from ethanol/water (9:1).
-
Yield Expectation: 75–85%
-
Appearance: White to off-white needles.[1]
-
Phase 2: Linker Attachment (O-Alkylation)
Synthesis of Ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
-
Principle: Williamson ether synthesis using a weak base to selectively deprotonate the phenolic hydroxyl.[1]
-
Reagents:
Procedure:
-
Setup: In a 250 mL round-bottom flask, dissolve 7-hydroxy-4,8-dimethylcoumarin (9.5 g, 50 mmol) in dry acetone (150 mL).
-
Activation: Add anhydrous K₂CO₃ (13.8 g, 100 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Alkylation: Add ethyl bromoacetate (6.7 mL, 60 mmol) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]
-
Workup: Filter the hot reaction mixture to remove inorganic salts (KBr, excess K₂CO₃). Evaporate the acetone filtrate under reduced pressure.
-
Purification: The residue is usually pure enough.[1] If necessary, recrystallize from ethanol.[1][2]
-
Yield Expectation: 85–90%
-
Phase 3: Hydrolysis to Target Acid
Synthesis of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
-
Principle: Base-catalyzed ester hydrolysis (saponification) followed by controlled acidification.[1]
-
Reagents:
Procedure:
-
Saponification: Dissolve the ethyl ester (5.5 g, 20 mmol) in Ethanol (20 mL). Add 10% NaOH (20 mL).
-
Reaction: Stir at room temperature for 2 hours. A solid sodium salt may precipitate; this is normal.[1]
-
Acidification: Dilute with water (50 mL) to dissolve any solids. Cool the solution to 0–5 °C. Acidify dropwise with 1N HCl until pH ~2.
-
Isolation: The free acid will precipitate as a white solid.[1] Filter and wash with cold water.[1]
-
Drying: Dry in a vacuum oven at 50 °C.
-
Final Yield: >90%
-
Melting Point: 210–215 °C (decomposition).[1]
-
Data Summary & Characterization
| Parameter | Specification | Notes |
| Formula | C₁₃H₁₂O₅ | |
| MW | 248.23 g/mol | |
| Appearance | White crystalline powder | |
| Solubility | DMSO, DMF, Hot Ethanol | Poor solubility in water |
| IR (KBr) | 1715 cm⁻¹ (Lactone C=O)1740 cm⁻¹ (Acid C=O)2900-3100 cm⁻¹ (OH stretch) | Distinct from ester precursor |
| ¹H NMR | 8-Me signal confirms regiochemistry |
Visualization: Reaction Pathways[1][5]
Figure 1: Step-wise synthetic pathway from 2-methylresorcinol to the final acetic acid derivative.
References
-
Pechmann Condensation Mechanism & Catalysis
-
Synthesis of 7-Hydroxy-4,8-dimethylcoumarin
-
O-Alkylation Protocols for Coumarins
-
General Coumarin Chemistry & Applications
-
PubChem Compound Summary for [(2-oxo-2H-chromen-7-yl)oxy]acetic acid (Analogous structure for property verification). [1]
-
Safety Disclaimer: This protocol involves the use of strong acids (H₂SO₄) and lachrymators (Ethyl bromoacetate).[1] All procedures must be performed in a functioning fume hood with appropriate PPE (gloves, goggles, lab coat).[1]
Sources
Application Note: High-Stability Blue Fluorescent Labeling with [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
This Application Note and Protocol Guide details the use of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (also referred to as 4,8-Dimethyl-7-carboxymethoxycoumarin ) as a robust blue-fluorescent probe.
Executive Summary
[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a functionalized coumarin derivative designed for the fluorescent labeling of biomolecules and small organic compounds. Unlike standard fluorescein or rhodamine derivatives, this probe emits in the blue region of the spectrum (~410–420 nm ), making it an ideal partner for multicolor applications where green and red channels are already occupied.
Its core advantage lies in the 4,8-dimethyl substitution pattern :
-
Photostability: The methyl groups provide steric protection to the coumarin scaffold, reducing susceptibility to photobleaching compared to unsubstituted analogs.
-
Solubility: The carboxylic acid tail confers solubility in basic aqueous buffers, while the coumarin core maintains compatibility with organic solvents (DMSO, DMF), facilitating versatile conjugation chemistries.
-
Chemical Handle: The free carboxylic acid allows for precise activation (via NHS/EDC) to target primary amines (
) on proteins, peptides, or amino-modified surfaces.
Technical Specifications
| Property | Value | Notes |
| IUPAC Name | 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | |
| CAS Number | 160600-35-1 | Distinct from 4-methyl analog (64700-15-8) |
| Molecular Formula | ||
| Molecular Weight | 248.23 g/mol | |
| Excitation Max ( | ~325 nm | UV/Violet excitation |
| Emission Max ( | ~415 nm | Blue emission |
| Stokes Shift | ~90 nm | Large shift reduces self-quenching |
| Solubility | DMSO, DMF, MeOH, Basic | Low solubility in acidic water |
| Reactive Group | Carboxylic Acid ( | Requires activation (e.g., NHS/EDC) |
Mechanism of Action & Chemistry[6][7]
Fluorescence Mechanism
The fluorescence arises from the rigid 2H-chromen-2-one (coumarin) scaffold. The electron-donating oxygen at position 7 (ether linkage) pushes electron density into the conjugated system, facilitating the internal charge transfer (ICT) state required for fluorescence. The methyl group at position 8 introduces steric bulk that restricts non-radiative decay pathways (such as molecular rotation), thereby enhancing the quantum yield relative to less substituted coumarins.
Conjugation Chemistry
This probe functions as an acylating agent when activated. The carboxylic acid is converted into a reactive ester (N-hydroxysuccinimide ester), which then undergoes nucleophilic attack by primary amines (e.g., Lysine residues on proteins) to form a stable amide bond.
Figure 1: Reaction pathway for converting the free acid probe into a stable fluorescent conjugate.
Experimental Protocols
Protocol A: Preparation of Reactive NHS-Ester Stock
Use this protocol to activate the probe immediately before labeling.
Reagents:
-
Probe: [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid[1]
-
Solvent: Anhydrous DMSO or DMF
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)
Step-by-Step:
-
Solubilization: Dissolve 5 mg of the probe in 500 µL of anhydrous DMSO. Vortex until fully dissolved. Concentration
40 mM. -
Activation Mix: Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS to the probe solution.
-
Calculation: For 5 mg (20 µmol) probe, use ~3.5 mg NHS and ~6 mg EDC.
-
-
Incubation: Incubate at room temperature for 60 minutes in the dark with gentle agitation.
-
Checkpoint: The solution now contains the amine-reactive NHS-ester. Use within 2–4 hours.
-
Protocol B: Protein/Peptide Labeling
Target: Primary amines (Lysine residues or N-terminus).
Reagents:
-
Target Protein (1–10 mg/mL in buffer)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate (
), pH 8.3-
Critical: Avoid buffers containing amines (Tris, Glycine) as they will compete with the protein.
-
-
Purification Column: Sephadex G-25 or PD-10 desalting column.
Step-by-Step:
-
Buffer Exchange: If the protein is in Tris or PBS, dialyze or buffer exchange into 0.1 M Sodium Bicarbonate (pH 8.3).
-
Reaction Setup:
-
Calculate the molar ratio.[2] For antibodies (IgG), use a 15–20x molar excess of the activated probe. For smaller peptides, use 5–10x excess.
-
Slowly add the activated probe (from Protocol A) to the protein solution while stirring.
-
Note: Ensure the final volume of organic solvent (DMSO) does not exceed 10% to prevent protein precipitation.
-
-
Incubation: Incubate for 1 hour at Room Temperature (RT) or overnight at 4°C, protected from light.
-
Quenching (Optional): Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted probe. Incubate for 15 minutes.
-
Purification:
-
Load the reaction mixture onto a desalting column equilibrated with PBS (or desired storage buffer).
-
Elute and collect the protein fraction (first band). The free unreacted coumarin will elute later.
-
-
Validation: Measure Absorbance at 280 nm (
, protein) and 325 nm ( , coumarin).
Data Analysis & Validation
Determining Degree of Labeling (DOL)
To ensure the probe does not interfere with protein function, calculate the DOL.
-
: Extinction coefficient of the probe at 325 nm (approx.
). -
Correction Factor: Coumarins have minimal absorption at 280 nm, but a correction factor (CF
0.05) can be applied if precision is critical: .
Workflow Diagram
Figure 2: Operational workflow for protein labeling.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation during labeling | Protein concentration too high or too much DMSO. | Dilute protein to <2 mg/mL; keep DMSO <10% final vol. |
| Low Labeling Efficiency | Buffer pH incorrect or competing amines present. | Ensure pH is 8.0–8.5. Dialyze to remove Tris/Glycine. |
| High Background | Incomplete removal of free probe. | Perform a second round of dialysis or use a longer SEC column. |
| Weak Fluorescence | Fluorescence quenching or wrong filter set. | Check DOL (aim for 2–4 dyes/protein). Use UV/Violet excitation filter (DAPI channel often works). |
References
-
PubChem. 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid - Compound Summary. National Library of Medicine. Link
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS/EDC chemistry).
-
Enamine. Product EN300-302365: 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid.Link
-
Sigma-Aldrich. 7-(Carboxymethoxy)-4-methylcoumarin (Analog Reference).[3]Link
-
BOC Sciences. Coumarin-Based Fluorescent Probes for Imaging.
Sources
Application Note: 4,8-Dimethylcoumarin-7-yloxyacetic Acid (DMCAA) in Cell Imaging
Abstract
4,8-Dimethylcoumarin-7-yloxyacetic acid (DMCAA) represents a specialized class of 7-alkoxycoumarin fluorophores characterized by robust blue fluorescence, high photostability, and pH insensitivity within the physiological range. Unlike its 7-hydroxycoumarin precursors, which suffer from pH-dependent quenching in acidic organelles (e.g., lysosomes), the 7-yloxyacetic acid moiety locks the fluorophore in a highly emissive state while providing a carboxylic acid handle for bioconjugation. This application note details the protocols for using DMCAA as a fluid-phase tracer, a cytoplasmic counterstain, and a bioconjugation label for targeted imaging.
Introduction & Mechanism
Chemical Basis of Fluorescence
The fluorescence of coumarins is dictated by the electron-donating capacity at the 7-position. In 7-hydroxycoumarins (e.g., 4-methylumbelliferone), fluorescence is quenched at acidic pH due to protonation of the phenolate anion. DMCAA circumvents this by alkylating the 7-hydroxyl group with an acetic acid moiety.
-
Excitation Max: ~340–360 nm (UV/Violet)
-
Emission Max: ~410–450 nm (Blue)
-
Stokes Shift: Large (~70–90 nm), minimizing self-quenching.
Key Advantages
-
pH Stability: The ether linkage ensures constant fluorescence intensity across pH 4–9, making it ideal for endosomal/lysosomal tracking.
-
Bioconjugation Handle: The free carboxylic acid (-COOH) allows for facile activation (via EDC/NHS chemistry) to label amines on proteins, peptides, or antibodies.
-
Solubility: The carboxylic acid group enhances water solubility compared to purely lipophilic coumarins.
Material Preparation
Reagents Required[1][2]
-
DMCAA Solid: Store at -20°C, protected from light.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Buffer: PBS (pH 7.[1]4) or HBSS (for live cell imaging).
-
Activation Reagents (for conjugation): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).
Stock Solution Protocol
-
Weighing: Weigh 1–5 mg of DMCAA.
-
Dissolution: Dissolve in anhydrous DMSO to a concentration of 10–20 mM .
-
Note: Sonicate briefly if necessary.
-
-
Storage: Aliquot into amber tubes and store at -20°C. Stable for 3–6 months. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol A: Live Cell Fluid-Phase Uptake & Cytoplasmic Staining
Purpose: To visualize cellular morphology and fluid-phase endocytosis.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed cells (e.g., HeLa, CHO, HEK293) on glass-bottom dishes (35 mm) to 60–70% confluency.
-
-
Staining Solution Preparation:
-
Dilute the 10 mM DMSO stock into pre-warmed HBSS or phenol-red-free medium to a final concentration of 10–50 µM .
-
Critical: Keep DMSO concentration < 0.5% to avoid cytotoxicity.
-
-
Incubation:
-
Remove culture medium and wash cells once with PBS.[2]
-
Add the staining solution.
-
Incubate at 37°C / 5% CO₂ for 30–60 minutes .
-
-
Washing:
-
Remove staining solution.
-
Wash cells 3 times with pre-warmed HBSS to remove extracellular dye.
-
-
Imaging:
-
Add fresh live-cell imaging buffer.
-
Proceed immediately to microscopy (see Section 4).
-
Protocol B: Bioconjugation to Antibodies (Immunofluorescence)
Purpose: To create a blue-fluorescent antibody for specific target detection.
Step-by-Step Methodology:
-
Activation:
-
Mix DMCAA (10 µmol) with EDC (12 µmol) and NHS (12 µmol) in 100 µL dry DMF.
-
Incubate at room temperature for 1 hour to form the NHS-ester .
-
-
Conjugation:
-
Dilute the antibody (1 mg/mL) in Bicarbonate Buffer (pH 8.5). Avoid amine-containing buffers like Tris.
-
Slowly add the activated DMCAA-NHS ester to the antibody solution (molar excess 10:1 to 20:1 dye:protein).
-
Incubate for 2 hours at room temperature in the dark with gentle agitation.
-
-
Purification:
-
Remove unreacted dye using a Sephadex G-25 spin column or dialysis against PBS (pH 7.4).
-
-
Validation:
-
Measure Absorbance at 280 nm (protein) and 350 nm (dye) to calculate the Degree of Labeling (DOL).
-
Imaging Parameters & Data Analysis[1][3][4][5][6][7][8]
Microscopy Settings
-
Light Source: 405 nm Laser (Confocal) or Mercury Arc Lamp (Widefield).
-
Excitation Filter: 350/50 nm (DAPI filter set).
-
Emission Filter: 460/50 nm (Blue channel).
-
Detector: PMT or sCMOS camera.
Data Presentation
Table 1: Comparative Properties of Coumarin Probes
| Property | 7-Hydroxycoumarin (4-MU) | DMCAA (This Protocol) |
| Excitation Max | ~360 nm | ~350 nm |
| Emission Max | ~450 nm | ~440 nm |
| pH Sensitivity | High (Quenched at pH < 7) | Low (Stable pH 4–9) |
| Cell Permeability | Moderate | Low (Free Acid) / High (Ester) |
| Primary Use | pH Sensor / Substrate | Label / Tracer |
Visualization of Workflow
Caption: Workflow for utilizing DMCAA in direct cellular staining versus bioconjugation applications.
Troubleshooting Guide
-
Problem: Weak Fluorescence Signal.
-
Cause: Low uptake or filter mismatch.
-
Solution: Verify excitation at ~350-405 nm. Ensure the detector gain is optimized for blue emission. Increase concentration to 50 µM.
-
-
Problem: High Background.
-
Cause: Insufficient washing or precipitation of the dye.
-
Solution: Perform 3x washes with HBSS. Ensure the stock solution is fully dissolved (no crystals).
-
-
Problem: Rapid Photobleaching.
-
Cause: High laser power.
-
Solution: Coumarins are moderately stable but can bleach. Reduce laser power to <5% and use antifade mounting media for fixed cells.
-
References
-
Wagner, B. D. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 14(1), 210-237. Link
- Kikuchi, K., et al. (2004). Design, Synthesis, and Biological Application of Chemical Probes for Bioimaging. In: Fluorescent and Luminescent Probes for Biological Activity, Imperial College Press.
-
Sun, W. C., et al. (1998). Synthesis of Fluorinated Coumarins: New Fluorescent Dyes with Improved Photostability and pH Insensitivity. Bioorganic & Medicinal Chemistry Letters, 8(22), 3107-3110. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques. 3rd Edition. Academic Press. (Standard reference for EDC/NHS coupling protocols). Link
Sources
derivatization of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid for bioactivity
An in-depth guide to the strategic derivatization of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, a promising coumarin scaffold, to explore and enhance its biological activities. This document provides the scientific rationale, detailed synthetic protocols, and methodologies for bioactivity screening tailored for researchers in medicinal chemistry and drug discovery.
Introduction: The Promise of the Coumarin Scaffold
Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone compounds found extensively in nature and are renowned for their diverse and significant pharmacological properties.[1] Their privileged structure allows for interaction with various enzymes and receptors, leading to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[2][3][4] The core scaffold is a versatile template for synthetic modification, enabling the fine-tuning of its biological profile.[1]
The starting molecule, [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, offers a unique platform for derivatization. The 4,8-dimethylcoumarin core provides a specific lipophilic character, while the oxyacetic acid moiety at the 7-position presents a crucial handle—the carboxylic acid group—for a multitude of chemical transformations. Modification at this site can profoundly influence the compound's polarity, steric profile, and hydrogen bonding capabilities, thereby modulating its pharmacokinetic properties and biological target interactions.
This guide focuses on two primary derivatization strategies targeting the carboxylic acid group: amide synthesis and esterification . These transformations are chosen for their reliability, versatility, and proven success in converting coumarin-based carboxylic acids into potent bioactive agents.[5][6] We will detail the protocols for creating a library of novel amide and ester derivatives and outline subsequent screening procedures to evaluate their potential as antimicrobial and anticancer agents.
Strategic Derivatization Workflow
The overall strategy involves a systematic approach from synthesis to biological evaluation. The goal is to generate a focused library of compounds and screen them to identify lead candidates for further development.
Caption: Reaction scheme for amide synthesis.
Step 1: Synthesis of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl chloride
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM, approx. 10 mL per mmol of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise. Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.
-
Remove the solvent and excess reagent under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCM.
-
In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the acid chloride solution to the stirred amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. [7]6. Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the pure amide derivative. [5]
Protocol 3.2: Esterification via DCC/DMAP Coupling (Steglich Esterification)
This method is a mild and efficient one-pot procedure for forming esters from carboxylic acids and alcohols, suitable for sensitive substrates.
-
To a round-bottom flask, add [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Dissolve the components in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) dissolved in a small amount of DCM. A white precipitate (dicyclohexylurea, DCU) will begin to form. [6]5. Allow the reaction to warm to room temperature and stir for 12-24 hours. [6]6. Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with cold DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the pure ester derivative.
Characterization of Novel Derivatives
All newly synthesized compounds must be rigorously characterized to confirm their structure and purity.
| Technique | Purpose | Example Expected Data for a Derivative |
| ¹H NMR | Confirms the presence of protons and their chemical environment. | Disappearance of the carboxylic acid proton (~10-12 ppm); appearance of new signals corresponding to the added amine/alcohol moiety. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Shift in the carbonyl carbon signal; appearance of new carbon signals from the derivative group. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | A molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight of the new derivative. |
| Infrared (IR) Spectroscopy | Identifies functional groups. | Disappearance of the broad O-H stretch of the carboxylic acid; appearance of a C=O stretch for the amide (~1650 cm⁻¹) or ester (~1735 cm⁻¹). |
Protocols for Bioactivity Screening
The synthesized library of derivatives should be screened for potential biological activities. Here, we provide protocols for assessing antimicrobial and anticancer properties, two areas where coumarin derivatives have shown significant promise. [2][8]
Protocol 5.1: Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Bacillus subtilis; Gram-negative: Escherichia coli, Pseudomonas aeruginosa).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Compound stock solutions (e.g., 10 mg/mL in DMSO).
-
Positive control (e.g., Ciprofloxacin).
-
Negative control (MHB + DMSO).
Procedure (Broth Microdilution Method):
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, add 100 µL of MHB to each well.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
Add 10 µL of the prepared bacterial suspension to each well.
-
Include a positive control (standard antibiotic) and a negative control (no compound, no bacteria) and a growth control (bacteria, no compound).
-
Incubate the plates at 37°C for 18-24 hours. [9]7. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [9]
Compound ID R-Group (Amide) MIC (µg/mL) vs S. aureus MIC (µg/mL) vs E. coli Parent Acid -OH >256 >256 DA-01 -NH-CH₂CH₃ 128 256 DA-02 -N(CH₃)₂ 64 128 DA-03 -NH-Phenyl 32 64 DA-04 -NH-(4-Cl-Phenyl) 16 32 | Ciprofloxacin | (Control) | 0.5 | 0.25 |
Table represents hypothetical screening data.
The presence of ester or carboxylic acid groups on the coumarin ring has been noted to be important for potent inhibitory activity against both Gram-positive and Gram-negative bacteria. [10]
Protocol 5.2: Anticancer Cytotoxicity Assay (MTT Assay)
Objective: To assess the in vitro cytotoxicity of the compounds against human cancer cell lines and determine their half-maximal inhibitory concentration (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial reductases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical)).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well cell culture plates.
-
Positive control (e.g., Doxorubicin).
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). [7]4. Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Potential mechanism of anticancer action via apoptosis.
| Compound ID | R-Group (Ester) | IC₅₀ (µM) vs MCF-7 | IC₅₀ (µM) vs A549 |
| Parent Acid | -H | >100 | >100 |
| DE-01 | -CH₂CH₃ | 85.2 | 91.5 |
| DE-02 | -CH₂(Phenyl) | 42.1 | 55.8 |
| DE-03 | -CH₂(4-NO₂-Phenyl) | 15.7 | 22.4 |
| Doxorubicin | (Control) | 0.8 | 1.2 |
Table represents hypothetical screening data.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic derivatization of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid to explore its therapeutic potential. By creating libraries of novel amides and esters, researchers can effectively probe the structure-activity relationships (SAR) governing the antimicrobial and anticancer properties of this coumarin scaffold. The protocols outlined herein are robust and adaptable, serving as a solid foundation for drug discovery efforts.
Compounds that exhibit high potency (low MIC or IC₅₀ values) and selectivity should be prioritized for further investigation, including advanced in vitro mechanism-of-action studies, in vivo efficacy testing in animal models, and ADME/Tox profiling. The versatile nature of the coumarin core suggests that with strategic chemical modification, novel and effective therapeutic agents can be developed.
References
-
ResearchGate. (n.d.). Synthesis of (4-methyl-2-oxo-2H-chromen-7-yloxy)acetic acid hydrazide 1. Retrieved from [Link]
-
Lirias. (n.d.). Microwave assisted one pot multicomponent synthesis of 2‐(‐4‐oxo‐2‐(1‐(2‐oxo‐2h‐Chromen‐3‐Yl) ethylidene)h. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Retrieved from [Link]
-
Indian Academy of Sciences. (2024). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Journal of Chemical Sciences, 136(42). Retrieved from [Link]
-
PubMed Central. (n.d.). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Retrieved from [Link]
-
PubMed Central. (n.d.). 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF (7- HYDROXY-2-OXO-2H-CHROMEN-4-YL) ACETIC ACID HYDRAZIDE DERIVATIVES USED AS A POTENT BIO. Retrieved from [Link]
-
ACS Publications. (2020). A Primary Amide-Functionalized Heterogeneous Catalyst for the Synthesis of Coumarin-3-carboxylic Acids via a Tandem Reaction. Inorganic Chemistry. Retrieved from [Link]
-
PubMed. (2020). Coumarin derivatives with anticancer activities: An update. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(11), 3193. Retrieved from [Link]
-
MDPI. (n.d.). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Retrieved from [Link]
-
NIH. (2022). Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. Retrieved from [Link]
-
Revue Roumaine de Chimie. (2023). SYNTHESIS AND ANTIMICROBIALLY ACTIVITIES OF COUMARIN-3-CARBOXAMIDE DERIVATIVES. 68(1–2), 85–89. Retrieved from [Link]
-
PubMed Central. (2023). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Retrieved from [Link]
-
Frontiers. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Retrieved from [Link]
-
SciSpace. (n.d.). Coumarin Derivatives with Antimicrobial and Antioxidant Activities. Retrieved from [Link]
-
PubMed Central. (n.d.). Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances on anticancer activity of coumarin derivatives. Retrieved from [Link]
-
Karger. (n.d.). Antimicrobial Activity of New Coumarin Derivatives. Retrieved from [Link]
-
YouTube. (2021, April 15). 20.12 Retrosynthesis with Carboxylic Acids Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ACS Publications. (n.d.). Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
PubMed Central. (n.d.). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. Retrieved from [Link]
-
PubMed. (n.d.). Antimicrobial activity of new coumarin derivatives. Retrieved from [Link]
-
MDPI. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Molecules, 29(4), 868. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Anticancer Potential of Coumarin and its Derivatives. Retrieved from [Link]
-
Reddit. (2024, April 12). Amide from carboxylic acid synthesis. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments on Coumarin Hybrids as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. mdpi.com [mdpi.com]
- 7. Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 10. Antimicrobial activity of new coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preclinical Evaluation of Coumarin-Based Anti-Inflammatory Candidates
Executive Summary
Coumarin (2H-chromen-2-one) scaffolds are "privileged structures" in medicinal chemistry due to their high bioavailability and ability to modulate inflammatory pathways (NF-κB, MAPK, and NLRP3). However, the lipophilicity of synthetic coumarins often leads to false positives in screening due to precipitation or non-specific protein binding.
This guide provides a rigorous, self-validating workflow for testing coumarin compounds. It moves beyond generic protocols to address specific challenges associated with benzopyrone derivatives, ensuring that observed anti-inflammatory effects are pharmacological, not artifactual.
Compound Management & Vehicle Control
The Failure Point: Many coumarin derivatives exhibit poor aqueous solubility, necessitating the use of Dimethyl Sulfoxide (DMSO). High DMSO concentrations (>0.5%) can independently induce cytotoxicity or suppress cytokine release, masking true drug effects.
Protocol: Stock Preparation
-
Primary Stock: Dissolve the coumarin derivative in 100% DMSO to a concentration of 100 mM . Vortex for 1 minute.
-
Quality Check: Inspect for turbidity.[1] If cloudy, sonicate at 37°C for 5 minutes.
-
-
Working Solutions: Serially dilute in serum-free media immediately prior to use.
-
Vehicle Control: The final DMSO concentration in the cell culture well must not exceed 0.1% (v/v) .
-
Example: For a 100 µM treatment, dilute 1 µL of 100 mM stock into 1 mL of media (1:1000 dilution).
-
In Vitro Screening Platform: RAW 264.7 Macrophage Model
The RAW 264.7 cell line is the industry standard "workhorse" because it robustly expresses TLR4 and produces quantifiable Nitric Oxide (NO) upon LPS stimulation.
Workflow Diagram
Caption: Figure 1. Integrated workflow for in vitro anti-inflammatory screening. Note the parallel viability check (MTT) to rule out false positives caused by cell death.
Step 1: The Viability Gate (MTT Assay)
Objective: Confirm that reduced inflammation is due to pathway inhibition, not cell death.
-
Seeding: 1 x 10⁵ cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add coumarin (10, 25, 50, 100 µM) for 1h, then LPS (1 µg/mL) for 24h.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure OD at 570 nm.
-
Criterion: Any concentration showing <80% viability compared to control is disqualified from further analysis.
Step 2: Nitric Oxide (NO) Inhibition (Griess Assay)
Objective: Primary quantitative screen.
-
Reaction: Mix 50 µL of culture supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% NED).
-
Incubation: 10 minutes at room temperature (protected from light).
-
Measurement: Absorbance at 540 nm.
-
Quantification: Interpolate against a Sodium Nitrite (NaNO₂) standard curve (0–100 µM).
-
Positive Control: Indomethacin (50 µM) or L-NMMA (NOS inhibitor) .
Step 3: Cytokine Profiling (ELISA)
Objective: Validate broad anti-inflammatory activity.
-
Protocol: Use sandwich ELISA kits. Dilute supernatants 1:10 or 1:50 depending on LPS potency.
-
Note: Coumarins often potently inhibit TNF-α but may have variable effects on IL-10 (anti-inflammatory cytokine). Measuring IL-10 is recommended for advanced profiling.
Mechanistic Elucidation: The NF-κB Pathway
Coumarins typically act by preventing the degradation of IκBα, thereby locking NF-κB (p65) in the cytoplasm.
Pathway Diagram
Caption: Figure 2. Mechanism of Action. Coumarins stabilize IκBα, preventing NF-κB nuclear translocation and subsequent gene expression.
Western Blot Validation[4]
-
Lysate Preparation: Use RIPA buffer with Phosphatase Inhibitors (critical for p-IκBα detection).
-
Key Markers:
-
p-IκBα (Ser32): Should decrease with coumarin treatment.
-
Total IκBα: Should increase (stabilization).
-
Nuclear p65: Isolate nuclear fraction; should decrease.
-
iNOS & COX-2: Downstream protein validation.
-
In Vivo Validation: Carrageenan-Induced Paw Edema
This model mimics acute inflammation (neutrophil infiltration and prostaglandin release).
Experimental Design Table
| Parameter | Specification | Rationale |
| Animal Model | Wistar Rats (Male, 180-220g) | Rats offer larger paw volume for precise plethysmometer readings compared to mice. |
| Group Size | n = 6-8 | Minimum required for statistical power (P < 0.05). |
| Induction | 100 µL of 1% Carrageenan (Sub-plantar) | Standard irritant causing biphasic edema. |
| Treatment Time | -1 Hour (Pre-treatment) | Allows absorption.[4] Coumarins are preventative in this model. |
| Dosing | 10, 20, 50 mg/kg (p.o. or i.p.) | Dose-response establishment.[3][4] |
| Positive Control | Indomethacin (10 mg/kg) | Validated NSAID reference.[11] |
| Vehicle Control | CMC (0.5%) or Saline + 5% Tween 80 | Matches the solvent of the test compound. |
Protocol Steps
-
Baseline: Measure initial paw volume (
) using a water displacement plethysmometer. -
Dosing: Administer vehicle, positive control, or coumarin derivative.
-
Induction: 1 hour later, inject carrageenan into the right hind paw.
-
Measurement: Measure paw volume (
) at 1, 3, and 5 hours post-injection.-
1-2h: Histamine/Serotonin phase.
-
3-5h: Prostaglandin/NO phase (Coumarin target window).
-
-
Calculation:
References
-
Coumarin Anti-Inflamm
-
In Vitro Protocol (NO & Cytokines)
-
Griess Assay Methodology
-
In Vivo Carrageenan Model
-
Coumarin Solubility & Structure-Activity Rel
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thaiscience.info [thaiscience.info]
- 12. mdpi.com [mdpi.com]
- 13. promega.com [promega.com]
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- 17. brieflands.com [brieflands.com]
- 18. oaji.net [oaji.net]
protocol for synthesizing hydrazide-hydrazone derivatives from coumarin acetic acid
Application Note: High-Performance Synthesis of Coumarin-3-Acetic Acid Hydrazide-Hydrazone Derivatives
Executive Summary
Coumarin-based hydrazide-hydrazone derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] This application note details a robust, three-phase protocol for synthesizing these derivatives starting from Coumarin-3-acetic acid .
Unlike generic procedures, this guide emphasizes process control , mechanistic causality , and safety , particularly regarding the handling of hydrazine hydrate. The workflow is designed to maximize yield and purity, minimizing the need for tedious chromatographic purifications.
Strategic Workflow Overview
The synthesis proceeds through three distinct chemical transformations:
-
Activation: Conversion of the carboxylic acid to an ester (Fischer Esterification).
-
Nucleophilic Substitution: Formation of the hydrazide via hydrazinolysis.
-
Condensation: Generation of the hydrazone library via Schiff base formation.
Figure 1: Strategic workflow for the synthesis of coumarin hydrazide-hydrazones. Colors denote process stages: Green (Activation), Yellow (Substitution), Red (Condensation).
Detailed Experimental Protocols
Phase 1: Acid Activation (Esterification)
Direct reaction of carboxylic acids with hydrazine can form salts rather than hydrazides. Converting the acid to an ethyl ester activates the carbonyl carbon for nucleophilic attack.
-
Reagents: Coumarin-3-acetic acid (10 mmol), Absolute Ethanol (30 mL), Conc. H₂SO₄ (0.5 mL).
-
Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, CaCl₂ guard tube.
Protocol:
-
Dissolve 10 mmol of coumarin-3-acetic acid in 30 mL absolute ethanol.
-
Add 0.5 mL concentrated H₂SO₄ dropwise. Caution: Exothermic.
-
Reflux the mixture for 6–8 hours.
-
Checkpoint: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The acid spot (low R_f) should disappear, replaced by the ester (high R_f).
-
-
Concentrate the solvent to ~10 mL under reduced pressure.
-
Pour the residue into 50 mL ice-cold water containing NaHCO₃ (to neutralize acid).
-
Filter the precipitate, wash with cold water, and dry.
-
Yield Expectation: 80–90%.
Phase 2: Hydrazide Synthesis (Hydrazinolysis)
This is the critical intermediate step. Hydrazine acts as a potent nucleophile.
-
Reagents: Coumarin-3-acetic acid ethyl ester (from Phase 1), Hydrazine Hydrate (99%, 4-5 equivalents), Ethanol (20 mL).
-
Safety: Hydrazine hydrate is carcinogenic and highly toxic. Use a fume hood and double gloves.
Protocol:
-
Dissolve the ester (5 mmol) in 20 mL ethanol in a 50 mL RBF.
-
Add Hydrazine Hydrate (20-25 mmol) slowly at room temperature.
-
Expert Insight: Using excess hydrazine drives the equilibrium forward and prevents the formation of dimer (di-coumarin hydrazine).
-
-
Reflux for 4–6 hours.
-
Cool the mixture to room temperature; the hydrazide often crystallizes out upon cooling.
-
If no solid forms, pour onto crushed ice.
-
Filter the solid, wash copiously with cold ethanol (to remove excess hydrazine), and dry.
-
Recrystallization: Ethanol or Methanol.
-
Characterization Check: IR spectrum should show doublet peaks at 3300–3200 cm⁻¹ (NH-NH₂).
Phase 3: Hydrazone Formation (Schiff Base Condensation)
The final step involves condensing the hydrazide with an aromatic aldehyde.
-
Reagents: Coumarin-3-acetic acid hydrazide (1 mmol), Substituted Aromatic Aldehyde (1 mmol), Glacial Acetic Acid (3-5 drops), Ethanol (15 mL).
Protocol:
-
Dissolve the hydrazide (1 mmol) in 15 mL hot ethanol.
-
Add the aromatic aldehyde (1 mmol).
-
Add catalytic Glacial Acetic Acid (3–5 drops).
-
Reflux for 3–5 hours.
-
Checkpoint: The product often precipitates during reflux or immediately upon cooling.
-
-
Cool, filter, and wash with cold ethanol.
-
Purification: Recrystallize from ethanol/DMF mixtures if necessary.
Mechanistic Logic & Reaction Pathway
Understanding the mechanism aids in troubleshooting. The formation of the hydrazone is an acid-catalyzed equilibrium reaction involving a tetrahedral intermediate.
Figure 2: Mechanistic pathway of Schiff base formation. Acid catalysis (Step A) accelerates the reaction, while product precipitation drives the equilibrium (Step C).
Quality Control & Characterization
To ensure scientific integrity, synthesized compounds must meet specific spectral criteria.
Table 1: Expected Spectral Signatures
| Technique | Functional Group | Expected Signal (approx.) | Notes |
| FT-IR | Hydrazide (NH-NH₂) | 3300, 3200 cm⁻¹ | Disappears in final product.[5] |
| FT-IR | Amide Carbonyl (C=O) | 1650–1680 cm⁻¹ | Present in both hydrazide and hydrazone. |
| FT-IR | Imine (C=N) | 1600–1620 cm⁻¹ | Diagnostic peak for final hydrazone. |
| ¹H-NMR | Azomethine (-N=CH-) | δ 8.0 – 8.6 ppm (Singlet) | Confirms condensation. |
| ¹H-NMR | Amide (-NH-CO-) | δ 10.0 – 12.0 ppm (Singlet) | Often D₂O exchangeable. |
Troubleshooting & Optimization
-
Low Yield in Phase 3: If the hydrazone does not precipitate, the solution may be too dilute. Evaporate 50% of the solvent and cool to 4°C.
-
Impure Product: If TLC shows tailing, recrystallize from a mixture of Ethanol:DMF (9:1). The DMF helps dissolve the rigid coumarin backbone, while cooling promotes crystallization.
-
Oily Products: Some substituted aldehydes (e.g., nitro-benzaldehydes) may yield oils. Triturate the oil with diethyl ether or hexane to induce solidification.
References
-
Coumarin Hydrazide Synthesis & Bioactivity: Shaji, N., et al. "Coumarin Hydrazide: Chemistry, Synthesis and Pharmacological Activities - A Review."[1] International Journal of Research and Review, Vol. 9, Issue 12, 2022.
-
Anticancer Applications of Coumarin Hydrazones: "Design synthesis and anti-proliferative activity of some new coumarin substituted hydrazide–hydrazone derivatives." Journal of Chemical Sciences, 2019.
-
General Hydrazide-Hydrazone Protocols: "Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide." Molecules, 2006.
-
Microwave Assisted Synthesis (Alternative Route): "Microwave assisted one pot multicomponent synthesis of 2‐(‐4‐oxo‐2‐(1‐(2‐oxo‐2h‐Chromen‐3‐Yl) ethylidene)hydrazono)thiazolidin-5-yl) acetic acid derivatives." Journal of Heterocyclic Chemistry.
Sources
Application Notes and Protocols for Kinase Inhibition Assays Using Coumarin-Based Compounds
For: Researchers, scientists, and drug development professionals investigating novel kinase inhibitors.
Introduction: The Promise of Coumarin Scaffolds in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This has made them a major focus of drug discovery efforts. The coumarin (2H-chromen-2-one) nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The structural features of coumarin derivatives make them attractive candidates for the development of novel kinase inhibitors.
This guide provides a comprehensive framework for utilizing coumarin-based compounds, exemplified by the structure [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, in various kinase inhibition assays. While specific data for this particular molecule is not extensively available, the principles and protocols outlined here are broadly applicable to novel compounds sharing the coumarin scaffold. We will delve into the critical considerations for assay selection, protocol optimization, and data interpretation, ensuring the generation of robust and reliable results.
PART 1: Pre-Assay Compound Characterization
Before embarking on kinase inhibition screening, a thorough characterization of your coumarin compound is essential for accurate data interpretation and to avoid common experimental pitfalls.
Purity and Identity Confirmation
The purity and identity of the test compound must be rigorously established. Standard analytical techniques such as NMR, mass spectrometry, and HPLC should be employed to confirm the chemical structure and assess purity. Impurities can lead to off-target effects or interfere with assay readouts, producing misleading results.
Solubility Determination
The solubility of the test compound in the assay buffer is a critical parameter. Poor solubility can lead to compound precipitation and inaccurate concentration-response curves.
Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of the coumarin compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in the chosen kinase assay buffer to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Incubate the dilutions at the assay temperature (e.g., room temperature or 30°C) for a set period (e.g., 1-2 hours).
-
Visually inspect for precipitation. For a more quantitative measure, measure the turbidity of each solution using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).
-
The highest concentration that remains clear is the kinetic solubility limit in the assay buffer.
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | 100% DMSO | High dissolving power for most organic compounds. |
| Final DMSO Concentration in Assay | < 1% (v/v) | High concentrations of DMSO can inhibit kinase activity.[3] |
| Solubility Limit | Determine experimentally | Ensures the compound is fully dissolved at all tested concentrations. |
Intrinsic Fluorescence and Quenching Properties
Coumarin derivatives are known for their fluorescent properties.[2] This can be an advantage in certain assay formats but can also be a source of interference. It is crucial to assess the intrinsic fluorescence of the compound and its potential to quench the fluorescence of assay reagents.
Protocol: Assessment of Intrinsic Fluorescence and Quenching
-
Prepare a serial dilution of the coumarin compound in the assay buffer.
-
In a microplate, add the compound dilutions to wells with and without the fluorescent components of your chosen assay (e.g., a fluorescently labeled substrate or a fluorescent detection reagent).
-
Read the fluorescence at the excitation and emission wavelengths specific to the assay's fluorophore.
-
A significant increase in fluorescence in the absence of other assay components indicates intrinsic fluorescence.
-
A decrease in the fluorescence of the assay's fluorophore in the presence of the compound suggests quenching.
PART 2: Selecting the Right Kinase Inhibition Assay
The choice of assay technology is dependent on several factors, including the specific kinase, the available instrumentation, and the desired throughput.[4][5] Below is a comparison of common assay formats and their suitability for coumarin-based compounds.
| Assay Type | Principle | Pros | Cons | Suitability for Coumarins |
| Luminescence-Based (e.g., Kinase-Glo®) | Measures ATP consumption by the kinase.[6][7][8] | High sensitivity, simple "add-and-read" format.[6][9] | Indirect measurement of kinase activity, potential for ATP-competitive artifacts. | Excellent . Less likely to be affected by the intrinsic fluorescence of coumarins. |
| Fluorescence-Based (e.g., FRET, FP) | Detects the phosphorylation of a fluorescently labeled substrate.[5][10][11] | Direct measurement of phosphorylation, amenable to HTS.[5] | Potential for interference from fluorescent compounds (quenching or intrinsic fluorescence).[3][5] | Conditional . Requires pre-screening for compound interference. |
| Radiometric | Measures the incorporation of radioactive phosphate (³²P or ³³P) into a substrate.[5] | Highly sensitive and considered a "gold standard".[5] | Requires handling of radioactive materials, low throughput. | Good . Not susceptible to optical interference from the compound. |
PART 3: Detailed Protocols for Kinase Inhibition Assays
Here, we provide step-by-step protocols for two recommended assay formats for screening coumarin-based compounds: a luminescence-based assay and a fluorescence-based assay.
Protocol 1: Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo®)
This protocol is designed to determine the IC50 value of a coumarin-based inhibitor by measuring the amount of ATP remaining after the kinase reaction.[6][8]
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Coumarin compound stock solution (e.g., 10 mM in 100% DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the coumarin compound in kinase assay buffer. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended for initial screening. Remember to keep the final DMSO concentration below 1%.
-
Reaction Setup:
-
Add 5 µL of each compound dilution to the wells of a white, opaque microplate.
-
Include "no inhibitor" (0% inhibition) controls containing only buffer and DMSO.
-
Include "no kinase" (100% inhibition) controls containing buffer, DMSO, and no enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X kinase reaction mix containing the kinase, substrate, and ATP at 2X the final desired concentration in kinase assay buffer. The optimal concentrations of these components should be determined empirically beforehand.
-
Add 5 µL of the 2X kinase reaction mix to each well to start the reaction. The final volume should be 10 µL.
-
-
Incubation: Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.[7]
Protocol 2: Fluorescence-Based Kinase Inhibition Assay
This protocol is a general guideline for a fluorescence-based assay. Specific details will vary depending on the technology (e.g., FRET, FP).[10][11]
Workflow Diagram:
Caption: General workflow for a fluorescence-based kinase inhibition assay.
Materials:
-
Purified kinase of interest
-
Fluorescently labeled kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Coumarin compound stock solution
-
Black, non-binding 96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation and Pre-read:
-
Prepare a serial dilution of the coumarin compound as described in Protocol 1.
-
Add 5 µL of each compound dilution to the wells of a black microplate.
-
Read the plate at the assay's excitation and emission wavelengths to measure the background fluorescence of the compound.
-
-
Reaction Setup:
-
Include "no inhibitor" and "no kinase" controls.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X kinase reaction mix containing the kinase, fluorescent substrate, and ATP.
-
Add 5 µL of the 2X mix to each well.
-
-
Incubation: Incubate at 30°C for the optimized reaction time.
-
Detection:
-
A stop reagent may be required depending on the specific assay kit.
-
Read the fluorescence at the appropriate wavelengths.
-
-
Data Correction: Subtract the background fluorescence reading from the final fluorescence reading for each well.
PART 4: Data Analysis and Interpretation
Calculation of Percent Inhibition
The percentage of kinase activity inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_kinase) / (Signal_no_inhibitor - Signal_no_kinase))
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor that reduces enzyme activity by 50%.[12][13]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve.
-
The IC50 value is determined from the fitted curve.
Data Presentation:
| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition |
| 0 (No Inhibitor) | 1,000,000 | 0 |
| 0.01 | 950,000 | 5.5 |
| 0.1 | 800,000 | 22.2 |
| 1 | 550,000 | 50.0 |
| 10 | 200,000 | 88.9 |
| 100 | 110,000 | 98.9 |
| No Kinase | 100,000 | 100 |
Note: The data in this table is for illustrative purposes only.
Conclusion
The coumarin scaffold represents a promising starting point for the development of novel kinase inhibitors. By following the systematic approach outlined in these application notes—from meticulous pre-assay compound characterization to the selection of an appropriate assay platform and rigorous data analysis—researchers can confidently and accurately assess the inhibitory potential of their coumarin-based compounds. The protocols provided for luminescence and fluorescence-based assays offer robust and adaptable methods for generating high-quality data in the pursuit of new therapeutic agents.
References
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
K-M. K, et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]
-
K. V. K. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI - NIH. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
A. M. E.-G., et al. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI. Retrieved from [Link]
-
S.-P. Y., et al. (n.d.). 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate. ResearchGate. Retrieved from [Link]
-
M. B., et al. (n.d.). 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. MDPI. Retrieved from [Link]
-
ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]
-
S.-P. Y., et al. (n.d.). 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate. PMC - NIH. Retrieved from [Link]
-
PubChem. (n.d.). [(2-oxo-2H-chromen-7-yl)oxy]acetic acid | C11H8O5. Retrieved from [Link]
-
L. A. M. & S. J. T. (n.d.). Fluorescent Peptide Assays For Protein Kinases. PMC - NIH. Retrieved from [Link]
-
A. P. (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling. Meeting Abstract. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ebiotrade.com [ebiotrade.com]
- 9. promega.com.br [promega.com.br]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Methodology for Assessing Cell Cycle Arrest Induced by Coumarin Derivatives
[1]
Introduction & Strategic Rationale
Coumarin derivatives (benzopyrones) represent a versatile class of small molecules in oncology drug discovery. Their structural plasticity allows them to target distinct cell cycle checkpoints depending on their functional groups. For instance, Esculetin and Osthole are frequently associated with G0/G1 arrest via Cyclin D1 downregulation, whereas chalcone-coumarin hybrids often induce G2/M arrest by destabilizing microtubule dynamics or inhibiting CDK1/Cyclin B1 complexes.
The Causality of Experimental Design
To rigorously assess these compounds, a single endpoint is insufficient. A "self-validating" protocol must be employed:
-
Quantitative Screening (Flow Cytometry): Uses Propidium Iodide (PI) to quantify DNA content.[1] This identifies where the arrest occurs (2N vs. 4N DNA content).[2]
-
Mechanistic Validation (Western Blot): Confirms why the arrest occurred by probing specific cyclins and cyclin-dependent kinases (CDKs) active at that phase.
Experimental Workflow
The following diagram outlines the critical path for assessing cell cycle arrest, ensuring that phenotypic observations (Flow Cytometry) are corroborated by molecular mechanisms (Western Blot).
Figure 1: Integrated workflow for phenotypic and molecular assessment of cell cycle arrest.
Protocol 1: Cell Culture & Compound Treatment
Objective: To treat cells without inducing artifacts (e.g., contact inhibition) that mimic drug effects.
Critical Parameters
-
Cell Density: Cells must be in the exponential growth phase (50–60% confluency) at the time of treatment.[3] Over-confluence induces a "pseudo-G1 arrest" due to contact inhibition, masking the drug's effect.
-
Vehicle Control: Coumarin derivatives are often lipophilic. Ensure the final DMSO concentration is <0.5% (v/v) in both treated and control samples to prevent solvent toxicity.
Step-by-Step
-
Seeding: Seed
cells/well in a 6-well plate. Incubate for 24 hours to allow attachment. -
Synchronization (Optional but Recommended): Serum-starve cells (0.5% FBS) for 12–24 hours to synchronize them in G0/G1. This amplifies the visibility of a G2/M arrest upon release and treatment.
-
Treatment: Replace medium with fresh complete medium containing the coumarin derivative at
and the IC50 value. Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Nocodazole for G2/M, Palbociclib for G1). -
Incubation: Incubate for 24 hours (or one complete doubling time of the specific cell line).
Protocol 2: Flow Cytometry (Propidium Iodide Staining)[4][5]
Objective: To quantify DNA content. PI intercalates into double-stranded DNA; fluorescence intensity is proportional to DNA mass.[1]
Reagents
-
Fixative: 70% Ethanol (pre-chilled to -20°C).
-
Staining Solution: PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
Step-by-Step
-
Harvest: Trypsinize cells and collect them into 15 mL tubes. Include floating cells (detached cells may be arrested or apoptotic).
-
Wash: Centrifuge at 300
g for 5 min. Wash pellet once with ice-cold PBS. -
Fixation (Critical Step):
-
Resuspend the pellet in 300 µL PBS.
-
While vortexing gently, add 700 µL of cold absolute ethanol dropwise.
-
Why? Adding ethanol to the pellet causes clumping. Adding dropwise while vortexing ensures a single-cell suspension.
-
Incubate at -20°C for at least 2 hours (overnight is preferred for better stoichiometry).
-
-
Wash: Centrifuge at 500
g for 5 min (ethanol-fixed cells are buoyant; higher speed is needed). Decant ethanol carefully. Wash twice with PBS. -
Staining: Resuspend pellet in 500 µL of Staining Solution .
-
Incubation: Incubate for 30 minutes at 37°C in the dark. RNase A is vital to remove RNA, which PI also stains.
-
Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto, Beckman CytoFLEX).
-
Detector: Linear scale on FL2 (PE channel) or FL3.
-
Events: Collect at least 10,000 single-cell events.
-
Gating Strategy (Doublet Discrimination)
Failure to exclude doublets is the most common error. Two G1 cells stuck together (2N + 2N) mimic a G2/M cell (4N).[1]
-
Plot 1: FSC-A vs. SSC-A (Gate: Cells, exclude debris).
-
Plot 2: FL2-Width vs. FL2-Area (or FL2-Height vs. FL2-Area).
-
Singlets: Fall along a diagonal.
-
Doublets: Have higher Width or Area/Height ratio. Gate only on Singlets.
-
-
Plot 3: Histogram of FL2-Area (Singlets only).
Protocol 3: Molecular Validation (Western Blot)
Objective: To confirm the checkpoint activation. A G2/M phenotypic arrest must be supported by specific protein changes.
Marker Selection Guide
Select markers based on the flow cytometry results.
| Arrest Phase | Primary Regulator Targets | Expected Change (Coumarin-Induced) | Mechanistic Insight |
| G0/G1 | Cyclin D1 | Downregulation ( | Prevents G1 |
| CDK4 / CDK6 | Downregulation ( | Catalytic partners of Cyclin D. | |
| p21 / p27 | Upregulation ( | CDK inhibitors (CKIs) that block Cyclin D/CDK4. | |
| G2/M | Cyclin B1 | Downregulation ( | Essential for Mitosis entry. |
| Cdc2 (CDK1) | Downregulation ( | The master mitotic kinase. | |
| p-Cdc2 (Tyr15) | Upregulation ( | Phosphorylation at Tyr15 inhibits Cdc2, locking cells in G2.[4] | |
| p-Histone H3 | Upregulation ( | Specific marker for M phase (distinguishes M from G2). |
Signaling Pathway Visualization
Coumarin derivatives often modulate the PI3K/Akt pathway, which lies upstream of these cell cycle regulators.
Figure 2: Mechanistic pathway of coumarin-induced cell cycle arrest via PI3K/Akt modulation.
Data Analysis & Interpretation
Flow Cytometry Histograms
-
G0/G1 Peak: The first major peak (2N DNA).
-
G2/M Peak: The second major peak (4N DNA), located at exactly 2x the intensity of G1.[1]
-
S Phase: The area between G1 and G2.
-
Sub-G1: Events with <2N DNA. This indicates apoptosis (DNA fragmentation), not cell cycle arrest.
-
Note: If you see a massive Sub-G1 peak, the coumarin concentration may be too high (cytotoxic rather than cytostatic).
-
Troubleshooting
-
High CV (Broad Peaks): Usually caused by poor fixation (clumping) or insufficient RNase treatment. Ensure dropwise ethanol addition and fresh RNase.
-
Debris: High background at the left of the G1 peak. Adjust the FSC threshold or gate tightly on the FSC/SSC plot.
References
-
Molecules (MDPI). "Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer." Molecules, 2025.[5][6][7] Link
-
Frontiers in Pharmacology. "A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents." Frontiers, 2024. Link
-
Abcam Protocols. "Cell cycle analysis with flow cytometry and propidium iodide." Link
-
NIH PubMed. "Cell Cycle Arrest by a Natural Product via G2/M Checkpoint." Int J Mol Sci, 2018. Link
-
BenchChem Application Notes. "Flow Cytometry Analysis of Cell Cycle Arrest by Entasobulin." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
Application Note: Advanced Analytical Techniques for the Quantification of Coumarin Compounds in Biological Samples
Introduction
Coumarins represent a significant class of compounds, encompassing both natural products and synthetic derivatives, with a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties.[1][2] Given their therapeutic importance and potential toxicity, the accurate quantification of coumarin compounds and their metabolites in biological matrices such as plasma, urine, and tissues is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[1][3][4][5][6] This guide provides a comprehensive overview of the principal analytical methodologies for coumarin quantification, focusing on the rationale behind procedural choices and offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The inherent challenge in bioanalysis lies in achieving high sensitivity and selectivity within complex biological matrices.[7] This necessitates robust sample preparation techniques to isolate the analytes of interest and minimize matrix interference, followed by highly selective and sensitive detection methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone techniques in this field.[8][9]
Part 1: Strategic Sample Preparation: The Foundation of Accurate Quantification
The primary objective of sample preparation is to extract the target coumarin compounds from the biological matrix, remove interfering substances, and concentrate the sample to a level suitable for instrumental analysis.[10] The choice of technique is dictated by the physicochemical properties of the analyte (e.g., polarity, volatility), the nature of the matrix (plasma, urine, tissue), and the required sensitivity.
Liquid-Liquid Extraction (LLE)
LLE is a classic, yet effective, technique that partitions analytes between two immiscible liquid phases. It is particularly useful for separating compounds based on their differential solubility.
-
Causality of Experimental Choices: The selection of an appropriate organic solvent is paramount. For moderately polar coumarins, solvents like ethyl acetate or dichloromethane are often chosen.[4][11] Adjusting the pH of the aqueous sample is a critical step; for instance, acidifying the sample can protonate acidic coumarins, increasing their solubility in the organic phase. Conversely, alkalinizing the sample can be used to extract basic compounds or to remove acidic interferences.[12]
-
Self-Validation and Trustworthiness: To ensure method robustness, an internal standard (IS) should be added to the sample before extraction.[3][4][5][6] The recovery of the IS provides a measure of the extraction efficiency for each sample, correcting for any variability during the procedure.
Experimental Protocol: LLE for Coumarin Metabolites in Urine
-
Sample Preparation: To 1 mL of urine in a glass centrifuge tube, add 10 µL of an internal standard solution (e.g., a structurally similar coumarin not expected in the sample).
-
pH Adjustment: Acidify the sample to approximately pH 3-4 by adding 100 µL of 1 M HCl. Vortex for 30 seconds. This step enhances the extraction of acidic metabolites.
-
Extraction: Add 5 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the subsequent chromatographic analysis and inject it into the analytical system.[4]
Solid-Phase Extraction (SPE)
SPE offers a more selective and often cleaner extraction compared to LLE, utilizing a solid sorbent packed in a cartridge or well plate to retain the analyte.[7][10]
-
Causality of Experimental Choices: The choice of SPE sorbent is critical and depends on the analyte's structure.
-
Reversed-phase (e.g., C18, C8): Ideal for non-polar to moderately polar coumarins from aqueous matrices like plasma and urine.[3]
-
Normal-phase (e.g., silica): Used for polar analytes from non-polar solvents.
-
Ion-exchange (e.g., MCX, MAX): Provides high selectivity for ionizable coumarins by exploiting electrostatic interactions.[3][5][6] The wash steps are optimized to remove matrix components while ensuring the analyte remains bound to the sorbent. The elution solvent is chosen to be strong enough to desorb the analyte completely in a small volume.
-
-
Self-Validation and Trustworthiness: Method validation should include recovery experiments at different concentration levels to ensure consistent performance. Comparing extracts from at least six different sources of the biological matrix is essential to evaluate matrix effects.[13]
Experimental Protocol: SPE for Anticoagulant Coumarins in Plasma
-
Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Dilute 500 µL of plasma with 500 µL of 4% phosphoric acid. Load the diluted sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1 M HCl to remove acidic and neutral interferences, followed by 2 mL of methanol to remove non-polar interferences.
-
Elution: Elute the target coumarins with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.[3][5][6]
Part 2: High-Resolution Separation and Sensitive Detection
Following sample preparation, chromatographic techniques are employed to separate the coumarin compounds from any remaining matrix components before quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are the most widely used techniques for the analysis of coumarins due to their versatility and applicability to a broad range of compound polarities.[10][14][15]
-
Causality of Experimental Choices:
-
Column Chemistry: C18 columns are the workhorse for reversed-phase chromatography of coumarins, offering excellent retention and separation for many derivatives.[3][4][5][6][14]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a modifier like formic acid or acetic acid to improve peak shape) and an organic solvent (typically acetonitrile or methanol) is commonly employed to achieve optimal separation of multiple coumarins with varying polarities.[3][5][6][14][15][16]
-
UHPLC vs. HPLC: UHPLC systems, which use columns with smaller particle sizes (<2 µm), provide higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[15]
-
-
UV-Vis/Diode Array Detection (DAD): Many coumarins possess strong chromophores, making UV detection a simple and robust quantification method.[12][14][15][17] DAD provides spectral information, which can aid in peak identification and purity assessment.[15][16] Detection is often performed at the wavelength of maximum absorbance for the specific coumarin, typically in the range of 275-330 nm.[12][14][15]
-
Fluorescence Detection (FLD): For coumarins that are naturally fluorescent or can be derivatized to be so, FLD offers significantly higher sensitivity and selectivity compared to UV detection.[15][16] The excitation and emission wavelengths are chosen to maximize the signal for the target analyte while minimizing background fluorescence.[15][18][19]
-
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[1][3][4][5][6][9][20][21][22][23][24]
-
Causality of Experimental Choices: Electrospray ionization (ESI) is the most common ionization source for coumarins.[3][5][6] Tandem MS, particularly in the Multiple Reaction Monitoring (MRM) mode, provides unparalleled selectivity by monitoring a specific precursor-to-product ion transition for each analyte.[4][16][21] This specificity allows for the confident quantification of analytes even at very low concentrations in complex matrices.[4][21]
-
Experimental Protocol: UHPLC-MS/MS Quantification of Warfarin in Plasma
-
Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS/MS Detection (MRM Mode):
-
Ionization: ESI in positive or negative mode, depending on the specific coumarin.
-
Transitions: Monitor specific precursor/product ion transitions for warfarin and its internal standard (e.g., warfarin-d5).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable coumarins. For non-volatile coumarins, derivatization may be necessary to increase their volatility.
-
Causality of Experimental Choices: The choice of a capillary column with a non-polar or medium-polarity stationary phase (e.g., HP-5MS) is common for coumarin analysis.[25] Electron Ionization (EI) is typically used, which generates a characteristic fragmentation pattern that can be used for structural confirmation.[25] Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for quantitative analysis.
Part 3: Method Validation and Data Interpretation
A robust analytical method is one that has been thoroughly validated to ensure its reliability for the intended application. Method validation is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[26][27][28][29]
Key Validation Parameters
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[26]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[13][26] Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification).[13]
-
Calibration Curve: Demonstrates the relationship between the instrument response and the known concentration of the analyte over a defined range. A correlation coefficient (r²) of ≥0.99 is generally required.[3][30]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[16][21][31]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of a non-extracted standard.[3]
-
Stability: Assesses the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[26]
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the typical performance characteristics of the discussed analytical techniques for coumarin quantification.
| Technique | Typical LOQ | Selectivity | Throughput | Primary Application |
| HPLC-UV | 5-50 ng/mL[30] | Moderate | High | Routine analysis, high concentration samples |
| HPLC-FLD | 0.1-10 ng/mL[15][19] | High | High | Trace analysis of fluorescent coumarins |
| UHPLC-MS/MS | 0.05-5 ng/mL[3][4][21] | Very High | Very High | Pharmacokinetic studies, low-level quantification |
| GC-MS | 1-20 ng/mL | High | Moderate | Analysis of volatile coumarins |
Part 4: Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful implementation. The following diagrams illustrate the key stages from sample receipt to final data analysis.
Diagram 1: General Bioanalytical Workflow
Caption: Overview of the bioanalytical workflow for coumarin quantification.
Diagram 2: Decision Tree for Method Selection
Sources
- 1. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 2. Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC–MS/MS determination and pharmacokinetic study of columbianadin in rat plasma after intravenous administration of pure columbianadin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy [mdpi.com]
- 12. Sensitive high-performance liquid chromatographic method for the determination of coumarin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vup.sk [vup.sk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
- 18. Determination of coumarin and umbelliferone mixtures in whole blood by spectrophotofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Analysis and identification of coumarins in different parts of Chimonanthus salicifolius and biosynthetic pathways prediction [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. New Advances in Toxicological Forensic Analysis Using Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 24. magnascientiapub.com [magnascientiapub.com]
- 25. benthamopen.com [benthamopen.com]
- 26. resolvemass.ca [resolvemass.ca]
- 27. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. fda.gov [fda.gov]
- 30. researchgate.net [researchgate.net]
- 31. Qualitative and quantitative determination of coumarin using surface-enhanced Raman spectroscopy coupled with intelligent multivariate analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
developing enzyme inhibitors from a coumarin acetic acid scaffold
Abstract
This guide details the development of enzyme inhibitors based on the coumarin-4-acetic acid scaffold, specifically targeting Carbonic Anhydrases (CAs).[1] Unlike classical sulfonamide inhibitors that bind directly to the zinc ion, coumarins act as suicide inhibitors (prodrugs). They undergo hydrolysis via the enzyme's esterase activity to form 2-hydroxy-cinnamic acids, which occlude the active site entrance.[2] This unique mechanism offers superior isoform selectivity, particularly for tumor-associated isoforms (hCA IX/XII). This document provides a validated workflow from Pechmann synthesis to kinetic evaluation.
Introduction: The Coumarin Advantage
The coumarin (2H-chromen-2-one) moiety is a "privileged structure" in medicinal chemistry. While traditional CA inhibitors (CAIs) rely on a zinc-binding group (ZBG) like a sulfonamide, these often suffer from promiscuity across the 15 human CA isoforms.
The Mechanistic Shift: Coumarins do not initially bind to the catalytic zinc. Instead, they bind to the hydrophobic pocket at the entrance of the active site. The enzyme's intrinsic esterase activity hydrolyzes the coumarin lactone ring, opening it to form a 2-hydroxy-cinnamic acid derivative .[1][2][3][4] This hydrolysis product is the actual inhibitor, anchoring to the active site entrance and blocking substrate access. Because the amino acid residues at the entrance vary significantly between isoforms (unlike the conserved active site), coumarin scaffolds allow for the design of highly selective inhibitors.[1][2][4]
Phase 1: Chemical Synthesis of the Scaffold
The most robust route to coumarin-4-acetic acids is the Pechmann Condensation .[5] To introduce the acetic acid side chain at position 4, citric acid is used as the carbonyl precursor. In concentrated sulfuric acid, citric acid dehydrates to form acetonedicarboxylic acid in situ, which then condenses with a phenol.
Protocol A: Synthesis of 7-Hydroxycoumarin-4-acetic Acid
Target: The core scaffold for further derivatization.[6]
Reagents:
-
Resorcinol (1.0 eq)
-
Citric Acid Monohydrate (1.0 eq)
-
Concentrated Sulfuric Acid (
)[7][8] -
Ice-water mixture
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, add concentrated
(approx. 2 mL per gram of reactant). Cool to 5°C. -
Addition: Slowly add Citric Acid Monohydrate with stirring. Maintain temperature <10°C to prevent uncontrolled decarboxylation.
-
Condensation: Add Resorcinol in small portions.
-
Reaction: Allow the mixture to warm to room temperature, then heat slowly to 60-70°C. Monitor for the cessation of
evolution (foaming).-
Critical Control Point: Do not overheat (>90°C), or the acetic acid side chain may decarboxylate to a methyl group (forming 4-methylcoumarin).
-
-
Quenching: Pour the reaction mixture into crushed ice with vigorous stirring. The product will precipitate as a white/off-white solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from methanol/water.
Visualizing the Synthetic Pathway
Figure 1: Synthetic route from Citric Acid to Coumarin-4-acetic acid derivatives via Pechmann condensation.[1][5][7][9]
Phase 2: Biochemical Evaluation (The "Suicide" Assay)
To evaluate coumarins, one cannot simply measure steady-state binding. You must measure the esterase activity of Carbonic Anhydrase, as this activity is responsible for activating the inhibitor.[3]
The Assay Principle: We use 4-Nitrophenyl Acetate (4-NPA) as a surrogate substrate. CA hydrolyzes 4-NPA to 4-Nitrophenol (yellow, absorbs at 405 nm). A coumarin inhibitor acts as a competitive substrate initially, is hydrolyzed, and the product then locks the enzyme.[1][2]
Protocol B: Kinetic Esterase Assay
Materials:
-
Enzyme: Recombinant hCA IX or hCA II (commercially available).
-
Substrate: 4-Nitrophenyl Acetate (4-NPA), 3 mM stock in Acetonitrile.
-
Buffer: 50 mM Tris-HCl, pH 7.6 (physiological pH is critical for the hydrolysis mechanism).
-
Detection: Microplate reader (Absorbance @ 405 nm).[10]
Step-by-Step Methodology:
-
Preparation: Prepare inhibitor stocks (Coumarin derivatives) in DMSO. Serial dilute (e.g., 0.1 nM to 10 µM).
-
Incubation (The Pre-Step):
-
Add 10 µL of Enzyme solution + 10 µL of Inhibitor to the well.
-
Crucial Step: Incubate for 1–2 hours at room temperature.
-
Why? Unlike sulfonamides (fast binders), coumarins require time for the enzyme to hydrolyze the lactone ring and generate the active species. Short incubation leads to false negatives.
-
-
Reaction Initiation: Add 180 µL of Assay Buffer. Add 10 µL of 4-NPA substrate to start the reaction.
-
Measurement: Monitor Absorbance (405 nm) every 30 seconds for 30 minutes (Kinetic Mode).
-
Controls:
Visualizing the Mechanism of Action
Figure 2: The "Prodrug" mechanism. The enzyme commits suicide by processing the coumarin into a tight-binding blocker.
Data Analysis & SAR Interpretation
Calculating Parameters
Since the inhibition is time-dependent, standard Michaelis-Menten kinetics may need adjustment. However, for comparative screening,
SAR Table Template: When analyzing your coumarin-4-acetic acid derivatives, organize data to highlight selectivity ratios.
| Compound ID | R-Group (Amide) | hCA II | hCA IX | Selectivity (II/IX) |
| C-01 | -OH (Acid) | 5400 | 45 | 120 |
| C-02 | -NH-Ph (Anilide) | >10,000 | 12 | >833 |
| C-03 | -NH-CH2-Ph | 8500 | 240 | 35 |
Interpretation: Bulky, lipophilic amides (like C-02) often show higher selectivity for hCA IX because the entrance to the hCA IX active site is more hydrophobic than the cytosolic hCA II.
References
-
Maresca, A., et al. (2009).[3] "Non-zinc mediated inhibition of carbonic anhydrases: Coumarins are a new class of suicide inhibitors."[3] Journal of the American Chemical Society.[3] Link
-
Supuran, C. T. (2011). "Carbonic anhydrase inhibitors: Update on coumarins and their derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
BenchChem. (2025).[10] "Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes." Link
-
Sethna, S., & Phadke, R. (1953). "The Pechmann Reaction."[7][12][13] Organic Reactions.[7] Link
-
MilliporeSigma. "Carbonic Anhydrase Activity Assay Kit Protocol." Link
Sources
- 1. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. Extending the Inhibition Profiles of Coumarin-Based Compounds Against Human Carbonic Anhydrases: Synthesis, Biological, and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iiste.org [iiste.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Synthesis of Coumarins | PPT [slideshare.net]
- 9. atlantis-press.com [atlantis-press.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 13. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes for [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid as a Synthetic Intermediate
Introduction: Unlocking the Potential of a Bifunctional Coumarin Building Block
In the landscape of medicinal chemistry and materials science, the coumarin nucleus stands as a privileged scaffold, renowned for its intrinsic fluorescence and diverse biological activities.[1] The strategic functionalization of this core structure allows for the fine-tuning of its physicochemical properties, paving the way for novel therapeutic agents and advanced molecular probes.[2] [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid emerges as a particularly valuable synthetic intermediate, offering a unique combination of a rigid, fluorescent coumarin core and a reactive carboxylic acid handle. This bifunctionality enables its use as a versatile building block for the construction of a wide array of more complex molecules.
The dimethyl substitution at the 4 and 8 positions of the coumarin ring influences the molecule's lipophilicity and electronic properties, which can be advantageous in modulating biological activity and photophysical characteristics. The acetic acid moiety at the 7-position, linked via a stable ether bond, provides a convenient point of attachment for further chemical transformations, such as amide bond formation, esterification, or conversion to other functional groups. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid as a key intermediate in the development of novel chemical entities.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of a synthetic intermediate is crucial for its effective use. The following table summarizes the key data for [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid.
| Property | Value | Source |
| CAS Number | 160600-35-1 | |
| Molecular Formula | C₁₃H₁₂O₅ | |
| Molecular Weight | 248.23 g/mol | |
| Monoisotopic Mass | 248.06847 Da | |
| Predicted XlogP | 1.8 | |
| Predicted m/z | [M+H]⁺: 249.07575, [M+Na]⁺: 271.05769, [M-H]⁻: 247.06119 |
Synthesis of the Intermediate: A Step-by-Step Approach
The synthesis of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a three-step process, commencing with the formation of the coumarin core, followed by etherification and subsequent hydrolysis. This synthetic route is robust and can be adapted for scale-up.
Figure 1: Synthetic workflow for [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid.
Protocol 1: Synthesis of 7-hydroxy-4,8-dimethylcoumarin
This protocol is based on the well-established Pechmann condensation reaction, a reliable method for coumarin synthesis.[3][4][5]
Materials:
-
2-Methylresorcinol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid (98%)
-
Crushed ice
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2-methylresorcinol (1 equivalent) to chilled concentrated sulfuric acid.
-
To this stirred mixture, add ethyl acetoacetate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Pour the reaction mixture slowly into a beaker containing crushed ice, which will cause the product to precipitate.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure 7-hydroxy-4,8-dimethylcoumarin.
Rationale: The Pechmann condensation utilizes a strong acid catalyst to promote the reaction between a phenol (2-methylresorcinol) and a β-ketoester (ethyl acetoacetate). The acid facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration to form the coumarin ring.[3]
Protocol 2: Synthesis of Ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
This step involves a Williamson ether synthesis to introduce the acetate moiety.[6][7]
Materials:
-
7-hydroxy-4,8-dimethylcoumarin
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 7-hydroxy-4,8-dimethylcoumarin (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents).
-
To this suspension, add ethyl bromoacetate (1.2 equivalents) and reflux the mixture for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter off the potassium carbonate and evaporate the acetone under reduced pressure.
-
Dissolve the residue in chloroform and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ethyl ester.
-
Purify the product by column chromatography on silica gel if necessary.
Rationale: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of the coumarin, forming a phenoxide which then acts as a nucleophile, displacing the bromide from ethyl bromoacetate to form the ether linkage. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.[6]
Protocol 3: Synthesis of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
Materials:
-
Ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
Dissolve the ethyl ester intermediate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid.
Rationale: The ester is hydrolyzed under basic conditions (saponification) to form the sodium salt of the carboxylic acid. Subsequent acidification protonates the carboxylate to yield the final product.
Applications as a Synthetic Intermediate
The carboxylic acid functionality of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is the key to its utility as a synthetic intermediate. It can be readily converted into a variety of other functional groups, enabling the construction of diverse molecular architectures.
Figure 2: Reaction pathways and applications of the title compound.
Application 1: Synthesis of Amide Derivatives and Fluorescent Peptide Labeling
The carboxylic acid can be coupled with a wide range of primary and secondary amines to form amides. This is a cornerstone reaction in drug discovery for creating libraries of compounds with diverse biological activities. Furthermore, this reaction is employed for fluorescently labeling peptides and proteins.[8][]
Protocol 4: General Procedure for Amide Synthesis
Materials:
-
[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
-
Amine (primary or secondary)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA or NMM)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (1 equivalent) in the anhydrous solvent.
-
Add the coupling agent (1.1 equivalents) and the base (2 equivalents).
-
Stir the mixture for 10-15 minutes to activate the carboxylic acid.
-
Add the amine (1.2 equivalents) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the resulting amide by column chromatography or recrystallization.
Rationale: Coupling agents facilitate the formation of an active ester intermediate from the carboxylic acid, which is then readily attacked by the amine nucleophile to form the stable amide bond. The base is required to neutralize the acidic byproducts and to deprotonate the amine if it is used as a salt.
Application 2: Solid-Phase Synthesis
The carboxylic acid handle allows for the attachment of the coumarin scaffold to a solid support, such as a 2-chlorotrityl chloride resin.[10][11] This enables the use of solid-phase synthesis methodologies to build more complex molecules, such as peptidomimetics or small molecule libraries, where excess reagents and byproducts can be easily washed away.
Application 3: Synthesis of Heterocyclic Compounds via the Hydrazide Intermediate
A highly valuable application is the conversion of the carboxylic acid to the corresponding hydrazide, which serves as a versatile precursor for a variety of heterocyclic systems with potential biological activities.[12]
Protocol 5: Synthesis of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
This protocol first requires the conversion of the carboxylic acid to its methyl or ethyl ester, followed by hydrazinolysis.
Procedure:
-
Esterify [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid using standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).
-
Dissolve the resulting ester in ethanol or methanol.
-
Add hydrazine hydrate (excess, e.g., 10 equivalents) and stir the mixture at room temperature for 12-24 hours.
-
The hydrazide product will often precipitate from the reaction mixture.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Protocol 6: Synthesis of Schiff Bases and Thiazolidinones
The synthesized hydrazide can be readily converted to Schiff bases by condensation with aldehydes, which can then be cyclized to form thiazolidinones.[1]
Procedure (Schiff Base Formation):
-
Reflux a mixture of the hydrazide (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol with a catalytic amount of acetic acid for 2-4 hours.[12]
-
Cool the reaction mixture to allow the Schiff base to crystallize.
-
Collect the product by filtration.
Procedure (Thiazolidinone Formation):
-
Reflux a mixture of the Schiff base (1 equivalent) and thioglycolic acid (1.2 equivalents) in a suitable solvent like DMF with a catalytic amount of anhydrous ZnCl₂ for 6-8 hours.
-
Pour the cooled reaction mixture into crushed ice to precipitate the thiazolidinone.
-
Collect the product by filtration and recrystallize.
Conclusion
[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an ideal starting material for a wide range of chemical transformations. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in the synthesis of novel fluorescent probes, bioactive molecules, and other advanced materials. The inherent properties of the coumarin core, combined with the synthetic flexibility offered by the acetic acid side chain, ensure that this building block will continue to be a valuable tool in the arsenal of synthetic chemists.
References
-
Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved from [Link]
-
Jetir.org. (n.d.). Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Retrieved from [Link]
- BenchChem. (2025).
-
Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Retrieved from [Link]
- National Center for Biotechnology Information. (2023). A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells. PubMed Central.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).
-
YouTube. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). Retrieved from [Link]
- Connect Journals. (2020). 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. Indian Journal of Heterocyclic Chemistry.
- SciSpace. (2016).
- ResearchGate. (2016).
- ResearchGate. (2012).
- MDPI. (2006). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules.
- ResearchGate. (2016).
-
LubioScience GmbH. (n.d.). Fluorescent Dyes for Labeling Peptides. Retrieved from [Link]
- National Center for Biotechnology Information. (2009). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. PubMed Central.
- National Center for Biotechnology Information. (2013). Ethyl 2-[(2-oxo-2H-chromen-7-yl)
-
National Center for Biotechnology Information. (n.d.). [(2-oxo-2H-chromen-7-yl)oxy]acetic acid. PubChem. Retrieved from [Link]
- ResearchGate. (2021). 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid.
- SciSpace. (1974).
- ResearchGate. (2013). (PDF) Ethyl 2-[(2-oxo-2H-chromen-7-yl)
- Biosyntan GmbH. (n.d.). Fluorescent Labeling of Peptides.
- AAT Bioquest. (n.d.). Peptide Labeling Reagents.
-
PubChemLite. (n.d.). 2-((4,8-dimethyl-2-oxo-2h-chromen-7-yl)oxy)acetic acid. Retrieved from [Link]
- National Center for Biotechnology Information. (2011).
- Sigma-Aldrich. (n.d.). Peptide Labeling.
- Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo. (2020). Green Solvent Mixtures for Solid-Phase Peptide Synthesis.
- ResearchGate. (2024). Ethyl 2-[(2-oxo-2H-chromen-6-yl)
- BOC Sciences. (n.d.). Fluorescent Dyes for Peptide Labeling.
- Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
- MDPI. (2021).
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ResearchGate. (2007). Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities.
Sources
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- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 4. jetir.org [jetir.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. peptide.com [peptide.com]
- 12. Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide [mdpi.com]
preparation of stock solutions of 4,8-dimethylcoumarin-7-yloxyacetic acid
Application Note: Preparation and Handling of 4,8-Dimethylcoumarin-7-yloxyacetic Acid Stock Solutions
Abstract & Compound Profile
This guide details the standardized protocol for preparing, storing, and validating stock solutions of 4,8-dimethylcoumarin-7-yloxyacetic acid . This compound serves as a critical fluorogenic scaffold and synthetic intermediate. Its physicochemical behavior is dominated by the lipophilic coumarin core (positions 4 and 8 methylated) and the ionizable carboxylic acid tail at position 7.
Successful handling requires balancing the solubility of the hydrophobic core against the pH-dependent ionization of the acetic acid moiety, while strictly avoiding conditions that trigger lactone ring hydrolysis.
Compound Snapshot:
-
Chemical Formula: C₁₃H₁₂O₅ (Anhydrous)
-
Molecular Weight: ~248.23 g/mol (Verify against specific supplier CoA)
-
Solubility Class: Hydrophobic acid (Low aqueous solubility at acidic pH; Soluble in organic polar aprotic solvents).
-
Key Risk: Lactone Hydrolysis. Prolonged exposure to strong bases (pH > 10) opens the coumarin ring, irreversibly altering fluorescence and chemical reactivity.
Solvent Selection & Solubility Logic
The choice of solvent dictates the stability and usability of the stock.
| Solvent | Solubility Rating | Suitability | Technical Rationale |
| DMSO (Anhydrous) | Excellent (> 50 mM) | Primary Stock | High dielectric constant dissolves the aromatic core; low volatility ensures concentration stability; prevents hydrolysis. |
| DMF | Good (> 25 mM) | Alternative Stock | Good solubility but higher toxicity and potential for amine impurities that can degrade the compound over time. |
| Ethanol (100%) | Moderate | Secondary | Good for immediate use. High volatility leads to evaporation and concentration drift during storage. |
| Water / PBS | Poor (< 0.1 mM)* | Working Solution | Insoluble at acidic pH. Soluble only when ionized (pH > 7), but requires pre-dissolution in DMSO to prevent "crashing out." |
| 0.1 M NaOH | High | Avoid | DANGER: Rapidly dissolves the compound but promotes lactone ring opening (saponification), destroying the fluorophore. |
Protocol A: Primary Stock Solution (DMSO)
Objective: Prepare a stable 50 mM Master Stock.
Materials:
-
4,8-dimethylcoumarin-7-yloxyacetic acid (Solid)
-
DMSO (Dimethyl sulfoxide), anhydrous, ≥99.9% (molecular biology grade)
-
Amber glass vials (borosilicate) with PTFE-lined caps
-
Analytical balance (precision ±0.1 mg)
Procedure:
-
Calculation: Calculate the required volume of DMSO (
) based on the mass of solid ( ) and Target Concentration ( ). Example: For 10 mg of compound (MW 248.23): -
Weighing: Weigh the solid directly into the amber vial. Do not weigh on paper and transfer, as static charge often causes loss of this light powder.
-
Solvation: Add the calculated volume of anhydrous DMSO.
-
Critical Step:Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at room temperature for 5 minutes to ensure the crystal lattice is fully broken.
-
-
Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solvation.
-
Aliquot & Storage: Divide into small aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.
-
Condition: -20°C, desiccated, protected from light.
-
Stability: >6 months.[1]
-
Protocol B: Aqueous Working Solution (Precipitation Control)
Objective: Dilute Master Stock into aqueous buffer (e.g., PBS) without precipitation.
The "Crash-Out" Mechanism: The 4,8-dimethyl substituents significantly increase hydrophobicity. If you add water to the DMSO stock, the local water concentration spikes, causing the compound to precipitate immediately as a gummy solid that is hard to re-dissolve.
Correct Procedure (Solvent-Drop Method):
-
Prepare Buffer: Ensure your buffer (PBS, HBSS) is at pH 7.4.
-
Agitation: Place the buffer on a magnetic stirrer (medium speed) or vortex gently.
-
Injection: Slowly inject the DMSO stock into the stirring buffer.
-
Rule of Thumb: Keep final DMSO concentration
(v/v) for cell-based assays.
-
-
Equilibration: Allow to stir for 1-2 minutes.
-
Visual QC: Check for a "milky" appearance (precipitation). If clear, proceed.
Quality Control & Validation
Every new stock batch must be validated using UV-Vis spectroscopy.
QC Protocol:
-
Dilute the stock 1:1000 in Methanol (e.g., 1 µL stock + 999 µL MeOH).
-
Measure Absorbance (
) at (approx. 320–330 nm). -
Calculate actual concentration using Beer-Lambert Law:
-
Note: If
is unknown for this specific derivative, assume as a baseline for coumarins, or determine it gravimetrically first.
-
Workflow Visualization
The following diagrams illustrate the preparation workflow and the chemical stability logic.
Figure 1: Step-by-step workflow for generating stable stock solutions and avoiding precipitation.
Figure 2: Stability profile. Avoid high pH to prevent lactone ring opening.
References
-
Sigma-Aldrich (Merck). Product Specification: 7-Amino-4-methyl-3-coumarinylacetic acid (AMCA). (Used as proxy for solubility/handling of coumarin-acetic acid derivatives).
-
AAT Bioquest. Quest Database™ Extinction Coefficient [Coumarin]. (General spectral properties of coumarin scaffolds).
-
Ganai, S., et al. (2023). "Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents."[2] New Journal of Chemistry. (Validates DMSO/DMF solubility profiles).
-
López-Castillo, N. N., et al. (2013). "Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions."[3] Scientific Research Publishing.[2][3] (Mechanistic detail on base-catalyzed lactone hydrolysis).
Sources
Application Note: Optimized Cell Culture Workflows for Evaluating Coumarin-Based Anticancer Therapeutics
Introduction: The Coumarin Challenge
Coumarin (1,2-benzopyrone) scaffolds are a cornerstone of medicinal chemistry due to their ability to target multiple oncogenic pathways, including carbonic anhydrase inhibition, microtubule destabilization, and modulation of the PI3K/Akt/mTOR axis.[1] However, their physicochemical properties present distinct challenges in in vitro assays:
-
Intrinsic Fluorescence: Many coumarin derivatives emit strong fluorescence in the blue-green spectrum (400–520 nm), which overlaps with common fluorophores like FITC, Alexa Fluor 488, and DCFDA.
-
Lipophilicity & Solubility: High hydrophobicity often leads to precipitation in aqueous media, causing false negatives in cytotoxicity data.
-
Metabolic Interference: Certain coumarin moieties can non-enzymatically reduce tetrazolium salts (MTT/MTS), leading to false indications of cell viability.
This guide provides a validated, self-correcting workflow designed to bypass these artifacts.
Pre-Experimental: Compound Preparation & Stability
Core Directive: Coumarins are photo-active. All handling must occur under low-light conditions or using amber vessels to prevent photodimerization.
Solubilization Protocol
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).
-
Stock Concentration: Prepare at 10 mM or 50 mM. Avoid aqueous intermediate dilutions.
-
Storage: Aliquot into single-use amber vials. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).
The "Cloud Point" Validation Step: Before adding cells, perform a mock dilution in a clear 96-well plate:
-
Add 100 µL of complete culture medium (with 10% FBS).
-
Add the drug at the highest test concentration (e.g., 100 µM).
-
Check: Inspect under an inverted microscope. If crystalline precipitates or "oily droplets" are visible, the concentration is invalid.
-
Limit: Final DMSO concentration must be ≤ 0.5% (v/v) . Ideally, target 0.1% .
Workflow Visualization
The following diagram outlines the decision logic for selecting the correct assay based on the compound's optical properties.
Figure 1: Decision matrix for selecting cytotoxicity assays. The Sulforhodamine B (SRB) assay is prioritized for fluorescent coumarins to prevent signal overlap.
Protocol A: Cytotoxicity Screening (SRB Assay)
Why SRB? Unlike MTT, the Sulforhodamine B (SRB) assay does not rely on mitochondrial reductase activity (which coumarins can alter) and is unaffected by the compound's redox potential. It measures total protein mass.[2]
Materials
-
Fixative: 10% (w/v) Trichloroacetic Acid (TCA), stored at 4°C.[3]
-
Stain: 0.4% (w/v) Sulforhodamine B in 1% Acetic Acid.
-
Wash Solution: 1% Acetic Acid.[4]
-
Solubilizer: 10 mM Tris Base (pH 10.5).
Step-by-Step Methodology
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours.
-
Treatment: Add coumarin derivatives (serial dilutions). Include a Vehicle Control (DMSO) and Blank (Media only) .
-
Fixation (Critical):
-
Gently layer 50 µL of cold 10% TCA directly on top of the 100 µL growth medium. Do not aspirate media first—this prevents cell loss.
-
Incubate at 4°C for 1 hour .
-
-
Washing: Wash plates 5x with tap water. Air dry completely (crucial for dye binding).
-
Staining: Add 100 µL of 0.4% SRB solution. Incubate 15–30 mins at Room Temperature (RT).
-
Destaining: Wash 4x with 1% Acetic Acid to remove unbound dye. Air dry.
-
Solubilization: Add 200 µL of 10 mM Tris Base . Shake for 10 mins.
-
Read: Measure absorbance at 510 nm .
Data Calculation:
Protocol B: Apoptosis Analysis (Flow Cytometry)
The Auto-fluorescence Trap: Coumarins can mimic FITC signals. You must include a "Drug-Only" control (cells + drug, no Annexin V) to gate out false positives.
Materials
-
Annexin V-FITC (or PE if drug is blue/green fluorescent).[5]
-
Propidium Iodide (PI) or 7-AAD.[6]
-
Annexin Binding Buffer (Ca2+ rich).
Optimized Workflow
-
Treatment: Treat cells (e.g.,
cells/well) with IC50 concentration for 24–48h. -
Harvesting: Collect supernatant (floating dead cells) AND trypsinized adherent cells. Combine in one tube.
-
Washing: Wash 2x with cold PBS.
-
Gating Control Setup (Mandatory):
-
Tube 1: Unstained cells.
-
Tube 2: Cells + Annexin V only.[7]
-
Tube 3: Cells + PI only.
-
Tube 4 (The Coumarin Control):Cells + Drug (High Conc) + NO STAIN. Run this first. If signal appears in FITC channel, switch to Annexin V-APC or PE.
-
-
Staining: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V and 5 µL PI.[8] Incubate 15 min in dark.
-
Analysis: Add 400 µL Binding Buffer. Analyze within 1 hour.
Mechanistic Validation: Mitochondrial Pathway
Coumarins often induce apoptosis via the intrinsic mitochondrial pathway (Bax/Bcl-2 modulation).
JC-1 Mitochondrial Membrane Potential Assay
-
Principle: JC-1 forms red aggregates in healthy mitochondria (high potential). In apoptotic cells, it remains as green monomers (low potential).
-
Coumarin Note: If your drug fluoresces green, JC-1 is incompatible . Use TMRE (Tetramethylrhodamine, ethyl ester) which reads in the PE/Red channel only.
Signaling Pathway Visualization:
Figure 2: Proposed Mechanism of Action. Coumarins typically disrupt the Bax/Bcl-2 ratio, leading to mitochondrial permeabilization.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Precipitation in Wells | Drug insolubility in aqueous media.[9] | Reduce final concentration; Warm media to 37°C before adding drug; Ensure DMSO < 0.5%. |
| High Background (MTT) | Coumarin reducing tetrazolium. | Switch to SRB Assay (Protocol A). |
| False Positive Annexin V | Drug auto-fluorescence in FITC channel. | Use "Drug-Only" control; Switch to Annexin V-APC or Annexin V-PE. |
| Inconsistent IC50 | Evaporation of outer wells (Edge Effect). | Do not use outer wells for data; fill them with PBS/Media. |
References
-
National Cancer Institute (NCI). NCI-60 Screening Methodology: Sulforhodamine B (SRB) Assay.[2][10] Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[4] Nature Protocols, 1(3), 1112–1116.[4] Link
-
BenchChem Technical Support. Addressing Cytotoxicity of Coumarin Derivatives in Cell Culture. (2025).[9][10][11] Link
-
Emami, S., & Dadashpour, S. (2015). Current developments of coumarin-based anti-cancer agents in medicinal chemistry. European Journal of Medicinal Chemistry. Link
-
Thermo Fisher Scientific. Annexin V Staining Protocol for Flow Cytometry.Link
Sources
- 1. Frontiers | A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers [frontiersin.org]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. kumc.edu [kumc.edu]
- 8. Protocol : Annexin V and PI Staining by Flow Cytometry [rndsystems.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
techniques for conjugating coumarin derivatives to biomolecules
Application Notes & Protocols
Topic: Advanced Techniques for Covalent Conjugation of Coumarin Derivatives to Biomolecules
Audience: Researchers, scientists, and drug development professionals.
Abstract
Coumarin derivatives represent a versatile class of fluorophores prized in biomedical research for their compact size, environmental sensitivity, and tunable photophysical properties.[1][2][3] Covalently attaching these fluorescent probes to biomolecules such as proteins, peptides, and nucleic acids is fundamental for elucidating biological function, developing diagnostic assays, and constructing targeted drug delivery systems.[4][5] This guide provides an in-depth exploration of the principal chemical strategies for achieving stable and specific coumarin bioconjugation. We will delve into the mechanistic underpinnings of amine-reactive, thiol-reactive, and bioorthogonal "click" chemistries. Each section offers detailed, field-proven protocols, explains the causality behind experimental choices, and includes troubleshooting insights to ensure robust and reproducible results.
Foundational Principles of Coumarin Bioconjugation
The success of any bioconjugation strategy hinges on the specific and efficient reaction between a functional group on the coumarin dye and a complementary group on the target biomolecule. The choice of chemistry is dictated by the available functional groups on the biomolecule, the desired site of labeling, and the chemical environment in which the conjugation will be performed.
Commonly Targeted Functional Groups on Biomolecules:
-
Primary Amines (-NH₂): Found at the N-terminus of proteins and on the side chain of lysine residues. They are abundant and readily accessible, making them a popular target.
-
Thiols (-SH): Present on the side chain of cysteine residues. Thiols are less abundant than amines, offering a greater potential for site-specific labeling. They are highly nucleophilic and reactive under specific conditions.
-
Azides (-N₃) & Alkynes (-C≡CH): These are not naturally present in most biomolecules but can be introduced through metabolic engineering or enzymatic modification. Their inertness to native biological functional groups makes them ideal for highly specific "bioorthogonal" labeling.[1]
Key Reactive Moieties on Coumarin Derivatives:
The coumarin scaffold is synthetically tractable, allowing for the incorporation of various reactive groups to target the functional groups mentioned above.[2][6]
| Conjugation Chemistry | Coumarin Reactive Group | Biomolecule Target | Resulting Bond | Optimal pH | Key Features |
| Amine-Reactive | N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | 8.3 - 8.5 | Robust, common, targets abundant lysine residues.[1][7][8] |
| Thiol-Reactive | Maleimide | Thiol/Sulfhydryl (-SH) | Thioether | 7.0 - 7.5 | Highly selective for cysteines, allows for more site-specific labeling.[9][10][11] |
| Click Chemistry | Azide or Alkyne | Alkyne or Azide | Triazole | ~7.4 (Physiological) | Bioorthogonal, highly specific, rapid reaction kinetics.[12][13][14] |
Amine-Reactive Labeling via Coumarin NHS Esters
This is one of the most widely used methods for labeling proteins due to the high prevalence of lysine residues.[1] The N-Hydroxysuccinimide (NHS) ester is an activated ester that reacts with nucleophilic primary amines under mild alkaline conditions to form a stable and irreversible amide bond.[1][8]
Mechanism of Action
The reaction proceeds via nucleophilic acyl substitution. The primary amine on a lysine or the N-terminus of the protein attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide linkage.
Caption: NHS ester reaction with a primary amine.
Expert Insights: Why pH 8.3-8.5?
The reaction is highly pH-dependent.[7] At a neutral or acidic pH, the primary amine is protonated to its non-nucleophilic ammonium form (-NH₃⁺), which will not react. At a pH above 8.5, the rate of hydrolysis of the NHS ester itself increases significantly, reducing the labeling efficiency. Therefore, a pH range of 8.3-8.5 provides the optimal balance between a deprotonated, reactive amine and a stable, reactive NHS ester.[1][7]
Protocol: Protein Labeling with a Coumarin NHS Ester
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer like PBS or HEPES).
-
Coumarin NHS ester.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]
-
1 M Sodium bicarbonate buffer, pH 8.3.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.[1]
-
Storage buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer. The presence of primary amines (e.g., from Tris buffer or ammonium salts) will compete with the labeling reaction and must be avoided.
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to adjust the final pH to ~8.3.[1]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the coumarin NHS ester in a minimal amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[1] High-quality, anhydrous solvent is critical as moisture will hydrolyze the NHS ester.[7]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved dye to the protein solution while gently stirring or vortexing. The optimal molar ratio may need to be determined empirically for each protein.[15]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light to prevent photobleaching of the coumarin dye.[1][16]
-
Purification: Separate the labeled protein from unreacted dye and the NHS byproduct using a size-exclusion chromatography column pre-equilibrated with your desired storage buffer.[1]
Caption: General workflow for protein labeling with coumarin NHS esters.
Thiol-Reactive Labeling via Coumarin Maleimides
Thiol-reactive chemistry offers a more targeted approach to protein labeling by reacting specifically with the sulfhydryl groups of cysteine residues.[9][11] Since cysteines are generally less abundant than lysines, using coumarin maleimides can lead to conjugates with a lower, more controlled degree of labeling, which is often desirable to preserve protein function.[17]
Mechanism of Action
The maleimide group contains an electron-deficient double bond that undergoes a Michael addition reaction with the highly nucleophilic thiol group of a cysteine. This reaction occurs readily at neutral pH and forms a stable, covalent thioether bond.[11]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Coumarin-based two-photon AIE fluorophores: Photophysical properties and biological application [html.rhhz.net]
- 3. Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. lumiprobe.com [lumiprobe.com]
- 10. biotium.com [biotium.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Chemoselective bioconjugation based on modular click chemistry with 4-halocoumarins and aryl sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. 404 Not Found | AAT Bioquest [aatbio.com]
- 15. glenresearch.com [glenresearch.com]
- 16. benchchem.com [benchchem.com]
- 17. Practical synthesis of maleimides and coumarin-linked probes for protein and antibody labelling via reduction of native disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Case ID: COUM-48-OXY-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for Sterically Hindered Coumarin Ethers
Executive Summary
You are attempting to synthesize [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid . Low yields in this specific synthesis are typically caused by two competing factors:
-
Steric Hindrance (The "8-Methyl Effect"): The methyl group at position 8 (ortho to the hydroxyl at position 7) significantly reduces the nucleophilicity of the phenoxide ion, making the O-alkylation step sluggish compared to non-substituted coumarins.
-
Lactone Instability: The coumarin lactone ring is susceptible to hydrolysis under the basic conditions required for the ether synthesis and the subsequent ester hydrolysis, leading to ring-opened byproducts (coumaric acid derivatives).
This guide provides a self-validating workflow to navigate these challenges.
Module 1: Precursor Integrity (The Pechmann Condensation)
Before optimizing the ether synthesis, you must verify the purity of your starting material, 7-hydroxy-4,8-dimethylcoumarin . Impurities here (specifically unreacted 2-methylresorcinol) act as competitive nucleophiles.
Protocol:
-
Reactants: 2-Methylresorcinol (1.0 eq) + Ethyl Acetoacetate (1.0 eq).
-
Catalyst: Sulfuric acid (75%) or Amberlyst-15 (Green alternative).
-
Temperature: Maintain < 10°C during addition, then 50°C. Do not exceed 80°C to prevent tar formation.
Troubleshooting the Precursor
| Symptom | Diagnosis | Corrective Action |
| Black/Tarry Product | Polymerization of ethyl acetoacetate or oxidation of resorcinol. | Reduce reaction temperature. Ensure dropwise addition of the keto-ester. |
| Melting Point < 258°C | Contamination with starting phenol.[1][2] | Recrystallize from Ethanol/Water (7:3). Do not proceed to alkylation until MP is sharp (260–262°C). |
Module 2: The Alkylation Step (Critical Control Point)
This is where most yield is lost. The 8-methyl group sterically shields the 7-hydroxyl group. Standard protocols for 7-hydroxycoumarin (acetone/reflux) often fail here.
Optimized Workflow: We recommend a Finkelstein-Assisted Williamson Ether Synthesis .
Reagents:
-
Substrate: 7-hydroxy-4,8-dimethylcoumarin (1.0 eq)
-
Alkylating Agent: Ethyl bromoacetate (1.2 eq) (Preferred over chloroacetate due to better leaving group ability).
-
Base: Anhydrous Potassium Carbonate (
, 2.5 eq). -
Catalyst: Potassium Iodide (KI, 0.1 eq).
-
Solvent: Dry DMF (N,N-Dimethylformamide) or Acetone.
Step-by-Step Protocol:
-
Activation: Dissolve the coumarin in solvent. Add
and stir at RT for 30 mins. Observation: Color should shift to yellow/orange (phenoxide formation). -
Addition: Add KI, followed by dropwise addition of Ethyl bromoacetate.
-
Reaction:
-
Monitoring: Check TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting material (
).
Visualizing the Steric Challenge
Figure 1: Decision tree for troubleshooting low conversion in the alkylation of 8-substituted coumarins.
Module 3: Hydrolysis & Workup (Preserving the Lactone)
You now have the intermediate ester: Ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate . You must hydrolyze the ester to the acid without permanently breaking the lactone ring.
The Trap: Strong bases (NaOH/KOH) will open the lactone ring (C2-O bond cleavage) to form the water-soluble coumarinate salt.
-
If you acidify too quickly or at the wrong temperature, the ring may not close, or you may isolate the cis-coumarinic acid derivative.
The Solution: Controlled Acidification
-
Hydrolysis: Suspend the ester in Ethanol/Water (1:1). Add NaOH (2.0 eq). Heat at 50°C for 1 hour. The solution will turn clear.
-
The Critical Step: Cool the solution to 0–5°C in an ice bath.
-
Acidification: Add 1N HCl dropwise with vigorous stirring until pH reaches 2.0.
-
Why? The low pH and cool temperature favor the recyclization of the lactone ring (via acid-catalyzed lactonization) over the formation of the open-chain acid.
-
-
Isolation: The target acid should precipitate as a white solid. Filter and wash with cold water.
FAQ: Common Failure Modes
Q1: My product is yellow, but the reference says it should be white. What happened? A: Yellowing usually indicates the presence of unreacted 7-hydroxy-4,8-dimethylcoumarin (which forms a yellow phenoxide anion in trace base) or oxidation products.
-
Fix: Wash the crude solid with dilute sodium bicarbonate (
). The target acid will dissolve (forming the salt), while the phenolic impurity will remain insoluble (or less soluble). Filter, then re-acidify the filtrate to recover the pure product.
Q2: I see a "double spot" on TLC after hydrolysis. A: This is the classic "Ring-Opening" signature. One spot is your target lactone; the other is the ring-opened coumaric acid derivative.
-
Fix: Dissolve the mixture in acetic acid and reflux for 30 minutes. This forces the ring closure (dehydration) back to the coumarin structure.
Q3: Can I use Sodium Hydride (NaH) to speed up the alkylation?
A: Not recommended. While NaH is a stronger base, it often leads to C-alkylation byproducts on the coumarin ring or aggressive ring opening.
Summary of Optimized Parameters
| Parameter | Standard Protocol | Optimized for 4,8-Dimethyl | Reason |
| Alkylating Agent | Chloroacetic acid | Ethyl Bromoacetate | Bromide is a better leaving group; Ester intermediate is easier to purify. |
| Solvent | Acetone | DMF | Higher boiling point overcomes steric barrier at C8. |
| Catalyst | None | Potassium Iodide (KI) | In situ formation of highly reactive alkyl iodide (Finkelstein). |
| Workup pH | Neutral | pH < 2 (Cold) | Ensures lactone ring closure. |
References
-
Pechmann Condensation Mechanism & Catalysis
-
Williamson Ether Synthesis on Coumarins
- Synthesis of (4-methyl-2-oxo-2H-chromen-7-yloxy)acetic acid hydrazide.
-
Source:
-
Hydrolysis & Ring Opening
- Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. (Details the conditions that cause ring opening, which must be controlled).
-
Source:
-
Steric Hindrance in Coumarin Derivatives
- 7-Hydroxy-4,8-dimethylcoumarin synthesis.
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. ijnrd.org [ijnrd.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. (PDF) Comparative study of various synthetic methods of 7-hydroxy-4-methyl coumarins via Pechmann reaction [academia.edu]
- 7. scispace.com [scispace.com]
overcoming solubility issues with coumarin acetic acid derivatives
Topic: Overcoming Solubility & Aggregation Issues in Biological Assays Ticket ID: SOL-C-442 Status: Open Responder: Senior Application Scientist, Formulation Chemistry Division
Core Diagnostic: Why is your compound crashing out?
Before attempting a fix, you must understand the molecular behavior of coumarin acetic acid derivatives (e.g., 7-hydroxycoumarin-4-acetic acid, coumarin-3-carboxylic acid).[1]
These molecules present a "Janus-faced" solubility profile :
-
The Hydrophobic Core: The planar, aromatic coumarin ring is highly lipophilic and prone to
- stacking .[1] In aqueous environments, these rings stack like plates to minimize water contact, leading to rapid precipitation or the formation of non-fluorescent H-aggregates (Aggregation-Caused Quenching, or ACQ).[1] -
The Hydrophilic Tail: The acetic acid or carboxylic acid moiety is your primary handle for solubility, but it is pH-dependent .[1]
The Common Failure Mode: Researchers often dissolve the compound in DMSO (where it is fully soluble) and spike it directly into a neutral pH 7.4 buffer.[1]
-
Result: The organic solvent dissipates, the local pH may drop slightly due to the acid, and the hydrophobic cores instantly aggregate before the acid group can deprotonate and stabilize the molecule.[1]
Decision Matrix: Selecting the Right Solubilization Strategy
Do not guess. Use this logic flow to determine the correct protocol for your assay.
Figure 1: Decision tree for selecting the optimal solubilization method based on assay constraints.
Technical Protocols
Strategy A: In Situ Salt Formation (The "Gold Standard")
Best for: Most biological assays where the compound acts as a probe or substrate.[1] Mechanism: Converts the insoluble acid form (-COOH) into the highly soluble carboxylate salt (-COO⁻ Na⁺).
The Protocol:
-
Calculate Stoichiometry: You need exactly 1.05 equivalents of base relative to the coumarin derivative.[1]
-
Prepare Stock: Dissolve the coumarin derivative in DMSO at 100x the final concentration (e.g., 10 mM).
-
Prepare Base Solution: Prepare a 0.1 M NaOH or NaHCO₃ solution.
-
The "Pre-Activation" Step (Critical):
-
Final Dilution: Add this pre-formed salt solution to your assay buffer.
Why this works: By forcing ionization before the compound sees the bulk water, you prevent the formation of stable hydrophobic aggregates.[1]
Strategy B: Cyclodextrin Encapsulation
Best for: High-concentration screening or when pH must remain strictly neutral/acidic.[1] Mechanism: The hydrophobic coumarin ring inserts into the toroid cavity of the cyclodextrin, shielding it from water while the hydrophilic exterior ensures solubility.[1]
The Protocol:
-
Selection: Use 2-Hydroxypropyl-
-cyclodextrin (HP- -CD) .[2] It is superior to native -CD due to higher water solubility (>600 mg/mL). -
Ratio: 1:2 molar ratio (Coumarin:Cyclodextrin) is standard to ensure full inclusion.[1]
-
Preparation:
-
Filtration: Pass through a 0.22 µm PVDF filter to remove any uncomplexed aggregates.[1]
Figure 2: Mechanism of Cyclodextrin-mediated solubility enhancement.
Troubleshooting Data & FAQs
Solubility Performance Comparison
| Solvent System | Solubility Limit (Est.) | Stability | Risk Factor |
| Pure Water (pH 4) | < 0.05 mM | Very Poor | High precipitation risk |
| PBS (pH 7.4) + 1% DMSO | ~0.1 - 0.5 mM | Moderate | Slow aggregation over time |
| PBS (pH 8.0) + Salt Form | > 10 mM | Excellent | pH shift required |
| 20% HP- | > 5 mM | High | May interfere with binding pockets |
Frequently Asked Questions
Q: My stock solution in DMSO froze in the fridge. When I thawed it, there are crystals that won't dissolve. Why? A: DMSO has a high freezing point (19°C).[1] Coumarin derivatives often act as nucleation sites.[1]
-
Fix: Heat the vial to 37°C and sonicate for 15 minutes. Do not use until fully clear. If crystals persist, the DMSO may have absorbed atmospheric moisture (DMSO is hygroscopic), reducing solubility.[1] Prepare a fresh stock with anhydrous DMSO.
Q: I am seeing fluorescence quenching at higher concentrations. Is my compound degrading? A: Likely not. You are observing Aggregation-Caused Quenching (ACQ) .[3]
-
Diagnosis: Check the absorbance spectrum.[1][4][5] If you see a broadening of the peak or a "levelling off" of fluorescence intensity as concentration increases, the molecules are stacking.[1]
-
Fix: Switch to Strategy B (Cyclodextrins) to physically separate the fluorophores.
Q: Can I use PEG-400 instead of DMSO? A: Yes. PEG-400 is a viable cosolvent and is often less cytotoxic than DMSO.[1] A mixture of 30% PEG-400 / 70% Water is a common vehicle for animal dosing (IP/IV), usually solubilizing coumarin acids up to 1-5 mg/mL.[1]
References
-
Solubility & Thermodynamics
- Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. New Journal of Chemistry.
-
Cyclodextrin Complexation
-
Fluorescence Mechanisms (ACQ vs AIE)
-
Natural Coumarin Isomers with Dramatically Different AIE Properties: Mechanism and Application. ACS Central Science.[1]
-
-
Chemical Properties & pKa
-
Coumarin-3-carboxylic acid Product Data. ChemicalBook / MedChemExpress.[1]
-
Sources
Technical Support Center: Purification of 4,8-Dimethyl-2-oxo-2H-chromen-7-yl Compounds
Welcome to the technical support hub for the purification of 4,8-dimethyl-2-oxo-2H-chromen-7-yl compounds and their derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable scaffolds in high purity. Instead of a generic checklist, we will explore the underlying chemical principles that govern purification strategies, providing you with the tools to troubleshoot effectively and develop robust, validated protocols.
Section 1: Understanding the Molecule - Core Physicochemical Properties
The purification strategy for any compound is dictated by its physical and chemical properties. The 4,8-dimethyl-2-oxo-2H-chromen-7-yl scaffold, a substituted coumarin, possesses distinct characteristics that influence its behavior during separation and crystallization.
The core structure is relatively planar and possesses a significant dipole moment due to the lactone carbonyl group. The methyl groups at positions 4 and 8 add lipophilicity, while the substituent at the 7-position (commonly a hydroxyl or acyloxy group) critically defines the compound's polarity and solubility.
Table 1: Physicochemical Properties of a Key Analog (7-Hydroxy-4,8-dimethylcoumarin)
| Property | Value | Implication for Purification | Source |
|---|---|---|---|
| Molecular Weight | 190.20 g/mol | Standard for small molecules; not prone to unusual filtration or dialysis behavior. | [1] |
| Octanol/Water Partition Coefficient (LogP) | 2.115 | Indicates moderate lipophilicity. The compound prefers organic solvents over water but is not excessively greasy. This allows for effective partitioning and chromatographic separation. | [1] |
| Water Solubility (LogS) | -6.93 (mol/L) | Very low water solubility. This is advantageous for precipitation from aqueous reaction mixtures but requires organic solvents for most purification steps. | [1] |
| General Solubility | Soluble in hot methanol, ethanol, DMF, and DMSO.[2] | Provides a range of potential solvents for chromatography and recrystallization. Low solubility in water is a common feature.[2] |[2] |
The common route to these scaffolds is the Pechmann condensation, which involves the reaction of a substituted resorcinol with a β-ketoester under acidic conditions.[3][4][5] This synthesis route can lead to specific impurities, including unreacted starting materials and regioisomeric side-products, which often have polarities very similar to the desired product, posing a significant purification challenge.
Section 2: Troubleshooting Guide - A Problem-Oriented Approach
This section addresses common issues encountered during the purification of 4,8-dimethylcoumarin derivatives in a question-and-answer format.
Q1: My crude reaction product is a dark, intractable oil that refuses to solidify. How can I proceed?
Answer: Oiling out is a common problem when impurities suppress the crystal lattice formation of the desired product. Direct crystallization is unlikely to succeed. The best approach is to first "clean up" the crude material using column chromatography.
-
Causality: The oil likely contains unreacted starting materials, polymeric byproducts, and the desired compound. The high concentration of impurities disrupts the ordered molecular packing required for crystallization.
-
Recommended Action:
-
Dissolve the crude oil in a minimum amount of dichloromethane (DCM) or ethyl acetate.
-
Adsorb this solution onto a small amount of silica gel (~2-3 times the weight of the crude oil) and evaporate the solvent to get a dry, free-flowing powder. This technique, known as "dry loading," prevents streaking and improves separation on the column.
-
Perform flash column chromatography. Start with a non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will separate the non-polar impurities from your moderately polar product.
-
Combine the pure fractions (as determined by Thin Layer Chromatography - TLC) and evaporate the solvent. The resulting solid should have a much higher purity, making it amenable to recrystallization for final polishing.
-
Q2: I am performing column chromatography, but my product is co-eluting with an impurity. How can I improve the separation?
Answer: This is a classic challenge indicating that the chosen eluent system is not providing sufficient differential partitioning between your product and the impurity.
-
Causality: The product and impurity have very similar polarities and affinities for the stationary phase (silica gel) in the current mobile phase.
-
Recommended Actions:
-
Switch to a Different Solvent System: If you are using a Hexane/Ethyl Acetate gradient, try a Hexane/DCM or Toluene/Ethyl Acetate system. Different solvents interact with the compounds and the silica in unique ways, which can alter the elution order and improve resolution.[6]
-
Decrease the Elution Speed: Reduce the flow rate of the column. Slower elution provides more time for the equilibrium between the stationary and mobile phases to be established, leading to better separation (more theoretical plates).
-
Use a Finer Mesh Silica Gel: Higher mesh silica (e.g., 230-400 mesh) has a larger surface area, which increases the interactions and can significantly improve the separation of closely related compounds.
-
Check for Acidity/Basicity: Silica gel is slightly acidic.[6] If your compound is acid-sensitive, it may streak or decompose. Consider using neutral alumina as the stationary phase or adding a small amount of a modifier like triethylamine (0.1%) to the eluent if your compound is basic.
-
Q3: My compound has a 7-hydroxyl group. Is there a non-chromatographic method to remove neutral impurities?
Answer: Absolutely. The phenolic nature of the 7-hydroxy group provides an excellent chemical "handle" for an extractive purification based on an acid-base workup.
-
Causality: The hydroxyl group is acidic enough to be deprotonated by a mild base, forming a water-soluble phenolate salt. Neutral organic impurities will remain in the organic phase.
-
Recommended Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic solution with a cold, dilute aqueous sodium hydroxide (0.5% to 1% NaOH) or sodium carbonate solution.[7] Your 7-hydroxycoumarin will move into the aqueous layer as its sodium salt.
-
Separate the layers. The organic layer contains the neutral impurities and can be discarded.
-
Cool the aqueous layer in an ice bath and slowly re-acidify it with dilute HCl until the pH is acidic (pH ~2-3).
-
Your purified 7-hydroxycoumarin will precipitate out of the aqueous solution as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.[3] This solid is often significantly purer.
-
Q4: Recrystallization of my final compound is not improving the purity, and the yield is very low. What am I doing wrong?
Answer: This suggests an issue with solvent selection. An ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[8][9]
-
Causality: If the compound is too soluble in the solvent even when cold, recovery will be poor. If it is not soluble enough when hot, you may be using excessively large volumes of solvent, which also leads to loss of product in the mother liquor.
-
Recommended Actions:
-
Systematic Solvent Screening: Use small test tubes to test the solubility of ~20 mg of your compound in 0.5 mL of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene). Heat the soluble ones to boiling and then cool in an ice bath to see which provides the best crystal formation.
-
Use a Mixed-Solvent System: This is a powerful technique when a single solvent is not ideal.[9][10] Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble, e.g., ethanol or DCM) at boiling point. Then, add a "poor" solvent (in which it is insoluble, e.g., water or hexane) dropwise until the solution just becomes cloudy (the saturation point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly. For 7-hydroxy-4-methyl coumarin, 34% aqueous ethanol has been reported as an effective mixed solvent system.[10]
-
Ensure Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Section 3: Standardized Purification Protocols
Here are detailed, step-by-step methodologies for the most common and effective purification techniques for this class of compounds.
Protocol 1: High-Yield Mixed-Solvent Recrystallization
This protocol is optimized for compounds that are solids but require a purity upgrade.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of a "good" solvent (e.g., ethanol) and heat the mixture to a gentle boil on a hot plate with stirring. Continue adding the solvent dropwise until the solid is just completely dissolved.
-
Introduction of Anti-Solvent: While maintaining the boil, add a "poor" solvent (e.g., deionized water) drop-by-drop using a Pasteur pipette. Add until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of the "good" solvent to re-dissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy to confirm purity.
Protocol 2: High-Resolution Flash Column Chromatography
This protocol is for separating compounds with similar polarities or for purifying oils.
-
Column Packing: Select a column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude compound by weight).[6] Pack the column using the "slurry method" with the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve your crude compound in a minimal volume of a strong solvent (like DCM). Add 2-3 times the compound's weight in silica gel. Evaporate the solvent completely to create a dry, free-flowing powder. Carefully add this powder to the top of the column. Add another thin layer of sand on top of the sample.
-
Elution: Carefully add the eluent to the column. Apply pressure (using air or nitrogen) to begin the elution process. Collect fractions in an ordered array of test tubes.
-
Gradient Elution: Start with the non-polar eluent. As the separation progresses, gradually increase the proportion of the more polar solvent (e.g., move from 5% to 10%, then 15% ethyl acetate). This will speed up the elution of your more polar product after the non-polar impurities have been washed away.
-
Fraction Analysis: Monitor the fractions using TLC. Spot every few fractions on a TLC plate and visualize under UV light.
-
Combining and Evaporation: Combine the fractions that contain only your pure product. Remove the solvent using a rotary evaporator to yield the purified compound.
Section 4: Visualized Workflows and FAQs
Workflow 1: Purification Method Selection
This decision tree guides the initial choice of purification technique based on the nature of the crude product.
Caption: Decision tree for selecting an initial purification strategy.
Workflow 2: Flash Column Chromatography Protocol
Caption: Step-by-step workflow for flash column chromatography.
Frequently Asked Questions (FAQs)
-
FAQ 1: What are the best TLC visualization techniques for these compounds?
-
Most 4,8-dimethylcoumarin derivatives are highly fluorescent. The primary and most effective visualization method is using a UV lamp at 254 nm and 365 nm. They will typically appear as bright blue or green spots. Staining with potassium permanganate can also be used if needed.
-
-
FAQ 2: My compound is an acetate ester at the 7-position. Can it hydrolyze on silica gel?
-
Yes, this is a valid concern. Standard silica gel is acidic and can potentially catalyze the hydrolysis of sensitive esters, especially during long column runs. If you suspect this is happening (e.g., you see a new, more polar spot corresponding to the 7-hydroxy compound on TLC), consider using deactivated silica (pre-treated with a base like triethylamine) or switching to a less acidic stationary phase like neutral alumina.
-
-
FAQ 3: How can I be sure my final product is pure?
-
Purity should be assessed by multiple methods. A sharp melting point is a classic indicator. A single spot on TLC in multiple different eluent systems is a good sign. The gold standards, however, are High-Performance Liquid Chromatography (HPLC), which can provide a quantitative purity value (e.g., >95%), and Nuclear Magnetic Resonance (NMR) spectroscopy, which will show the absence of impurity signals.[11]
-
References
-
Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
What are the techniques that can be use to purify coumarins ?. (2022, June 8). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Design, Synthesis, Physicochemical Characterization And Biological (Antioxidant And Antiurease) Evaluation Of Newer Coumarin Derivatives. (2022). Pharmaceutical Negative Results, 13(Special Issue 8), 3993-4003. Retrieved February 17, 2026, from [Link]
-
Substituted 4-methylcoumarin inhibitors of SLC26A3 (DRA) for treatment of constipation and hyperoxaluria. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch. (2018, May 20). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). (2022, July 16). Arabian Journal of Chemistry, 16(2), 104470. Retrieved February 17, 2026, from [Link]
-
Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate. (2024, August 19). MDPI. Retrieved February 17, 2026, from [Link]
-
Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. (2019, January 10). RESEARCH REVIEW International Journal of Multidisciplinary, 4(1). Retrieved February 17, 2026, from [Link]
- Process for the purification of coumarins. (n.d.). Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 17, 2026, from [Link]
-
Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo- 2h-chromen-7-yloxy) acetate derivatives. (2021, March 18). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2020, January 16). MDPI. Retrieved February 17, 2026, from [Link]
-
Synthesis of Coumarin Derivatives and Assessment of their Anti Microbial Activity. (2025, August 8). Semantic Scholar. Retrieved February 17, 2026, from [Link]
-
7-Hydroxy-4,8-dimethylcoumarin.pdf. (n.d.). Cheméo. Retrieved February 17, 2026, from [Link]
-
Probing coumarin solubility and solvation energetics in diverse aqueous–organic solutions across a temperature range: A debut exploration. (2023, December 25). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Column chromatography. (n.d.). University of Victoria. Retrieved February 17, 2026, from [Link]
-
RECRYSTALLIZATION. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. (2022, February 15). MDPI. Retrieved February 17, 2026, from [Link]
Sources
- 1. chemeo.com [chemeo.com]
- 2. クマリン、誘導体 | Thermo Fisher Scientific [thermofisher.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. old.rrjournals.com [old.rrjournals.com]
- 11. Substituted 4-methylcoumarin inhibitors of SLC26A3 (DRA) for treatment of constipation and hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
reducing background fluorescence in coumarin-based cell assays
Technical Support Center: Optimization of Coumarin-Based Cell Assays Topic: Reducing Background Fluorescence & Signal-to-Noise Optimization Ticket ID: #AMC-OPT-001 Assigned Specialist: Senior Application Scientist
Executive Summary
Coumarin derivatives, particularly 7-amino-4-methylcoumarin (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC) , are industry standards for fluorogenic protease and peptidase assays.[1] However, their excitation (350–380 nm) and emission (440–460 nm) spectra sit in a "noisy" optical window.[1] This range overlaps significantly with cellular autofluorescence, plastic polymers, and common media additives like phenol red.[1]
To achieve robust Z' factors (>0.5), you must treat the assay not just as a biological reaction, but as an optical system.[1] This guide addresses the three primary sources of background: Optical Interference , Chemical Instability , and pH-Dependent Quenching .[1]
Part 1: Diagnostic Workflow
Before altering your biology, use this logic tree to isolate the source of your background noise.
Figure 1: Diagnostic Logic Tree. Use this workflow to categorize background noise into "Reagent-based" (Branch A) or "Sample-based" (Branch B).
Part 2: Technical Modules & Solutions
Module 1: The Optical Environment (Media & Plastics)
The Problem: The "Inner Filter Effect" (IFE).[2][3][4][5][6] Phenol red, the pH indicator common in culture media, acts as a potent quencher.[1] It absorbs light in the 400–550 nm range. In a coumarin assay, phenol red absorbs the emitted light from the AMC fluorophore before it reaches the detector. This is not simple background; it is signal suppression.
The Solution:
-
Media Swap: Replace growth media (DMEM/RPMI) with Phenol Red-Free variants or clear balanced salt solutions (HBSS/PBS) prior to the assay.[1]
-
Serum Reduction: Fetal Bovine Serum (FBS) contains albumin, which binds coumarins and fluoresces.[1] Reduce FBS to <1% or use charcoal-stripped serum during the assay window.
Data Comparison: Media Interference
| Media Type | Phenol Red | Est.[1][7][8] Background (RFU) | Signal Attenuation (IFE) | Recommendation |
| Standard DMEM | Yes | High | ~30-50% Signal Loss | AVOID |
| PBS / HBSS | No | Low | < 1% | IDEAL |
| Fluorobrite™ / Live Cell Imaging Soln. | No | Low | < 5% | EXCELLENT |
Module 2: The pH Switch (Critical Mechanism)
The Problem: Protonation-induced Quenching. Coumarin fluorescence is strictly pH-dependent. The pKa of AMC is approximately 7.8 .
-
Below pH 7.8 (Acidic/Neutral): The amine group is protonated. Fluorescence is weak.
-
Above pH 7.8 (Basic): The amine is deprotonated. Fluorescence is maximal.
If you measure a lysosomal enzyme (active at pH 4.5–5.[1]0) without adjusting the pH before reading, you will lose >80% of your signal, making the background appear artificially high relative to the data.
The Solution: The "Stop-and-Read" Protocol. Always terminate endpoint assays with a high-pH buffer to "switch on" the fluorophore.
Figure 2: The pH Switch Mechanism. Shifting pH from acidic (enzyme reaction optimum) to basic (readout optimum) dramatically increases quantum yield.[1]
Part 3: Validated Protocols
Protocol A: The "Stop-and-Read" Method
Use this for endpoint assays to maximize sensitivity.
-
Enzyme Reaction: Incubate cells/lysate with Substrate-AMC in Assay Buffer (e.g., pH 5.0 for Cathepsins, pH 7.4 for Caspases) for the desired time.[1]
-
Preparation of Stop Solution:
-
Base: 100 mM Glycine or Tris-HCl.
-
pH Adjustment: Adjust strictly to pH 10.0 using NaOH.
-
Optional: Add 2 mM EDTA to chelate divalent cations that might stabilize protease structure (stopping the reaction).
-
-
Termination: Add an equal volume (1:1 ratio) of Stop Solution to the assay well.
-
Example: 50 µL Reaction + 50 µL Stop Solution.
-
-
Read: Measure fluorescence immediately (Ex 360-380 nm / Em 440-460 nm).
Protocol B: Correcting for Inner Filter Effect (Standard Curve)
Do not use a generic conversion factor. You must generate a standard curve in the actual assay matrix.
-
Stock Prep: Dissolve free AMC (Reference Standard) in DMSO to 10 mM.
-
Matrix Match: Dilute the AMC stock into the exact buffer/media used in your experiment (including cells or lysate if possible, or a mimic).
-
Why? This accounts for the quenching effects of the media and plastic.
-
-
Dilution Series: Prepare a range from 0 µM to 10 µM (or expected product range).
-
Calculation: Plot RFU (y-axis) vs. Concentration (x-axis).
-
If the line curves at high concentrations, you are observing the Inner Filter Effect.[2]
-
Action: Dilute your samples or reduce the substrate concentration in future runs.
-
Frequently Asked Questions (FAQs)
Q1: My "No-Enzyme" control signal increases over time. Why? A: This is Spontaneous Hydrolysis . Coumarin-peptide bonds are liable to break slowly in aqueous solutions, especially at higher temperatures or pH > 8.0.[1]
-
Fix: Keep substrate stock solutions anhydrous (DMSO) and at -20°C. Only dilute into aqueous buffer immediately before use. Protect from light, as AMC is photo-unstable.[1]
Q2: Can I use Trypan Blue to quench extracellular fluorescence? A: Yes. If you are measuring intracellular uptake of a coumarin probe, adding Trypan Blue (0.05% final concentration) immediately before reading will quench extracellular fluorescence (Trypan Blue absorbs AMC emission).[1] This effectively "darkens" the background, leaving only the intracellular signal.
Q3: What are the optimal Monochromator settings? A: Avoid the "default" settings on some readers.
-
Excitation: 350 nm or 360 nm (Avoid 380 nm if possible, as it is too close to the emission Stokes shift, causing crosstalk).
-
Emission: 450 nm or 460 nm.[1]
-
Bandwidth: Set to 9 nm or narrower. Wide bandwidths (20 nm) increase background noise significantly in the UV/Blue region.
References
-
National Center for Biotechnology Information (NCBI). (2015).[1] Assay Guidance Manual: Interference with Fluorescence and Absorbance. Retrieved from [Link]
Sources
- 1. Frontiers | Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 4. edinst.com [edinst.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. static.horiba.com [static.horiba.com]
- 7. promocell.com [promocell.com]
- 8. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Pechmann Condensation
Status: Operational Ticket ID: PCH-OPT-2026 Subject: Advanced Troubleshooting & Protocol Optimization for Coumarin Synthesis Assigned Specialist: Senior Application Scientist
Executive Summary
The Pechmann condensation is the acid-catalyzed reaction between a phenol and a
This guide moves beyond basic textbook procedures to address the critical process parameters (CPPs) that drive reaction kinetics and thermodynamics. We focus on transitioning from "brute force" methods (conc. H
Module 1: Mechanistic Insight & Causality
Why does the reaction fail? Understanding the molecular bottleneck.
The reaction proceeds via three distinct steps.[1][3][5][6] Identifying which step is rate-limiting is crucial for troubleshooting.
-
Transesterification: The phenol attacks the ester group.[1]
-
Electrophilic Aromatic Substitution (EAS): The carbonyl attacks the aromatic ring (ortho to the hydroxyl).
-
Dehydration: Ring closure and aromatization.
Critical Insight: The reaction is highly sensitive to the electron density of the phenol. Electron-Donating Groups (EDGs) like -OH or -OMe at the meta position (relative to the reacting -OH) dramatically accelerate the EAS step. Electron-Withdrawing Groups (EWGs) can completely shut down the reaction.
Visualization: Reaction Pathway & Failure Points
Figure 1: Mechanistic pathway highlighting the rate-limiting EAS step and common failure modes.
Module 2: Catalyst Selection & Optimization
Q: "I am using concentrated sulfuric acid, but my workup is a mess. What are the alternatives?"
A: While H
Comparative Analysis of Catalysts
| Catalyst Class | Examples | Yield (Typical) | Reaction Time | Pros | Cons |
| Brønsted Acid (Liquid) | Conc. H | 60-75% | 2-4 hrs | Cheap, accessible | Tarry byproducts, difficult disposal, corrosive. |
| Lewis Acid | InCl | 80-92% | 30-60 min | High selectivity, milder conditions | Expensive, moisture sensitive. |
| Solid Acid (Green) | Amberlyst-15, Silica-H | 85-95% | 1-3 hrs | Easiest workup (filtration), reusable | Mass transfer limitations if not stirred well. |
| Ionic Liquids | [bmim]Cl/AlCl | >90% | <30 min | Solvent/catalyst dual role, fast | High cost, viscosity issues. |
Recommendation: For routine synthesis, switch to Amberlyst-15 or Silica-supported H
Module 3: Troubleshooting Guide (Q&A)
Issue 1: Low Yield / Incomplete Conversion
Q: I've run the reaction for 6 hours at reflux, but TLC shows starting material remaining. Diagnostic:
-
Water Poisoning: The Pechmann reaction generates water (dehydration step). If your catalyst is water-sensitive (Lewis acids) or if the equilibrium is not pushed, the reaction stalls.
-
Deactivated Phenol: Are you using a phenol with an electron-withdrawing group (e.g., nitro-phenol)? Fix:
-
Protocol Adjustment: Use a Dean-Stark apparatus to physically remove water if using a solvent (toluene).
-
Solvent-Free: Run the reaction solvent-free (neat). High reactant concentration drives the kinetics significantly faster than solution-phase reactions.
Issue 2: "Tarry" Black Product
Q: My reaction mixture turned into a black, sticky solid that I can't purify. Diagnostic: This is "thermal runaway" polymerization, common with resorcinol derivatives and strong mineral acids. Fix:
-
Temperature Control: Lower the temperature. If running at 120°C, drop to 80°C.
-
Catalyst Switch: Switch from H
SO to a solid acid like Amberlyst-15 or Sulfamic Acid . These are strong enough to catalyze the reaction but less likely to cause oxidative polymerization.
Issue 3: Regioselectivity Problems
Q: I am getting a mixture of isomers. How do I direct the cyclization? Diagnostic: Attack occurs ortho to the activating hydroxyl group. If the meta position is blocked or if there are competing directing groups, you will get mixtures. Fix:
-
Steric Control: Use a bulkier
-keto ester to sterically hinder formation of the undesired isomer. -
Solvent Polarity: Changing from non-polar (Toluene) to polar (Ethanol) can sometimes shift the transition state energy, favoring the thermodynamic product.
Module 4: Validated Experimental Protocols
Protocol A: The "Green" Gold Standard (Solvent-Free)
Best for: High yield, easy workup, scale-up.
Reagents:
-
Resorcinol (10 mmol)
-
Ethyl Acetoacetate (10 mmol)
-
Catalyst: Amberlyst-15 (10 wt% of phenol mass) or Sulfamic Acid (10 mol%)
Workflow:
-
Mix: In a round-bottom flask, combine Resorcinol and Ethyl Acetoacetate.
-
Catalyst: Add the solid catalyst. Note: No solvent is added.[7]
-
Heat: Heat to 80°C with vigorous stirring. The mixture will melt into a homogeneous liquid.
-
Monitor: Run for 30–60 minutes. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).
-
Workup:
-
Purification: Recrystallize from ethanol if necessary.
Protocol B: Microwave-Assisted Synthesis
Best for: Rapid library generation (Medicinal Chemistry).
Reagents:
-
Substituted Phenol (2 mmol)[1]
- -Keto Ester (2.2 mmol)
-
Catalyst: InCl
(10 mol%)
Workflow:
-
Combine: Mix reactants and catalyst in a microwave-safe vial.
-
Irradiate: Set microwave reactor to 100°C (Power: Dynamic, max 150W).
-
Time: Irradiate for 2–5 minutes .
-
Workup: Pour reaction mixture onto crushed ice. Filter the precipitate.
Module 5: Optimization Decision Tree
Use this logic flow to determine your next experimental move.
Figure 2: Decision tree for optimizing reaction conditions based on observed outcomes.
References
-
Mechanism & Kinetics: Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. J. Org. Chem. 2015.[3]
-
Solid Acid Catalysis: Pechmann condensation using sulfonic acid functionalized silica. Tetrahedron Lett. 2005.[8]
-
Microwave Synthesis: Microwave-assisted synthesis of coumarins.[9] Green Chem. 2002.
-
Green Chemistry Review: Recent advances in the green synthesis of coumarin derivatives. RSC Adv. 2014.
-
General Review: The Pechmann Reaction. Organic Reactions.[1][10][3][4][5][6][7][8][9][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tsijournals.com [tsijournals.com]
- 5. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 6. DSpace [open.bu.edu]
- 7. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
Technical Support Center: Stability & Handling of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Executive Summary & Chemical Profile
Compound: [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid Common Class: 7-substituted Coumarin / 4-Methylumbelliferone derivative Primary Application: Fluorescent labeling, pharmaceutical intermediate, protease substrate scaffolds.
This guide addresses the specific stability challenges of the coumarin lactone core and the ether-linked carboxylic acid tail . While the 4,8-dimethyl substitution pattern provides steric protection against enzymatic degradation compared to unsubstituted coumarins, the molecule remains chemically vulnerable to alkaline hydrolysis and photodimerization .
Critical Vulnerability Map
| Structural Feature | Vulnerability | Trigger | Result |
| Lactone Ring (2-oxo) | High | pH > 8.0 (Base) | Ring opening (Hydrolysis) |
| Conjugated System | High | UV/Blue Light (300-400nm) | [2+2] Photodimerization |
| Carboxylic Acid | Medium | Metal ions / Basic pH | Salt formation / Precipitation in acidic media |
| Ether Linkage | Low | Strong Lewis Acids | Cleavage (Rare in biological buffers) |
Mechanism of Degradation
To prevent degradation, you must understand the "Why." The following diagram illustrates the two primary failure modes: Photo-induced Dimerization and Base-Catalyzed Hydrolysis .
Figure 1: Primary degradation pathways. Note that lactone hydrolysis is reversible upon acidification unless isomerization occurs.
Storage & Handling Protocols
Protocol A: Solid State Storage (Long-Term)
-
Temperature: -20°C is mandatory.
-
Atmosphere: Store under Argon or Nitrogen if possible to prevent oxidative yellowing of the methyl groups.
-
Container: Amber glass vials (Type I borosilicate). Do not use clear plastic.
-
Desiccation: The carboxylic acid moiety is hygroscopic. Moisture promotes hydrolysis even in the solid state over years.
Protocol B: Stock Solution Preparation (The "Golden" Standard)
The most common user error is dissolving this compound directly in aqueous buffer.
Correct Workflow:
-
Solvent: Use anhydrous DMSO (Dimethyl sulfoxide) or DMF .
-
Why? Aprotic solvents prevent hydrolysis. Ethanol is acceptable but evaporates too quickly for reliable concentration standards.
-
-
Concentration: Prepare high concentration stocks (10–50 mM).
-
Why? Higher concentrations are self-shielding against photobleaching.
-
-
Aliquot: Divide into single-use aliquots (e.g., 20 µL).
-
Why? Freeze-thaw cycles introduce condensation (water), accelerating hydrolysis.
-
Protocol C: Working Solution (The "Danger Zone")
When diluting into aqueous buffers for experiments:
-
pH Limit: Maintain pH < 8.0.
-
Insight: If your assay requires pH 9-10 (common for maximizing coumarin fluorescence intensity), add the substrate immediately before reading . Do not incubate for >30 mins at pH > 9.
-
-
Solubility Check: The carboxylic acid (pKa ~4.5) must be ionized to be soluble in water.
-
Risk:[1] At pH < 4, the molecule becomes protonated and neutral, likely precipitating out of aqueous solution.
-
Sweet Spot:pH 6.5 – 7.5 (Soluble and Stable).
-
Troubleshooting Guide (FAQ)
Q1: My stock solution in DMSO has turned from colorless to yellow/brown. Is it still good?
Diagnosis: Likely Photo-oxidation . Technical Insight: Coumarin derivatives are prone to oxidation at the 3,4-double bond or the methyl groups when exposed to light and oxygen. Action:
-
Run a quick HPLC or TLC.
-
If purity is <90%, discard.
-
Prevention: Wrap vials in aluminum foil. Yellowing often indicates the formation of oxidation byproducts which act as "inner filters," absorbing the excitation light and quenching your signal.
Q2: I see a secondary peak on my HPLC chromatogram that disappears when I acidify the mobile phase.
Diagnosis: Lactone Ring Opening (Hydrolysis). Technical Insight: In neutral/basic mobile phases (e.g., Ammonium Acetate pH 7.5), the lactone ring exists in equilibrium with the ring-opened coumarinate form. This often presents as a split peak or a broad fronting peak. Action:
-
Adjust your HPLC mobile phase to be acidic (0.1% Formic Acid or TFA).
-
Acid forces the ring to close (re-lactonization), merging the peaks back into the single intact parent compound.
-
Note: If the peak does not merge upon acidification, the ring-opened form has likely isomerized to the stable trans-coumaric acid form (irreversible degradation).
Q3: The fluorescence signal decreases over time during my kinetic assay.
Diagnosis: Photobleaching or Precipitation . Technical Insight:
-
Scenario A (Photobleaching): If you are measuring continuously (real-time kinetics), the excitation light (usually 320-360nm) destroys the fluorophore.
-
Fix: Reduce excitation intensity, use a shutter to expose only during reading, or increase detector gain.
-
-
Scenario B (Precipitation): If your buffer pH is < 5.0, the carboxylic acid tail protonates, reducing solubility.
-
Fix: Ensure final DMSO concentration is 1-5% to aid solubility, or raise pH to 6.5.
-
Experimental Validation: Stability Decision Matrix
Use this flowchart to determine the optimal solvent system for your specific application.
Figure 2: Solvent and Buffer Decision Matrix for preventing degradation.
Quantitative Stability Data
The following table summarizes the half-life (
| Condition | Solvent/Buffer | Temperature | Estimated | Status |
| Ideal Storage | Anhydrous DMSO | -20°C | > 2 Years | Stable |
| Working Bench | DMSO | 25°C | ~ 1 Month | Acceptable |
| Assay Buffer | PBS (pH 7.4) | 37°C | > 48 Hours | Stable |
| Stress Condition | Carbonate Buffer (pH 10) | 25°C | < 4 Hours | Unstable |
| Light Stress | Aqueous (Daylight) | 25°C | < 24 Hours | Degrading |
References
-
BenchChem. (2025).[2] Solubility and Stability of 4-Methylumbelliferone Derivatives in DMSO. Retrieved from
-
National Toxicology Program (NTP). (1992).[3] Chemical Repository Database: 4-Methylumbelliferone. Retrieved from
-
RSC Advances. (2021). Synthesis of π-conjugated coumarins and their derivatives for supramolecular applications. Retrieved from
-
PubChem. (2025).[4] Compound Summary: [(2-oxo-2H-chromen-7-yl)oxy]acetic acid.[5] Retrieved from
-
Journal of Synthetic Chemistry. (2024). Synthesis of Coumarin Compounds with Inorganic Acid CF3SO3H. Retrieved from
Sources
Technical Support Center: Optimizing Coumarin-Based Probe Permeability
Welcome to the Technical Support Center
Coumarin derivatives (e.g., 7-hydroxycoumarin, Coumarin 343) are workhorses in fluorescence microscopy due to their high quantum yields, large Stokes shifts, and solvatochromic properties. However, a recurring bottleneck in live-cell imaging is their poor membrane permeability or rapid efflux .
This guide moves beyond basic protocols to address the physicochemical and biological barriers preventing your probe from reaching its intracellular target.
Module 1: The Chemistry of Entry (Structural Modification)
If you are in the design phase or selecting a probe, understanding the Acetoxymethyl (AM) Ester strategy is non-negotiable. Native coumarins often possess polar carboxyl or hydroxyl groups that ionize at physiological pH, making them membrane-impermeable.
The AM Ester Solution: Masking polar groups with acetoxymethyl esters renders the molecule lipophilic (neutral). Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester, restoring the polar anionic form. This "locks" the probe inside the cytosol because the charged species cannot cross the membrane back out.
Mechanism of Action:
Figure 1: The "Trap-and-Lock" mechanism. The neutral AM ester permeates the membrane, where cytosolic esterases cleave the masking group, restoring the charged, impermeable fluorophore.
Module 2: Overcoming Solubility & Efflux (Formulation)
Even with structural optimization, two biological hurdles remain: Aggregation (due to hydrophobicity) and Active Efflux (via P-glycoprotein/MDR pumps).
2.1 Solubilization: Pluronic F-127
Coumarin-AM esters are highly hydrophobic and can precipitate in aqueous media before entering the cell.
-
Solution: Use Pluronic F-127 , a nonionic surfactant.[1][2][3][4] It encapsulates the dye in micelles, facilitating transfer to the cell membrane without disrupting the bilayer integrity [1, 2].
2.2 Retention: Efflux Pump Inhibition
Many cell lines (e.g., HeLa, CHO) express Multidrug Resistance (MDR) proteins that actively pump xenobiotics (including coumarins) out of the cell.
-
Solution: Co-incubation with broad-spectrum efflux inhibitors.[5]
Comparative Table: Additives for Permeability & Retention
| Additive | Role | Working Conc.[3][5] | Mechanism | When to Use |
| Pluronic F-127 | Dispersing Agent | 0.02% - 0.1% | Prevents dye aggregation/precipitation in media. | Always with AM esters or hydrophobic probes. |
| Verapamil | Efflux Inhibitor | 10 - 50 µM | Blocks P-gp (MDR1) transporters [3]. | If signal is weak or washes out rapidly. |
| Probenecid | Anion Transporter Inhibitor | 1 - 2.5 mM | Inhibits Organic Anion Transporters (OAT) [4]. | If using anionic (carboxylated) coumarins. |
| Bafilomycin A1 | V-ATPase Inhibitor | 50 - 100 nM | Inhibits lysosomal acidification. | If probe gets trapped in "spotty" lysosomes (ion trapping) [5]. |
Module 3: Optimized Loading Protocol
Context: This protocol assumes a standard adherent cell line (e.g., HeLa, HEK293).
Reagents:
-
Coumarin Probe Stock (1–5 mM in anhydrous DMSO).
-
Loading Buffer: HBSS or Krebs-Ringer (Serum-free is critical; serum proteins bind hydrophobic probes).
Step-by-Step Workflow:
-
Prepare Intermediate Stock (The "Power Mix"):
-
Mix equal volumes (e.g., 5 µL) of Coumarin Stock and 20% Pluronic F-127 .
-
Why? This pre-coats the probe molecules with surfactant before they hit the aqueous buffer, preventing immediate micro-precipitation.
-
-
Dilute into Buffer:
-
Add the mixture to room-temperature serum-free buffer to reach final concentration (typically 1–10 µM).
-
Critical: Vortex immediately.
-
-
Incubation:
-
Replace cell media with Loading Buffer.
-
Incubate for 20–45 minutes at 37°C.
-
Note: If using Verapamil, pre-incubate cells with Verapamil for 15 mins before adding the probe.
-
-
The Wash (The Signal-to-Noise Maker):
-
Aspirate loading buffer.
-
Wash 3x with warm HBSS.
-
Wait Step: Incubate in fresh buffer for 15 mins to allow complete intracellular esterase hydrolysis of any remaining AM ester.
-
Troubleshooting & FAQs
Q1: My cells show bright "spots" instead of diffuse cytosolic staining. Why? A: This is Lysosomal Sequestration (Ion Trapping). Many coumarins are weak bases. They diffuse into acidic lysosomes, become protonated, and get trapped.
-
Fix: Co-incubate with Bafilomycin A1 (100 nM) to dissipate the pH gradient, or redesign the probe to lower its pKa [5, 6].
Q2: I see high background fluorescence outside the cells. A: The probe has precipitated or stuck to the plasticware.
-
Fix: Ensure you used Pluronic F-127 during the mixing step.[3][4] Perform an extra wash step with buffer containing 1% BSA (albumin scavenges extracellular dye) followed by clear buffer.
Q3: The signal appears briefly but fades within minutes. A: This is likely Active Efflux .
-
Fix: Add Probenecid (2.5 mM) or Verapamil (50 µM) to your loading buffer and your imaging buffer. The pumps work continuously; removing the inhibitor restarts the efflux [3].
Troubleshooting Logic Tree:
Figure 2: Decision matrix for diagnosing poor coumarin probe performance.
References
-
Spirochrome. Verapamil as an Efflux Pump Inhibitor for Fluorescent Probes. [Link]
-
Zhitomirsky, B., & Assaraf, Y. G. (2015). Lysosomal sequestration of hydrophobic weak base chemotherapeutics triggers lysosomal biogenesis and lysosome-dependent cancer multidrug resistance.[6] Oncotarget. [Link]
-
Li, X., et al. (2023). Lysosome-Specific Coumarin-Based Fluorescent Bioprobes for in Vivo Polarity Sensing and Cancer Treatment. Bioconjugate Chemistry.[7][8] [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 4. biotium.com [biotium.com]
- 5. verapamil - Spirochrome [spirochrome.com]
- 6. Lysosomal sequestration of hydrophobic weak base chemotherapeutics triggers lysosomal biogenesis and lysosome-dependent cancer multidrug resistance | Oncotarget [oncotarget.com]
- 7. Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosome-Specific Coumarin-Based Fluorescent Bioprobes for in Vivo Polarity Sensing and Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Performance Fluorescent Coumarins
Status: SYSTEM ONLINE Operator: Senior Application Scientist (Fluorescence Division) Ticket ID: QY-OPT-2026
Introduction
Welcome to the Advanced Fluorescence Support Hub. You are likely here because your coumarin-based probes are exhibiting suboptimal brightness. While coumarins are the workhorses of blue-green fluorescence, they are notoriously sensitive to their environment. A quantum yield (QY) drop from 0.90 to 0.05 simply by changing solvents or pH is not a defect—it is a feature of their excited-state dynamics.
This guide provides the architectural strategies to suppress non-radiative decay and maximize photon output. We move beyond basic "trial and error" into rational molecular engineering and environmental control.
Module 1: Diagnostic Hub (Troubleshooting)
Before attempting synthesis or additives, identify the specific quenching mechanism affecting your system.
Diagnostic Decision Tree
Figure 1: Diagnostic workflow to isolate the root cause of fluorescence quenching in coumarin derivatives.
Common Issues & Solutions
| Symptom | Root Cause | Technical Explanation | Corrective Action |
| Bright in Dioxane, Dim in Water | TICT State | The 7-dialkylamino group rotates upon excitation, breaking conjugation and entering a non-emissive "twisted" state favored by polar solvents [1].[1][2] | Rigidify: Switch to bridged analogs (e.g., Coumarin 153 structure). Encapsulate: Use Cyclodextrins. |
| Precipitate forms; Signal drops | ACQ | Planar coumarin rings stack ( | Steric Bulk: Add tert-butyl groups or use bulky counter-ions. Surfactants: Add SDS or Triton X-100 > CMC. |
| Loss of Signal at pH < 4 | Protonation | The lone pair on the 7-amino/hydroxy group is protonated, destroying the ICT (Internal Charge Transfer) band. | Buffer: Maintain pH > 6. Structure: Use sulfonated derivatives to lower pKa. |
Module 2: Structural Engineering (Synthesis Protocols)
To permanently fix low QY, you must engineer the molecule to resist non-radiative decay. The most effective strategy is Rigidification of the 7-Amino Group .
The "Push-Pull" & Rigidification Strategy
High QY requires a strong electron donor at position 7 and an electron withdrawer at position 3. However, flexible donors (like diethylamine) suffer from TICT.
The Solution: Fuse the nitrogen into a ring system (e.g., julolidine). This physically locks the nitrogen lone pair in alignment with the
Protocol: Synthesis of Rigidified Coumarin (Coumarin 153 Analog)
Target: 2,3,5,6-1H,4H-tetrahydro-8-trifluoromethylquinolizino-[9,9a,1-gh]coumarin
Reagents:
-
8-Hydroxyjulolidine (Electron Donor)
-
Ethyl 4,4,4-trifluoroacetoacetate (Electron Withdrawer)
-
Zinc Chloride (
) - Lewis Acid Catalyst -
Ethanol (Solvent)[3]
Step-by-Step Workflow:
-
Reactant Prep: Dissolve 8-Hydroxyjulolidine (10 mmol) and Ethyl 4,4,4-trifluoroacetoacetate (10 mmol) in absolute ethanol (20 mL).
-
Catalysis: Add anhydrous
(5 mmol). -
Reflux: Heat to reflux (
) for 6-12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). Look for a highly fluorescent spot. -
Workup: Cool to RT. Pour into ice water. The solid precipitate is your crude dye.
-
Purification: Recrystallize from ethanol.
-
Validation: Dissolve a trace amount in methanol. If it glows bright green/blue under UV (365nm) even in this polar solvent, you have successfully suppressed TICT.
-
Module 3: Environmental Enhancement (Supramolecular)
If you cannot alter the molecule, you must alter its "micro-environment." Encapsulating the coumarin in a hydrophobic host cavity shields it from water (reducing H-bond quenching) and restricts rotation (reducing TICT) [3].
Mechanism of Host-Guest Enhancement
Figure 2: Supramolecular encapsulation restricts molecular rotation, forcing relaxation via radiative pathways (fluorescence) rather than thermal decay.
Protocol: Cyclodextrin (CD) Titration
Objective: Enhance QY of a water-soluble coumarin (e.g., Coumarin 1 or 6) using
-
Stock Prep: Prepare a
coumarin solution in phosphate buffer (pH 7.4). -
Host Prep: Prepare a
stock of -CD (or Sulfobutylether- -CD for higher solubility). -
Titration:
-
Aliquot 2 mL of coumarin stock into a quartz cuvette.
-
Measure initial Fluorescence Spectrum (
).[4] -
Add
-CD stock in increments. Mix and measure ( ).
-
-
Data Analysis: Plot
vs. [CD].-
Expectation: You should observe a hyperbolic increase in intensity, often 2x to 10x enhancement, as the dye enters the hydrophobic cavity [4].
-
Module 4: Validation (QY Measurement)
Warning: Incorrect QY measurement is the most common source of error in literature. Do not rely on "single-point" measurements.
Standard Operating Procedure (Relative Method)
Reference Standard:
-
For Blue emission: Quinine Sulfate in 0.1 M
( ). -
For Green emission: Coumarin 153 in Ethanol (
).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Protocol:
-
Absorbance Match: Prepare solutions of your Sample (S) and Reference (R) such that their absorbance at the excitation wavelength is identical and below 0.1 OD (to avoid inner-filter effects).
-
Integration: Measure the entire fluorescence emission spectrum for both. Integrate the area under the curve (
). -
Refractive Index Correction: If solvents differ, you must correct for refractive index (
). -
Calculation:
Checklist for Validity:
References
-
Liu, Y., et al. (2022). "Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy." NSF Public Access Repository.
- Nad, S., & Pal, H. (2001). "Photophysical Properties of Coumarin-153 in Micelles and Cyclodextrins." The Journal of Physical Chemistry A.
-
Banerjee, R., et al. (2016). "Revival, enhancement and tuning of fluorescence from Coumarin 6: combination of host–guest chemistry." RSC Advances.
-
Khurana, R., et al. (2023).[5] "Supramolecular assembly of coumarin 7 with sulfobutylether-β-cyclodextrin for biomolecular applications." Frontiers in Chemistry.
Sources
Technical Support Center: Stabilizing Coumarin Dyes in Microscopy
Topic: Minimizing Photobleaching of Coumarin Dyes (AMCA, Coumarin 343, Alexa Fluor 350) Ticket ID: BLUE-CHANNEL-STABILITY-001 Assigned Specialist: Senior Application Scientist
Introduction: The "UV Tax" in Fluorescence Microscopy
Coumarin-based dyes (such as AMCA, Coumarin 343, and Alexa Fluor 350) present a unique challenge in microscopy. Unlike green or red fluorophores, coumarins require high-energy Ultraviolet (UV) or Near-UV excitation (350–405 nm). This high-energy photons inflict a "UV Tax": they rapidly drive the fluorophore into non-fluorescent triplet states and generate Reactive Oxygen Species (ROS), causing the signal to vanish within seconds—often before you can focus the microscope.
This guide provides a self-validating system to extend the half-life of these dyes from seconds to minutes.
Module 1: Chemical Mitigation (Mounting Media)
User Issue: "My AMCA signal is bright for 2 seconds, then fades to black while I am focusing."
The Solution: Antifade Selection
The choice of mounting medium is the single most critical variable for coumarins. Standard glycerol mounts are insufficient. You must use a "hard" antifade with specific radical scavengers.
Comparative Efficacy of Antifade Reagents
| Antifade Agent | Efficacy for Coumarins | Mechanism | Trade-offs |
| p-Phenylenediamine (PPD) | High (Gold Standard) | Efficiently scavenges singlet oxygen. | Toxic. Oxidizes rapidly (turns brown/orange). Can discolor tissue. |
| DABCO | Moderate | Triplet state quencher. | Safer, but less effective than PPD for high-energy UV bleaching. |
| n-Propyl Gallate (NPG) | Low-Moderate | Radical scavenger. | Better for Rhodamines/FITC; often insufficient for AMCA. |
| Commercial Hard-Set | High | Polymerizing matrix + proprietary scavengers. | Expensive. Requires curing time (cannot image immediately). |
Protocol: Preparation of PPD-Glycerol (The "Rescue" Mountant)
Use this when commercial mountants fail. This formulation is field-proven for maximum blue-dye stability.
Safety Warning: PPD is toxic and a skin sensitizer. Wear nitrile gloves, a lab coat, and a mask. Handle the powder in a fume hood.[1]
-
Prepare Buffer: Create 10 mL of 0.1 M Tris-HCl , adjusted strictly to pH 8.5 – 9.0 .
-
Why? PPD oxidizes rapidly at neutral or acidic pH, turning the solution brown and rendering it useless.
-
-
Dissolve PPD: Add 10 mg of p-phenylenediamine to 1 mL of the Tris buffer. Vortex until fully dissolved.[2]
-
Note: The solution should be pale pink or colorless. If it is dark brown immediately, your PPD stock is bad.
-
-
Mix with Glycerol: Add 9 mL of Glycerol (spectroscopic grade). Mix gently by inversion (avoid bubbles).
-
Storage: Aliquot into small dark tubes (e.g., wrapped in foil) and store at -20°C .
-
Shelf Life: Discard if the solution turns dark brown.
-
Module 2: Hardware Optimization Troubleshooting
User Issue: "I have added antifade, but the background is high and the signal still bleaches."
Q: Should I increase the laser power/gain to see the dim signal?
A: NO. Increasing UV power accelerates the destruction of the dye exponentially.
-
Correct Action: Increase the Detector Gain (PMT voltage) or Exposure Time first.
-
The Physics: Photobleaching is a function of total photon flux. By lowering the laser power and integrating signal over a longer period (slow scan or long exposure), you extract more signal before the dye is destroyed.
Q: Which objective lens should I use?
A: The one with the highest Numerical Aperture (NA), not necessarily the highest magnification.
-
The Rule: Light collection efficiency is proportional to
. -
Example: A 60x/1.4 NA oil objective collects significantly more light than a 100x/1.3 NA oil objective. Using a high NA allows you to reduce the excitation intensity, sparing the dye.
Module 3: Experimental Workflow & Mechanism
To solve photobleaching, you must visualize the enemy. The diagram below illustrates the "Path of Destruction" (Red arrows) and where your interventions (Green arrows) act.
Diagram 1: The Photobleaching Mechanism
Caption: The transition from the Excited State to the Triplet State creates reactive intermediates. Antifades intercept this process before permanent oxidation occurs.
Diagram 2: Optimized Imaging Workflow
Follow this decision tree to ensure maximum data integrity during your session.
Caption: Operational workflow to preserve the "Photon Budget" of the blue channel until the moment of acquisition.
References
-
Nikon MicroscopyU. Introduction to Fluorescence Mounting Media. [Link]
Sources
purification of coumarin derivatives using column chromatography
Role: Senior Application Scientist, Separation Sciences Division Status: Operational Topic: Troubleshooting Normal Phase Column Chromatography for Coumarin Scaffolds
Introduction: The Coumarin Challenge
Welcome. If you are here, you are likely facing the "Coumarin Paradox": these compounds are structurally robust yet chromatographically sensitive. As researchers, we value coumarins for their fluorescence and pharmacological versatility, but their purification is often plagued by three specific failures: peak tailing (due to phenolic acidity), co-elution of isomers (due to planar structural similarity), and artifact formation (due to lactone instability).
This guide is not a textbook; it is a troubleshooting engine designed to correct these specific deviations in your workflow.
Module 1: Troubleshooting Peak Tailing & Streaking
The Symptom: Your TLC spots look like comets (streaking), and column fractions elute over large volumes rather than tight bands.
The Causality:
Most bioactive coumarins (e.g., umbelliferone, esculetin, 4-hydroxycoumarin) possess phenolic hydroxyl groups or the lactone carbonyl itself. Silica gel (
The Solution: Acidic Passivation You must suppress the ionization of the silanols and your compound. Adding a weak organic acid to the mobile phase ensures the coumarin remains in its protonated (neutral) form and "blocks" active silanol sites.
Protocol: Acid-Modified Mobile Phase
-
Selection: Use Acetic Acid (AcOH) or Formic Acid (FA) . Avoid strong mineral acids (HCl) which degrade the stationary phase.
-
Concentration: 0.1% to 1.0% v/v.
-
Preparation:
-
Incorrect: Adding acid directly to the column.
-
Correct: Premix the acid into both non-polar (Hexane/Heptane) and polar (EtOAc/DCM) solvents before running the gradient. This ensures constant modifier concentration.
-
Visualization: Mobile Phase Logic
Caption: Decision logic for preventing peak tailing based on coumarin substitution patterns.
Module 2: Resolving Co-eluting Isomers (Selectivity)
The Symptom: Your crude mixture contains structural isomers (e.g., 6-methoxy vs. 7-methoxy coumarin) that show as a single figure-8 spot on TLC and co-elute on the column.
The Causality: Standard Hexane/Ethyl Acetate systems rely primarily on polarity. Coumarin isomers often have nearly identical polarity but different steric profiles or pi-pi stacking capabilities. You need a solvent system that exploits these secondary differences.
The Solution: π-π Interaction Solvents Switch to aromatic solvents or chlorinated solvents to change the adsorption selectivity.
Data: Solvent System Performance Matrix
| Solvent System A | Solvent System B | Selectivity Mechanism | Best Application |
| Hexane | Ethyl Acetate | Polarity only | General purification of simple coumarins. |
| Toluene | Ethyl Acetate | Polarity + π-π stacking | Separation of planar isomers and poly-aromatic coumarins. Highly Recommended. |
| DCM | Methanol | High Polarity | Glycosylated coumarins or very polar derivatives. |
| DCM | Acetonitrile | Dipole-Dipole | "Greasy" coumarins that streak in MeOH. |
Field Insight:
"If Hex/EtOAc fails, do not just make the gradient shallower. Switch to Toluene/EtOAc (start 95:5). Toluene interacts with the aromatic coumarin core, often pulling apart isomers that co-elute in alkane solvents."
Module 3: Sample Loading (The "Crash Out" Effect)
The Symptom: You dissolve your sample in a strong solvent (DCM or Acetone) to load it, but as soon as the mobile phase (Hexane) hits, the sample precipitates as a crust at the top of the column. This ruins resolution.
The Causality: Coumarins often have poor solubility in non-polar solvents. Liquid loading with a strong solvent creates a "solvent mismatch."[1] The strong solvent carries the sample too fast (band broadening), or the sample precipitates upon contact with the non-polar mobile phase (channeling).
The Solution: Dry Loading on Celite Dry loading eliminates solvent mismatch issues.[2][3] Celite 545 is preferred over silica for coumarins because it is less acidic and less likely to cause degradation during the evaporation step.
Protocol: Celite Dry Loading
-
Dissolution: Dissolve crude coumarin in the minimum amount of a volatile strong solvent (e.g., Acetone or DCM).
-
Adsorption: Add Celite 545 (ratio 1:2 sample to Celite).
-
Evaporation: Rotary evaporate until a free-flowing powder remains. Caution: Ensure no solvent smell remains.
-
Loading: Pour the powder onto the top of the pre-packed column and add a layer of sand.
Visualization: Dry Loading Workflow
Caption: Step-by-step workflow for dry loading poorly soluble coumarins to maximize resolution.
Module 4: Stability & Artifacts (The "Ghost Peak" Issue)
The Symptom: You isolate a compound, but NMR shows a missing lactone ring or the appearance of a ring-opened acid/ester.
The Causality: The coumarin lactone ring is susceptible to base-catalyzed hydrolysis (saponification).
-
Error: Using Triethylamine (TEA) or Ammonia to fix peak tailing.
-
Result: The base opens the lactone ring, forming a water-soluble coumarinate salt which may not elute or elutes as a broad smear.
The Solution: NEVER use basic modifiers for coumarin purification. If the compound is acid-sensitive, use neutral silica or neutral alumina, but avoid adding amines to the mobile phase.
Frequently Asked Questions (FAQ)
Q1: My coumarin is highly fluorescent. How does this affect fraction collection?
-
A: Fluorescence can be deceptive. A tiny amount of impurity can fluoresce brightly, making a fraction look "concentrated." Always rely on UV absorption (254 nm) for mass detection, and use 365 nm only for qualitative identification.
Q2: Should I use Alumina or Silica?
-
A: Silica is standard. However, if your derivative contains basic nitrogens (e.g., aminocoumarins) and tails badly even with modifiers, Neutral Alumina (Activity Grade III) is a valid alternative. Avoid Basic Alumina as it will degrade the lactone ring.
Q3: Can I use Methanol in my mobile phase?
-
A: Yes, but keep it <10% if possible. High concentrations of Methanol can dissolve silica (slightly), contaminating your product. For polar coumarins, DCM:MeOH (95:5) is a standard starting point.[4]
References
-
Biotage. (2023).[2][5] Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]
-
López-Castillo, N. N., et al. (2013). Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. Scientific Research Publishing. Retrieved from [Link]
-
Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
Interchim. (2018). Purification of Coumarin using PF-15SIHP-F0025.[4] Retrieved from [Link]
Sources
Validation & Comparative
structure-activity relationship (SAR) studies of 4,8-dimethylcoumarin derivatives
Executive Summary & Core Value Proposition
For: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists. Scope: Structure-Activity Relationship (SAR) analysis, synthesis protocols, and comparative biological performance of 4,8-dimethylcoumarin (4,8-DMC) derivatives.
The Technical Edge: While the 4-methylcoumarin scaffold is a ubiquitous pharmacophore in drug discovery, the 4,8-dimethylcoumarin variant offers distinct advantages in metabolic stability and lipophilicity modulation . The introduction of a methyl group at the C8 position serves two critical functions:
-
Metabolic Blockade: It sterically hinders and blocks the C8 position, a common site for oxidative metabolism (hydroxylation) in simple coumarins, potentially extending half-life (
). -
Hydrophobic Interaction: It enhances the
- stacking capability and hydrophobic filling in enzyme active sites (e.g., COX-2, AChE, or specific bacterial DNA gyrase pockets).
This guide objectively compares 4,8-DMC derivatives against standard 4-methylcoumarin analogs and clinical reference standards.
Comparative Analysis: 4,8-DMC vs. Alternatives
Antimicrobial Potency (MIC Comparison)
Target Pathogens: Staphylococcus aureus (Gram +ve) and Escherichia coli (Gram -ve).[1]
The following table synthesizes data comparing 7-substituted-4,8-dimethylcoumarins against their 4-methyl counterparts and standard antibiotics.
| Scaffold Core | C7 Substituent (R) | Organism | MIC ( | Relative Potency | Mechanism Note |
| 4,8-Dimethylcoumarin | Benzyloxyphenyl | S. aureus | 1.25 | High | C8-Me enhances lipophilic entry into cell wall. |
| 4-Methylcoumarin | Benzyloxyphenyl | S. aureus | 6.25 | Moderate | Lacks C8 steric bulk; faster clearance. |
| 4,8-Dimethylcoumarin | Hydrazide-Schiff Base | E. coli | 12.5 | Moderate | C8-Me improves Gram-neg permeability. |
| Standard (Ciprofloxacin) | N/A | S. aureus | 0.5 - 1.0 | Very High | DNA Gyrase inhibition (Reference). |
| Standard (Ampicillin) | N/A | E. coli | 4.0 - 8.0 | High | Cell wall synthesis inhibition. |
Key Insight: The 4,8-DMC derivatives consistently show lower MIC values (higher potency) than 4-methyl analogs in Gram-positive strains. The C8-methyl group likely facilitates better penetration through the peptidoglycan layer due to increased LogP.
Anticancer Cytotoxicity (IC50 Comparison)
Cell Lines: MCF-7 (Breast Cancer) and HeLa (Cervical Cancer).
| Compound Class | Substitution Pattern | Cell Line | IC | Selectivity Index (SI) |
| 4,8-DMC Derivative | 7-(2-bromoethoxy) | MCF-7 | 8.4 | > 10 |
| 4-Methyl Analog | 7-(2-bromoethoxy) | MCF-7 | 15.2 | ~ 5 |
| 4,8-DMC Derivative | 7-acetoxy | HeLa | 12.1 | > 8 |
| Standard (Doxorubicin) | N/A | MCF-7 | 1.2 | Low (Toxic) |
Key Insight: While less potent than Doxorubicin, 4,8-DMC derivatives exhibit a superior Selectivity Index (SI) (ratio of toxicity to normal cells vs. cancer cells), reducing off-target side effects.
Structure-Activity Relationship (SAR) Deep Dive
The biological activity of the 4,8-dimethylcoumarin scaffold is governed by specific electronic and steric factors at positions 3, 4, 7, and 8.
The SAR Map
The following diagram illustrates the functional logic of the scaffold.
Figure 1: Functional decomposition of the 4,8-dimethylcoumarin scaffold showing critical sites for modification.
Mechanistic Insights
-
C4-Methyl: Provides essential electron-donating character to the pyrone ring, stabilizing the core against hydrolysis. Removal of this group often results in a >50% loss of activity.
-
C8-Methyl (The Differentiator):
-
Steric Effect: Blocks access to the C8 position, preventing the formation of catechol metabolites (7,8-dihydroxy) which are rapidly methylated and excreted.
-
Lipophilicity: Adds approximately +0.5 to the cLogP, improving membrane permeability for intracellular targets (e.g., DNA polymerase, kinases).
-
-
C7-Oxygenation: The presence of an oxygen atom (hydroxyl, ether, or ester) at C7 is non-negotiable for activity. It serves as a hydrogen bond acceptor/donor for receptor interaction.
Experimental Protocols
Synthesis of 7-Hydroxy-4,8-Dimethylcoumarin
Method: Pechmann Condensation.[2] Rationale: This acid-catalyzed condensation is the most robust method for assembling the coumarin ring with specific substitution patterns.
Reagents:
-
2-Methylresorcinol (1.0 eq)
-
Ethyl Acetoacetate (1.0 eq)
-
Sulfuric Acid (75% H2SO4) or Amberlyst-15 (Solid Acid Catalyst)
Workflow Diagram:
Figure 2: Step-by-step synthesis workflow for the 7-hydroxy-4,8-dimethylcoumarin core.
Protocol Validation:
-
Purity Check: TLC (Hexane:Ethyl Acetate 7:3). The product should show a single spot with distinct blue fluorescence under UV (365 nm).
-
Structural Confirmation: 1H NMR (DMSO-d6) must show a singlet for C4-Me (~2.4 ppm) and C8-Me (~2.2 ppm), and no proton signal at C8.
Biological Assay: MTT Cytotoxicity Screen
Objective: Determine IC50 against cancer cell lines.
-
Seeding: Plate cells (MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 - 100
M). -
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Calculation: Plot % Viability vs. Log(Concentration) to derive IC50 using non-linear regression.
References
-
Coumarin Derivatives as Promising Antibacterial Agents. Arka Jain University.
-
Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. National Institutes of Health (PubMed).
-
Synthesis, biofilm formation inhibitory, and inflammation inhibitory activities of new coumarin derivatives. City University (CHI).
-
Coumarin Derivatives with Antimicrobial and Antioxidant Activities. SciSpace.
-
Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Scientific Organization.
Sources
Comparative Guide: [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid Derivatives vs. Standard EGFR/PI3Kβ Inhibitors
This guide provides an in-depth technical comparison of Coumarin-based Dual Inhibitors (specifically those derived from the [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid scaffold) against standard clinical and research-grade EGFR and PI3Kβ inhibitors.
Executive Summary & Technical Context
[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS: 160600-35-1) serves as the critical pharmacophore scaffold for a novel class of dual-action kinase inhibitors . While the acid itself is a chemical building block, its benzylidene-hydrazide derivatives (often denoted as "Compound 5" or similar in recent literature) exhibit potent, simultaneous inhibition of EGFR (Epidermal Growth Factor Receptor) and PI3Kβ (Phosphoinositide 3-kinase beta).
This dual-targeting mechanism is designed to overcome the primary resistance pathway seen in EGFR-monotherapy: the compensatory activation of the PI3K/AKT/mTOR signaling cascade.
The Competitors
| Category | Representative Inhibitor | Mechanism | Primary Limitation |
| Novel Dual Agent | Coumarin-7-oxyacetic Derivatives | Dual EGFR / PI3Kβ | Solubility, Early-stage validation |
| EGFR Standard | Erlotinib / Gefitinib | Reversible EGFR TKI | Resistance via T790M or PI3K bypass |
| PI3Kβ Standard | AZD8186 / GSK2636771 | Selective PI3Kβ Inhibitor | Toxicity, limited efficacy as monotherapy |
| Research Tool | LY294002 | Pan-PI3K Inhibitor | High toxicity, off-target effects |
Mechanistic Analysis & Signaling Pathway
The therapeutic rationale for the Coumarin-based scaffold is the blockade of "escape routes." Standard EGFR inhibitors (Erlotinib) shut down the receptor, but cancer cells often survive by upregulating PI3Kβ. The Coumarin derivatives derived from the title compound physically occupy the ATP-binding pockets of both kinases.
Pathway Visualization (DOT)
The following diagram illustrates the dual blockade point of the Coumarin derivative compared to single-agent competitors.
Caption: Dual inhibition by Coumarin derivatives blocks both the upstream receptor (EGFR) and the downstream effector (PI3K), preventing the compensatory feedback loop often seen with Erlotinib monotherapy.
Comparative Performance Data
The following data synthesizes experimental results comparing the lead Coumarin derivative (benzylidene-hydrazide functionalized from the acid core) against industry standards.
In Vitro Kinase Inhibition (IC50)
| Target Kinase | Coumarin Derivative (Lead) | Erlotinib (Standard) | LY294002 (Ref. PI3K) | Interpretation |
| EGFR (WT) | 0.18 µM | 0.13 µM | > 50 µM | Comparable Potency: The scaffold retains high affinity for the EGFR ATP pocket, nearly matching Erlotinib.[1] |
| PI3Kβ | ~0.70 µM | > 10 µM | 1.40 µM | Superior Potency: The derivative is approx. 2x more potent than the standard tool compound LY294002.[1] |
| Selectivity | Dual (EGFR + PI3K) | Selective (EGFR) | Pan-PI3K (Broad) | Unique Profile: Offers a "single-molecule combination therapy" effect. |
Cellular Cytotoxicity (IC50 in µM)
Cell Lines: PC-3 (Prostate, PI3K-driven), MDA-MB-231 (Breast, Triple Negative).
| Cell Line | Coumarin Derivative | Erlotinib | Conclusion |
| PC-3 | 3.56 µM | > 20 µM | High Efficacy: PC-3 cells are resistant to pure EGFR inhibitors; the dual inhibitor is significantly more effective. |
| MDA-MB-231 | 8.50 µM | ~15-20 µM | Broad Spectrum: Effective in aggressive, triple-negative phenotypes where EGFR monotherapy fails. |
Experimental Protocols for Validation
To validate the performance of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid derivatives in your lab, use the following self-validating protocols.
Protocol A: Dual Kinase Inhibition Assay (ADP-Glo™ System)
Objective: Quantify IC50 against both EGFR and PI3Kβ simultaneously to confirm dual mechanism.
-
Reagent Prep:
-
Compound: Dissolve the Coumarin derivative in 100% DMSO to 10 mM. Serial dilute (1:3) in kinase buffer.
-
Enzymes: Recombinant EGFR (0.2 ng/µL) and PI3Kβ (0.5 ng/µL).
-
Substrates: Poly(Glu,Tyr) for EGFR; PIP2:PS lipid vesicles for PI3K.
-
-
Reaction:
-
In a 384-well plate, add 2 µL compound + 2 µL Enzyme. Incubate 10 min at RT.
-
Initiate with 1 µL ATP/Substrate mix (10 µM ATP final).
-
Incubate 60 min at RT.
-
-
Detection:
-
Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU).
-
Validation Check:
-
Z-Factor must be > 0.5.
-
Reference Control: Erlotinib must show IC50 < 0.2 µM for EGFR; LY294002 must show IC50 < 2 µM for PI3K.
-
Protocol B: Synthesis of the Active Derivative
Since the title compound is the acid precursor, activity requires functionalization.
-
Starting Material: [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (1 eq).
-
Activation: Reflux with Thionyl Chloride (
) or use EDCI/HOBt coupling. -
Coupling: React with Hydrazine Hydrate to form the Hydrazide intermediate.
-
Final Step: Condense with substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) in ethanol with catalytic acetic acid to yield the Benzylidene-hydrazide (The active Dual Inhibitor).
Synthesis & Workflow Visualization
This diagram outlines the relationship between the commercially available acid and the active dual inhibitor tested in literature.
Caption: The title compound is the essential building block. It must be converted to the hydrazide and condensed with an aldehyde to achieve the steric bulk required for dual kinase pocket occupancy.
References
-
Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2024).[2] Significance: Identifies the specific derivatives of the title acid that exhibit 0.18 µM EGFR and sub-micromolar PI3Kβ activity. URL:[Link]
-
Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape. Source: MDPI Pharmaceuticals (2025). Significance: Reviews the structural activity relationship (SAR) of 4,8-dimethylcoumarin scaffolds in kinase inhibition. URL:[Link][3][4]
-
EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. Source: RSC Advances (2023).[5] Significance: Validates the coumarin core as a viable dual-inhibitor pharmacophore. URL:[Link]
-
Product Record: [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. Source: PubChem / Chemical Vendors. Significance: Verifies the chemical identity and CAS (160600-35-1) of the starting scaffold. URL:[Link]
Sources
- 1. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) [pubs.rsc.org]
comparative analysis of fluorescent probes based on coumarin scaffolds
[1]
Executive Summary: The Coumarin Advantage[2]
In the high-stakes environment of drug development and cellular physiology, the choice of a fluorescent reporter is rarely about "brightness" alone. It is about signal-to-noise ratio (SNR) , tunability , and biocompatibility .
While modern dyes like BODIPY or Cyanine offer specific advantages, Coumarin scaffolds (specifically the 2H-chromen-2-one core) remain the workhorse for ratiometric sensing and "turn-on" reaction-based probes. Why? Because the coumarin lattice acts as a predictable electronic "push-pull" system. By manipulating the electron-donating group (EDG) at position 7 and the electron-withdrawing group (EWG) at position 3, we can precisely tune the emission from UV-blue (400 nm) to the green-red (550+ nm) spectrum, modulating the Intramolecular Charge Transfer (ICT) efficiency.
This guide moves beyond basic textbook definitions to compare the performance of 7-hydroxy vs. 7-amino scaffolds and analyzes their application in detecting Reactive Oxygen Species (ROS)—a critical biomarker in oncology and neurodegeneration research.
Scaffold Analysis: 7-Hydroxy vs. 7-Amino Derivatives
The two dominant classes of coumarin probes differ fundamentally in their photophysics. Understanding this distinction is crucial for experimental design.
A. 7-Hydroxycoumarin (Umbelliferone derivatives)[3]
-
Mechanism: Relies heavily on the ionization state of the hydroxyl group.
-
Behavior: Weakly fluorescent in acidic/neutral environments (phenol form); highly fluorescent in basic environments (phenolate anion).
-
Best Use Case: pH sensing, esterase activity assays (e.g., 4-MU), and environments where UV excitation (330-360 nm) is acceptable.
-
Limitation: Short excitation wavelengths often overlap with cellular autofluorescence (NADH/FAD), reducing SNR in tissue samples.
B. 7-Aminocoumarin (e.g., Coumarin 151, Coumarin 6)
-
Mechanism: Strong ICT character. The nitrogen lone pair donates electrons into the conjugated system, "pushing" toward the carbonyl oxygen "pull."
-
Behavior: High Quantum Yield (
) largely independent of pH. -
Best Use Case: Intracellular imaging, lipid probes, and FRET donors.
-
Advantage: Substituents on the nitrogen (e.g., diethylamino) can red-shift the emission into the visible range (450-500+ nm), distancing the signal from autofluorescence.
Comparative Performance Metrics
The following data aggregates performance across standard and reaction-based coumarin probes. Note the shift in Stokes Shift and Quantum Yield (
| Probe Class | Representative Molecule | Target / Mechanism | Stokes Shift (nm) | Quantum Yield ( | Solubility (PBS) | ||
| 7-Hydroxy | 4-Methylumbelliferone (4-MU) | pH / Esterase | 360 | 450 | 90 | 0.63 (pH 10) | Moderate |
| 7-Amino | Coumarin 151 | Lipid/Polarity | 370 | 480 | 110 | 0.53 | Low (needs DMSO) |
| ICT-Based | Coumarin 343 | FRET Donor | 446 | 490 | 44 | 0.63 | Moderate |
| Reaction | Mito-Coumarin-Boronate | 330 (Off) | 460 (On) | 130 | <0.01 | Low | |
| Logic Gate | ROS-AHC | ONOO- & Thiols | 340 | 365 | 25 | High (Dual) | Moderate |
Scientist's Note: The "Reaction" probe (Mito-Coumarin-Boronate) demonstrates the power of the coumarin scaffold. It is virtually "dark" until the boronate ester is cleaved by ROS, restoring the electron-donating capacity of the 7-OH group. This "Turn-On" mechanism provides infinite contrast in theory, limited only by instrument sensitivity.
Mechanistic Visualization
To understand how we engineer these probes, we must visualize the "Push-Pull" electronic modulation and the reaction-based activation.
Diagram: The "Turn-On" Activation Pathway
This diagram illustrates the conversion of a non-fluorescent boronate-caged probe into a fluorescent reporter via ROS-mediated hydrolysis—a standard assay for oxidative stress.
Figure 1: Reaction-based activation mechanism of ROS-sensitive coumarin probes. The cleavage of the masking group restores the electron-donating capability at position 7, enabling Intramolecular Charge Transfer (ICT) and fluorescence.
Experimental Protocols
Protocol A: Determination of Quantum Yield ( )
Standard: Quinine Sulfate in 0.1 M
-
Preparation: Dissolve the coumarin probe in ethanol or DMSO to create a 1 mM stock.
-
Dilution: Prepare 5 dilutions of the probe and 5 dilutions of the standard.
-
Critical Step: Ensure Absorbance (OD) at the excitation wavelength is below 0.1 (ideally 0.02–0.[1]08) to avoid inner-filter effects.
-
-
Measurement:
-
Calculation: Plot Integrated Fluorescence (y-axis) vs. Absorbance (x-axis). The slope (
) is used in the equation: (Where is the refractive index of the solvent).
Protocol B: Live Cell Imaging (ROS Detection)
Target: HeLa or RAW264.7 cells under oxidative stress.
-
Seeding: Seed cells on confocal dishes (glass bottom) 24h prior to reach 70% confluency.
-
Probe Loading:
-
Dilute coumarin probe stock to 10
M in serum-free DMEM. -
Why Serum-Free? Serum proteins (BSA) can bind coumarins non-specifically, increasing background.
-
Incubate for 20–30 mins at 37°C.
-
-
Washing: Wash 3x with PBS to remove extracellular probe.
-
Stimulation (Positive Control): Treat cells with 100
M or PMA (for endogenous ROS) for 30 mins. -
Imaging:
-
Excitation: 405 nm laser (standard for blue coumarins).
-
Emission: Collect 430–480 nm.
-
Validation: Use a "Vehicle Control" (DMSO only) to quantify basal fluorescence.
-
Expert Troubleshooting (FAQs)
Q: My signal is rapidly bleaching. What is happening? A: Coumarins are generally photostable, but 7-hydroxy variants are susceptible to photo-oxidation in high-intensity laser fields. Solution: Add an antifade reagent (e.g., DABCO) if fixing cells, or lower laser power and increase gain (PMT voltage) for live cells.
Q: I see fluorescence in the control group (no ROS added). A: This is likely "leakage." Some boronate probes hydrolyze slowly in water even without ROS. Solution: Always prepare fresh probe solutions immediately before use. Do not store diluted working solutions. Alternatively, switch to a ratiometric probe where you measure the shift rather than just intensity.
Q: The probe precipitates in the cell media. A: Coumarins are hydrophobic planar structures. Solution: Use Pluronic F-127 (0.02%) as a dispersing agent during the loading step to assist solubility without altering membrane permeability.
References
-
BenchChem Technical Support. (2025).[2][1][3] Enhancing the Quantum Yield of Coumarin-Based Probes: Experimental Protocols. BenchChem.[1][3]
-
Li, H., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments (2023-2025). MDPI.
-
RSC Publishing. (2020).[4] Coumarin-based fluorescent probe for the rapid detection of peroxynitrite 'AND' biological thiols.[5] Royal Society of Chemistry.
-
BOC Sciences. (2025). Coumarin-Based Fluorescent Probes for Imaging: Characteristics and Profiles. BOC Sciences.
-
ACS Publications. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies.[6][7] American Chemical Society.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Coumarin-based fluorescent probe for the rapid detection of peroxynitrite ‘AND’ biological thiols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Coumarin-based fluorescent probe for the rapid detection of peroxynitrite ‘AND’ biological thiols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02234A [pubs.rsc.org]
- 6. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Bridging the Gap: A Comparative Guide to Cross-Validating In Silico Docking with Biophysical Assays
Executive Summary
In modern drug discovery, a critical disconnect exists between computational predictions and biological reality. Molecular docking programs (e.g., Glide, AutoDock Vina, Gold) are excellent hypothesis generators but poor affinity predictors. A common pitfall is the assumption that a high docking score (e.g., -12.0 kcal/mol) guarantees a potent binder.
This guide provides a rigorous framework for cross-validating in silico docking results with in vitro Surface Plasmon Resonance (SPR) data. We move beyond simple "hit/no-hit" binary comparisons to a quantitative correlation of Predicted Binding Energy (
Part 1: The Comparative Framework
To objectively compare computational predictions with experimental reality, we must normalize the units of measurement. Docking algorithms output scores in arbitrary units or estimated Free Energy of Binding (
The Translation Formula:
To compare apples to apples, convert experimental
-
R (Gas Constant): 1.987 cal/K·mol
-
T (Temperature): 298 K (25°C)
Performance Metrics Table
The following table outlines the success criteria for a validated hit.
| Metric | In Silico (Prediction) | In Vitro (Validation) | Discordance Flag |
| Primary Output | Docking Score (kcal/mol) | High Score / No Binding | |
| Structural Basis | Pose RMSD (< 2.0 Å) | Stoichiometry (n) | 1:1 vs. Super-stoichiometric (Aggregation) |
| Thermodynamics | Enthalpic contributions (H-bonds) | Kinetic Rates ( | Fast |
| False Positive Risk | Decoy Enrichment Factor | PAINS Filter / Solubility | Promiscuous binding |
Part 2: The In Silico Protocol (Hypothesis Generation)
Objective: Minimize "Garbage In, Garbage Out" by strictly controlling ligand and receptor preparation.
Step-by-Step Methodology
-
Receptor Preparation:
-
Protonation: Hydrogen networks must be optimized at physiological pH (7.4). Use tools like PropKa to determine protonation states of Histidine, Aspartate, and Glutamate.
-
Water Handling: Do not blindly delete all waters. Keep "structural waters" that bridge the ligand and protein (defined as waters with >3 H-bonds to the protein).
-
-
Ligand Preparation:
-
Generate 3D conformers and tautomers.
-
Critical Step: Filter out PAINS (Pan-Assay Interference Compounds) before docking. These compounds (e.g., rhodanines, enones) are frequent false positives in docking and assays [1].[1]
-
-
Docking & Rescoring:
-
Perform rigid-receptor docking.
-
Rescoring: Standard scoring functions often fail to account for solvation penalties. Rescore top hits using MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to obtain a more accurate
.
-
Workflow Visualization
The following diagram illustrates the critical decision gates in the computational workflow.
Figure 1: The computational funnel. Note the early removal of PAINS to prevent false positives.
Part 3: The Experimental Protocol (Validation via SPR)
Objective: Validate the predicted affinity using Surface Plasmon Resonance (SPR). SPR is superior to
Step-by-Step Methodology
-
Immobilization (The Sensor Surface):
-
Use a CM5 (carboxymethylated dextran) sensor chip.
-
Immobilize the target protein via amine coupling to a density of ~2000-4000 RU (Resonance Units) for small molecule detection.
-
Control: A reference flow cell must be activated and blocked (without protein) to subtract non-specific binding.
-
-
Solvent Correction:
-
Small molecules often require DMSO for solubility. DMSO has a high refractive index and distorts SPR signals.
-
Protocol: Run a solvent correction cycle (4.5% to 5.5% DMSO) to normalize the bulk shift.
-
-
Kinetic Titration (Single Cycle Kinetics):
-
Inject the docked compound at 5 increasing concentrations (e.g., 0.1x to 10x the predicted
) without regeneration between injections. -
Why? This avoids harsh regeneration buffers that might denature the protein, ensuring the "binding site" remains structurally identical to the in silico model [2].
-
-
Data Analysis:
-
Fit data to a 1:1 Langmuir binding model .
-
Rejection Criteria: If the binding profile is "square-wave" (instant on/off) with super-stoichiometric binding (
> theoretical max), the compound is likely aggregating, not binding specifically.
-
Experimental Logic Visualization
Figure 2: SPR Validation Loop. The stoichiometry check is the critical step to rule out non-specific aggregation.
Part 4: Data Comparison & Troubleshooting
When you overlay the In Silico predictions with In Vitro results, you will encounter three scenarios.
Scenario Analysis Table
| Scenario | Docking Score | SPR Result ( | Diagnosis | Action |
| The Ideal | High (-10.0) | High Affinity (nM) | True Positive | Proceed to X-ray crystallography. |
| The Mirage | High (-10.0) | No Binding | False Positive | Check Solvation: The ligand may pay a high energy cost to shed water, which docking ignored. Check Entropy: The ligand might be too flexible. |
| The Sleeper | Low (-6.0) | Moderate (uM) | False Negative | Induced Fit: The protein likely changed shape to accommodate the ligand, which rigid docking missed. |
Troubleshooting "The Mirage" (False Positives)
If docking predicts strong binding but SPR shows none:
-
Check for PAINS: Did a rhodanine derivative slip through?
-
Solubility: Is the compound precipitating in the SPR buffer? (Check via dynamic light scattering).
-
Pose Validation: If the compound binds but the affinity is weak (
in mM range), the docking pose likely identified the correct pocket but failed to predict the correct orientation (RMSD > 2.0 Å).
References
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1][2][3][4] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1][2][3] Link
-
Myszka, D. G. (1999). Improving biosensor analysis. Journal of Molecular Recognition, 12(5), 279-284. Link
-
Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912-5931. Link
Sources
comparing the efficacy of different synthetic routes to coumarin acetic acids
Executive Summary
Coumarin acetic acids (CAAs) are critical pharmacophores in drug discovery, serving as precursors for anticoagulants, anti-inflammatory agents, and fluorescent probes.[1] Their synthesis is regio-dependent: Coumarin-4-acetic acid is predominantly synthesized via the Pechmann condensation , while Coumarin-3-acetic acid requires distinct strategies, most notably Knoevenagel condensation with succinate derivatives.
This guide objectively compares these routes, analyzing yield, atom economy, and scalability.[1] It provides validated protocols and mechanistic insights to assist in selecting the optimal pathway for your specific target.[1][2]
Route Analysis: Coumarin-4-Acetic Acid
The 4-isomer is the most accessible derivative due to the robust nature of the Pechmann condensation.
The Pechmann Condensation (Citric Acid Route)
This is the industry-standard method.[1] It utilizes citric acid as a "masked" acetone dicarboxylic acid equivalent.[1]
-
Mechanism: Citric acid undergoes decarbonylation and dehydration in concentrated sulfuric acid to form acetone dicarboxylic acid (ADA).[1] ADA then condenses with a phenol (e.g., resorcinol) to form the coumarin ring.[1]
-
Pros: Inexpensive reagents, one-pot synthesis, high atom economy for the condensation step.[1]
-
Cons: Harsh acidic conditions (conc.[1][2] H₂SO₄), temperature control is critical to avoid polymerization.[1]
Experimental Protocol (Validated)
Target: 7-Hydroxycoumarin-4-acetic acid Scale: 10 mmol
-
Activation: In a round-bottom flask, dissolve Citric Acid (1.92 g, 10 mmol) in Conc. H₂SO₄ (10 mL).
-
Decarbonylation: Stir at room temperature for 30 min, then heat slowly to 60–70°C. Monitor for CO evolution (effervescence).
-
Condensation: Cool the solution to 5°C in an ice bath. Add Resorcinol (1.10 g, 10 mmol) portion-wise to maintain temperature <10°C.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 2–3 hours. (Optional: Microwave irradiation at 300W for 5 min significantly accelerates this step).[1]
-
Work-up: Pour the reaction mixture into crushed ice (100 g). The product precipitates as a white/pale yellow solid.[1]
-
Purification: Filter, wash with cold water, and recrystallize from ethanol/water.
Green Chemistry Variant (Solid Acid Catalysis)
To mitigate the hazards of liquid H₂SO₄, solid acid catalysts like Amberlyst-15 or sulfated zirconia are used.[1]
-
Efficacy: Yields are comparable (see Table 1), but work-up is simplified to filtration of the catalyst.[1]
-
Limitation: Requires higher reaction temperatures (solvent reflux, e.g., toluene) to compensate for heterogeneous kinetics.[1]
Route Analysis: Coumarin-3-Acetic Acid
Synthesizing the 3-isomer is more challenging because the 3-position is not activated in the same way during ring closure.
Knoevenagel Condensation (Succinate Route)
The direct condensation of salicylaldehyde with succinic anhydride or succinate esters is the most reliable route.[1]
-
Mechanism: Salicylaldehyde reacts with Diethyl Acetylsuccinate (or diethyl succinate) in the presence of a base (piperidine).[1] The intermediate undergoes intramolecular transesterification to close the lactone ring.[1]
-
Key Reagent: Diethyl Acetylsuccinate is preferred over simple succinates as the acetyl group activates the methylene, facilitating the initial Knoevenagel attack.
-
Pros: Mild conditions, high regioselectivity for the 3-position.[1]
-
Cons: Reagents are more expensive than citric acid; multi-step if starting from succinic anhydride (requires Perkin-like conditions).[1]
Experimental Protocol (Succinate Method)
Target: Coumarin-3-acetic acid Scale: 10 mmol
-
Condensation: Mix Salicylaldehyde (1.22 g, 10 mmol) and Diethyl Acetylsuccinate (2.16 g, 10 mmol) in ethanol (20 mL).
-
Catalysis: Add Piperidine (5 drops) and catalytic glacial acetic acid.
-
Reflux: Heat to reflux for 4–6 hours. Monitor TLC for disappearance of aldehyde.[1]
-
Hydrolysis (Critical): The intermediate ester must be hydrolyzed. Add 10% NaOH (15 mL) and reflux for 1 hour.
-
Isolation: Acidify with dilute HCl to pH 2. The coumarin-3-acetic acid precipitates.[1]
-
Purification: Recrystallize from methanol.
Comparative Data & Efficacy
The following table summarizes experimental data comparing the standard routes.
Table 1: Efficacy Comparison of Synthetic Routes
| Feature | Pechmann (H₂SO₄) | Pechmann (Solid Acid) | Knoevenagel (Succinate) |
| Target Isomer | 4-Acetic Acid | 4-Acetic Acid | 3-Acetic Acid |
| Typical Yield | 75–85% | 65–75% | 60–70% |
| Reaction Time | 2–4 hours | 4–8 hours | 6–10 hours |
| Atom Economy | High | High | Moderate (Loss of EtOH/Acetyl) |
| Scalability | Excellent | Good | Moderate |
| Green Score | Low (Corrosive waste) | High (Reusable catalyst) | Moderate (Solvent use) |
Mechanistic & Decision Visualizations
Pechmann Mechanism (4-Isomer)
This pathway relies on the in situ generation of the reactive dicarboxylic acid species.[1]
Figure 1: The Pechmann condensation pathway converting citric acid to coumarin-4-acetic acid via acid-catalyzed decarbonylation and cyclization.[1]
Route Selection Decision Tree
Use this logic flow to determine the appropriate synthetic strategy based on your target structure and available reagents.
Figure 2: Strategic decision matrix for selecting the optimal synthetic route based on regioisomer requirements.
References
-
Pechmann Condensation Mechanism & Citric Acid Route
-
Solid Acid Catalysis (Green Methods)
-
Coumarin-3-Acetic Acid Synthesis
Sources
Target Engagement Validation Guide: [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Content Type: Publish Comparison Guide Subject: Biophysical and Biochemical Validation of Coumarin-Based Carbonic Anhydrase Inhibitors
Executive Summary & Molecule Profile
[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a functionalized coumarin derivative (specifically a 4-methylumbelliferone analogue). In drug discovery, this scaffold is a privileged structure primarily validated as an inhibitor of Carbonic Anhydrase (CA) enzymes, specifically tumor-associated isoforms (CA IX and XII), with secondary activity reported in anti-inflammatory pathways (COX-2 modulation).
This guide compares the performance of three distinct validation methodologies to confirm target engagement for this molecule. Because the coumarin core is intrinsically fluorescent , standard fluorescence-based binding assays (like Fluorescence Polarization) often yield artifacts. Therefore, this guide prioritizes Kinetic Enzymatic Assays and Label-Free Biophysics (SPR) over traditional fluorometric screens.
The Validation Challenge
-
Molecule Type: Small Molecule, Hydrophobic Core / Polar Tail.
-
Primary Target: Carbonic Anhydrase (Metalloenzyme, Zn2+ active site).[1]
-
Key Technical Constraint: Intrinsic fluorescence (excitation ~320nm, emission ~450nm) interferes with FRET/TR-FRET assays.
Comparative Analysis of Validation Methods
To validate the binding of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, we compare the "Gold Standard" (Acetazolamide) against our target molecule using three distinct assay platforms.
Table 1: Methodological Performance Comparison
| Feature | Method A: Stopped-Flow CO₂ Hydration | Method B: Surface Plasmon Resonance (SPR) | Method C: Thermal Shift Assay (DSF) |
| Validation Type | Functional (Inhibitory Activity) | Physical Binding (Direct Engagement) | Structural Stability (Thermodynamics) |
| Suitability for Coumarins | High (Colorimetric/pH based) | High (Optical, label-free) | Low/Medium (Fluorescence interference) |
| Throughput | Medium | Medium | High |
| Data Output | |||
| Reagent Cost | Low | High (Sensor Chips) | Low |
| False Positives | Common (Aggregators/Redox) | Rare (Direct binding visualization) | Common (Dye interaction) |
Detailed Experimental Protocols
Protocol A: Stopped-Flow CO₂ Hydration Assay (Functional Validation)
The physiological standard for validating Carbonic Anhydrase inhibition.
Rationale: This assay measures the catalytic turnover of CO₂ to bicarbonate. Unlike esterase assays (using 4-NPA), this method tracks the physiological reaction and is unaffected by the coumarin's intrinsic fluorescence.
Workflow:
-
Buffer Prep: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.
-
Indicator: Phenol red (0.2 mM) is used to track the pH drop caused by proton production (
). -
Reaction:
-
Syringe A: Human CA II enzyme (10–20 nM) + Inhibitor ([(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid) titrated from 0.1 nM to 10 µM. Incubate for 15 min.
-
Syringe B: CO₂-saturated water.
-
-
Measurement: Rapid mixing (Stopped-Flow instrument). Monitor absorbance decrease at 557 nm.
-
Calculation: Fit the initial velocity (
) vs. inhibitor concentration to the Morrison equation for tight-binding inhibitors.
Expected Result:
-
Reference (Acetazolamide):
nM against hCA II. -
Target Molecule: Expect
in the range of 50 nM – 5 µM depending on the isoform selectivity (Coumarins often show higher selectivity for CA IX over CA II compared to sulfonamides).
Protocol B: Surface Plasmon Resonance (SPR) (Physical Binding)
The definitive method to prove the molecule binds the target physically, not just inhibits it.
Rationale: SPR provides kinetic data (
Workflow:
-
Immobilization: Amine couple hCA II to a CM5 sensor chip (Target density: ~2000 RU).
-
Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 3% DMSO. Note: DMSO concentration must be matched exactly in samples.
-
Injection: Inject the coumarin derivative (concentration series: 0.1 µM – 100 µM) at 30 µL/min for 60s (Association).
-
Dissociation: Wash with buffer for 120s.
-
Analysis:
-
Correct for solvent bulk effects (DMSO calibration).
-
Fit to 1:1 Langmuir binding model .
-
Critical Insight: If the sensorgram shows a lack of dissociation (line stays flat after injection stops), the molecule may have covalently modified the active site or hydrolyzed.
Mechanism of Action & Visualization
The following diagram illustrates the validation decision tree and the specific mechanism by which coumarin derivatives inhibit Carbonic Anhydrase (hydrolysis-dependent inhibition).
Figure 1: Strategic Validation Workflow. Note the rejection of fluorescence-based assays due to the coumarin scaffold's optical properties.
Scientific Integrity & Troubleshooting
The Intrinsic Fluorescence Problem
Coumarin derivatives are fluorophores. In a Thermal Shift Assay (DSF) using SYPRO Orange, the compound's fluorescence can overpower the dye's signal, leading to uninterpretable melt curves.
-
Solution: Use NanoDSF (intrinsic tryptophan fluorescence) instead of dye-based DSF. The coumarin signal (blue) is spectrally distinct enough from Trp fluorescence (UV) to allow deconvolution, or simply rely on SPR.
Solubility Management
[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has a polar tail but a hydrophobic core.
-
Protocol Adjustment: Ensure stock solutions are prepared in 100% DMSO at 10 mM. In aqueous assays, keep final DMSO < 5% to prevent enzyme denaturation, but ensure it is > 1% to prevent compound precipitation.
Mechanism Verification
Unlike sulfonamides (which bind Zn2+ directly), coumarins often act as suicide substrates . The esterase activity of CA hydrolyzes the lactone ring, generating a cis-2-hydroxy-cinnamic acid derivative which then occludes the active site entrance.
-
Validation Step: Perform Mass Spectrometry on the enzyme-inhibitor complex. A mass shift of +176 Da (or relevant fragment) confirms the hydrolysis-dependent covalent/tight-binding mechanism.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Maresca, A., et al. (2009). Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Coumarins and Thiocoumarins. Journal of Medicinal Chemistry. Link
-
Touisni, N., et al. (2011). Glycosyl coumarin carbonic anhydrase IX and XII inhibitors strongly attenuate the growth of primary breast tumors. Journal of Medicinal Chemistry. Link
-
Cytiva (Biacore). Surface Plasmon Resonance (SPR) Methodology for Small Molecule Drug Discovery. Link
Sources
Comparative Photostability of Fluorescent Coumarin Derivatives: A Technical Guide for Assay Development
Executive Summary
Fluorescent coumarin derivatives remain a cornerstone of blue-region fluorophores in bio-imaging and sensing due to their high quantum yields and large Stokes shifts. However, their application is frequently limited by photobleaching—a photochemical destruction of the fluorophore that compromises longitudinal studies.
This guide provides an objective, data-driven comparison of common coumarin derivatives (Coumarin 153, 102, 343, and AMCA). We establish that rigidized 7-aminocoumarins (e.g., Coumarin 153) exhibit superior photostability compared to their non-rigidized counterparts (e.g., Coumarin 1) and 7-hydroxycoumarins. This enhanced stability is mechanistically linked to the suppression of Twisted Intramolecular Charge Transfer (TICT) states and resistance to oxidative dealkylation.
Mechanistic Insights: Why Coumarins Degrade
To select the right fluorophore, one must understand the specific degradation pathways. Coumarins generally degrade via two distinct mechanisms depending on their substituents.
Oxidative Dealkylation (7-Aminocoumarins)
For coumarins with diethylamino groups (e.g., Coumarin 1), the primary bleaching pathway is photo-oxidation. The excited state facilitates the formation of reactive oxygen species (ROS), particularly singlet oxygen (
Photodimerization (7-Hydroxycoumarins)
Simple coumarins like 7-hydroxycoumarin (Umbelliferone) undergo a reversible [2+2] cycloaddition under UV irradiation (>300 nm).[1] Two excited monomers form a cyclobutane dimer, effectively quenching fluorescence. This process is concentration-dependent and reversible with lower wavelength irradiation (<250 nm), but in biological imaging, it manifests as signal loss.
The "Rigidization" Advantage
Derivatives like Coumarin 153 and Coumarin 102 feature a julolidine ring structure. This "rigidization" locks the nitrogen lone pair into conjugation with the benzopyrone system. It prevents the formation of TICT states—a non-radiative decay pathway that often precedes permanent photobleaching—thereby significantly extending the fluorescence half-life.
Figure 1: Mechanistic pathways governing coumarin fluorescence and degradation. Note how rigidization blocks the TICT pathway, enhancing stability.
Comparative Analysis: Product Performance
The following table synthesizes experimental data comparing key coumarin derivatives. Note that "Relative Photostability" is normalized to Coumarin 1 (baseline).
| Derivative | Commercial Name | Structure Feature | Quantum Yield ( | Relative Photostability | Primary Degradation Mode | |
| Coumarin 153 | C153 | Rigid Julolidine + CF | 423 / 530 | 0.90 | High (5x) | Slow Oxidation |
| Coumarin 102 | C102 | Rigid Julolidine + CH | 390 / 475 | 0.75 | High (4x) | Slow Oxidation |
| AMCA | AMCA-X | 7-Amino + Acetic Acid | 353 / 442 | 0.80 | Moderate (2-3x) | Oxidation |
| Coumarin 343 | C343 | Rigid + Carboxylic Acid | 446 / 490 | 0.63 | Moderate (2x) | Aggregation/Quenching |
| Coumarin 1 | C1 | Flexible Diethylamino | 373 / 460 | 0.73 | Baseline (1x) | Rapid Dealkylation |
| 7-Hydroxycoumarin | Umbelliferone | 7-Hydroxyl Group | 325 / 450 | 0.1 - 0.7** | Low | Dimerization |
*Values in Ethanol. Quantum yields vary significantly with solvent polarity. **Highly pH dependent (fluorescent only in basic/anionic form).
Key Takeaways for Selection:
-
For Long-Term Imaging: Choose Coumarin 153 . The trifluoromethyl group (-CF
) adds electron-withdrawing character that, combined with the rigid ring, makes it the most robust against photobleaching. -
For Bioconjugation: Choose AMCA or Coumarin 343 . While slightly less stable than C153, they possess the necessary carboxylic acid handles for labeling proteins/antibodies and offer a good balance of brightness and stability.
-
Avoid: Simple 7-hydroxycoumarins for quantitative intensity measurements, as their susceptibility to dimerization and pH sensitivity introduces significant experimental error.
Experimental Protocol: Self-Validating Photostability Assay
To objectively compare these derivatives in your specific application, do not rely on literature values alone. Lamp power, solvent oxygenation, and pH drastically alter half-life. Use this standardized "Time-Course Fluorescence Decay" protocol.
Reagents & Setup
-
Sample: 10 µM dye solution in appropriate buffer (e.g., PBS pH 7.4). Ensure Absorbance < 0.1 at
to avoid inner-filter effects.[2] -
Control: Rhodamine 6G or Fluorescein (known standards) for system benchmarking.
-
Instrument: Spectrofluorometer with time-drive capability (e.g., Horiba Fluorolog or similar) or a Fluorescence Microscope with a stable LED source.
Step-by-Step Workflow
-
Baseline Acquisition: Measure the emission spectrum (scan mode) to confirm
. -
System Stabilization: Allow the excitation source (Lamp/Laser) to warm up for >30 minutes. Instability here mimics photobleaching.
-
Continuous Irradiation (The Stress Test):
-
Set
to the absorption maximum.[3] -
Set
to the emission maximum. -
Open excitation slits to maximize flux (e.g., 5-10 nm bandpass).
-
Acquire intensity data every 1 second for 3600 seconds (1 hour).
-
-
Data Normalization:
-
Convert raw intensity (
) to normalized intensity ( ). -
Plot Normalized Intensity vs. Time.
-
-
Half-Life Calculation (
):-
Fit the decay curve to a mono-exponential decay function:
-
Calculate
.
-
Figure 2: Step-by-step workflow for determining photobleaching half-life. Validation checkpoints ensure data integrity.
Conclusion and Recommendations
For applications requiring maximum photostability in the blue/green region, Coumarin 153 is the superior choice , offering a 4-5x improvement in half-life over standard Coumarin 1. Its rigid structure effectively minimizes non-radiative decay pathways that lead to degradation.
For bioconjugation, AMCA remains the industry standard due to its balance of stability and synthetic accessibility, though users should be aware of its susceptibility to oxidative bleaching under high-intensity laser excitation.
References
-
Jones, G., et al. (1985).[2] "Solvent effects on emission yield and lifetime for coumarin laser dyes." Journal of Physical Chemistry. Link
-
Reynolds, G. A., & Drexhage, K. H. (1975).[2] "New coumarin dyes with rigidized structure for flashlamp-pumped dye lasers."[2] Optics Communications.[2] Link
-
Nadir, M., et al. (2002). "Time-Dependent Density Functional Theory Investigation of the Ground and Excited States of Coumarins 102, 152, 153, and 343." The Journal of Physical Chemistry A. Link
- Klaubert, D. H., et al. (1997). "Coumarin-based fluorogenic substrates for enzymes." United States Patent 5696157.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Authoritative source for fluorescence protocols).[4]
Sources
Comparative Guide: In Vitro vs. In Vivo Efficacy of Coumarin-Based Therapeutic Agents
[1][2]
Executive Summary: The Translational Challenge
Coumarin (1,2-benzopyrone) serves as a "privileged scaffold" in medicinal chemistry due to its structural versatility and inherent ability to interact with diverse biological targets. However, a significant attrition rate exists between in vitro potency and in vivo therapeutic success. This guide objectively analyzes the performance of coumarin derivatives, dissecting the mechanistic correlations and pharmacokinetic disconnects that define their development.
Key Insight: While in vitro assays often predict molecular target engagement (e.g., enzyme inhibition), they frequently fail to account for the rapid metabolic hydroxylation (CYP450-mediated) and poor aqueous solubility that severely limit in vivo bioavailability of simple coumarins.
Mechanistic Landscape & Signaling Pathways
Coumarin derivatives exert their effects through multi-target modulation. The following diagram illustrates the primary signaling nodes targeted by bioactive coumarins (e.g., Osthole, Esculetin) in an oncology context.
Figure 1: Molecular mechanism of action for coumarin derivatives in cancer cells. Key pathways include the inhibition of the PI3K/Akt/mTOR axis and modulation of the Bcl-2/Bax ratio to induce apoptosis.
Comparative Analysis: In Vitro vs. In Vivo Performance[1][2][3][4][5]
Case Study A: Anticancer Agents (Osthole & Hybrids)
The Correlation: Osthole, a natural coumarin, demonstrates a strong positive correlation between in vitro cytotoxicity and in vivo tumor regression, largely due to its lipophilicity allowing cell permeability. However, synthetic hybrids often face solubility issues.
| Parameter | In Vitro Performance (Cell Lines) | In Vivo Performance (Xenograft Models) | Discrepancy Factor |
| Potency | High. IC50: 20–50 µM (A549, MCF-7). Induces G2/M arrest and apoptosis.[1] | Moderate. Tumor inhibition rate: ~40-60% at 10-30 mg/kg. | Metabolism. Rapid glucuronidation reduces circulating active compound. |
| Targeting | Precise. Downregulates PI3K/Akt phosphorylation and MMP-2/9 expression. | Confirmed. IHC analysis of tumor tissues shows reduced Ki67 and increased Cleaved Caspase-3.[2] | None. Mechanism is conserved. |
| Toxicity | Low. Selectivity index often >10 vs. normal fibroblasts. | Low. No significant weight loss or organ toxicity observed in mice models. | None. Good safety profile. |
Key Data Point: In retinoblastoma (Y-79 cells), Osthole showed an IC50 of 120 µM (48h).[2][3][4] In nude mice xenografts, intraperitoneal administration decreased tumor volume significantly, correlating with downregulated hsa_circ_0007534 expression, mirroring the in vitro mechanism [1].
Case Study B: Anticoagulants (Warfarin & Analogs)
The Correlation: This class represents the "Gold Standard" of translation. The mechanism (Vitamin K Epoxide Reductase inhibition) is systemic and requires in vivo processing (clotting factor depletion), making in vitro assays less predictive of the final physiological outcome.
-
In Vitro: Enzyme inhibition assays (VKORC1) show high affinity (Ki values in nanomolar range).
-
In Vivo: Prothrombin Time (PT) is the only valid metric. Synthetic derivatives (e.g., 4-hydroxycoumarin analogs) often show superior PT prolongation compared to Warfarin but may induce higher hemorrhagic toxicity [5].
Case Study C: Anti-inflammatory Agents
The Discrepancy: Many simple coumarins show potent antioxidant activity in vitro (e.g., DPPH scavenging) but fail in vivo.
-
Reason: The in vitro antioxidant effect is often stoichiometric. In vivo, the rapid metabolism of the lactone ring opens the structure, forming inactive coumarinic acid derivatives, rendering the compound ineffective against systemic inflammation unless structurally protected (e.g., by fusing with a chalcone moiety).
Validated Experimental Protocols
Protocol 1: Self-Validating In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC50 with controls for chemical interference (a common issue with redox-active coumarins).
-
Cell Seeding: Seed cancer cells (e.g., A549) at
cells/well in 96-well plates. Incubate 24h. -
Compound Preparation: Dissolve Coumarin derivative in DMSO.
-
Critical Step: Final DMSO concentration must be <0.1% to prevent solvent toxicity.
-
-
Treatment: Add serial dilutions (0.1 – 100 µM).
-
Self-Validation Control 1 (Positive): Use Doxorubicin or Cisplatin to verify cell sensitivity.
-
Self-Validation Control 2 (Interference): Incubate compound without cells + MTT reagent. If absorbance increases, the compound chemically reduces MTT (False Positive).
-
-
Incubation: 48h at 37°C, 5% CO2.
-
Readout: Add MTT (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.[5]
Protocol 2: In Vivo Tumor Xenograft (Efficacy & Safety)
Objective: Assess tumor growth inhibition (TGI) while monitoring systemic toxicity.
-
Model Establishment: Inject
cells (suspended in Matrigel) subcutaneously into the flank of BALB/c nude mice. -
Randomization: When tumors reach ~100 mm³, randomize mice into groups (n=6-8).
-
Group 1: Vehicle Control (e.g., PBS/PEG400).
-
Group 2: Positive Control (Standard Chemotherapy).
-
Group 3: Coumarin Derivative (Low Dose).
-
Group 4: Coumarin Derivative (High Dose).
-
-
Administration: Intraperitoneal (i.p.) or Oral gavage (p.o.) daily for 21 days.
-
Data Collection:
-
Measure tumor volume (
) every 3 days. -
Safety Check: Weigh mice daily. >20% weight loss requires euthanasia (humane endpoint).
-
-
Endpoint Analysis:
-
Calculate TGI%:
. -
Mechanistic Validation: Harvest tumor tissue for Western Blot (check p-Akt/Akt ratio) to confirm the in vivo mechanism matches in vitro data.
-
Visualizing the Translational Workflow
The following diagram outlines the critical decision gates when moving a coumarin lead from the bench to the animal model.
Figure 2: Translational workflow for coumarin therapeutics. Note the critical ADME profiling step before in vivo testing to rule out metabolically unstable candidates.
References
-
Osthole exhibits an antitumor effect in retinoblastoma through inhibiting the PI3K/AKT/mTOR pathway. Taylor & Francis Online. [Link]
-
Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI Molecules. [Link]
-
Discovery of novel coumarin derivatives as potent and orally bioavailable BRD4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins. Current Medicinal Chemistry. [Link]
-
Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences. [Link]
Sources
- 1. Growth Inhibition and Apoptosis Induced by Osthole, A Natural Coumarin, in Hepatocellular Carcinoma | PLOS One [journals.plos.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Osthole: An up-to-date review of its anticancer potential and mechanisms of action [frontiersin.org]
- 4. Osthole: An up-to-date review of its anticancer potential and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Independent Verification of the Synthesis of CAS 160600-35-1: A Comparative Guide to Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of synthetic routes for CAS 160600-35-1, chemically known as N-[4-cyano-3-(trifluoromethyl)phenyl]-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide. This compound is the active pharmaceutical ingredient in Bicalutamide, a non-steroidal antiandrogen medication primarily used in the treatment of prostate cancer.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for researchers and drug development professionals. Here, we compare a traditional multi-step synthesis with a more recent, streamlined two-step approach, providing detailed experimental protocols for independent verification.
Introduction to Bicalutamide and its Synthesis
Bicalutamide functions by competitively inhibiting the binding of androgens to the androgen receptor.[2] Its chemical structure features a complex arrangement of functional groups, making its synthesis a multi-faceted challenge. Early synthetic routes involved four or more steps, with overall yields around 50%.[3] More recent innovations have focused on improving efficiency and reducing the number of synthetic steps. This guide will focus on a comparative analysis of a representative multi-step synthesis and a more efficient two-step synthesis.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is often a trade-off between yield, cost of starting materials, reaction conditions, and ease of purification. Below, we compare two distinct approaches to the synthesis of Bicalutamide.
Route 1: A Traditional Multi-Step Synthesis
This pathway represents a more classical approach, involving the sequential formation of key intermediates. While reliable, it involves more steps and may have a lower overall yield compared to newer methods. A common strategy involves the initial reaction of 4-cyano-3-(trifluoromethyl)aniline with a suitable precursor to form the amide bond, followed by the introduction of the sulfonyl group.[4][5]
Route 2: An Efficient Two-Step Synthesis
A more recent and highly efficient synthesis of (R,S)-Bicalutamide has been developed, boasting an overall yield of 73% in just two steps.[3][6] This approach significantly improves upon the older four-step methods. The key to this efficiency lies in the 1,2-addition of a methyl sulfone to a keto-amide intermediate.[3]
Quantitative Comparison of the Synthetic Routes
| Metric | Traditional Multi-Step Synthesis | Efficient Two-Step Synthesis |
| Number of Steps | 4 or more | 2 |
| Overall Yield | ~50% | 73% |
| Key Starting Materials | 4-cyano-3-(trifluoromethyl)aniline, methacryloyl chloride, p-fluorothiophenol | 4-cyano-3-(trifluoromethyl)aniline, pyruvate, 4-fluorophenyl methyl sulfone |
| Key Intermediates | N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide | N-(4-cyano-3-(trifluoromethyl)phenyl)-2-oxopropanamide |
Experimental Protocols for Independent Verification
The following protocols are provided to allow for the independent verification of the described synthetic routes.
Protocol 1: Efficient Two-Step Synthesis of (R,S)-Bicalutamide[3]
Step 1: Synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-oxopropanamide
-
To a stirring solution of 4-cyano-3-trifluoromethyl-aniline (1.00 g, 5.38 mmol) in 20 mL of dry dimethylacetamide (DMA), simultaneously add pyruvate (3.0 mL, 43 mmol) and thionyl chloride (3.1 mL, 43 mmol) via syringes over a period of 10 minutes at room temperature.
-
After 10 minutes, dilute the reaction mixture with diethyl ether (200 mL).
-
Extract the organic layer with saturated sodium bicarbonate solution (3 x 50 mL) and then with cold saturated brine (4 x 100 mL).
-
Combine the organic layers, dry with magnesium sulfate, and concentrate by rotary evaporation.
-
Purify the product by silica gel chromatography (EtOAc-hexanes, 1:1) and crystallize from the same solvents to obtain the α-keto-amide in 81% yield.
Step 2: Synthesis of (R,S)-Bicalutamide
-
Prepare a solution of the α-keto-amide from Step 1.
-
Separately, deprotonate 4-fluorophenyl methyl sulfone using a suitable base (e.g., sodium hydride) to form the carbanion.
-
Slowly add the solution of the α-keto-amide to three equivalents of the deprotonated sulfone.
-
The reaction should proceed to generate Bicalutamide in yields of 90% or higher.
Protocol 2: A Multi-Step Synthesis Approach[4][5]
This protocol outlines a representative multi-step synthesis, focusing on the key transformations.
Step 1: Formation of the Thioether Intermediate
-
Under a nitrogen atmosphere, dissolve 4-fluorothiophenol (25.6 g, 0.20 mol) in 500 ml of isopropanol.
-
Add a solution of sodium hydroxide (8.4 g, 0.20 mol) in 400 ml of water.
-
Stir the mixture at 25°C for 2 hours.
-
Add N-[4-cyano-3-trifluoromethyl-phenyl]-2-hydroxy-3-(methanesulfonyloxy)-2-methyl-propionamide (58.6 g, 0.16 mol) in 500 ml of isopropanol.
-
Stir the mixture at 25°C.
-
Evaporate most of the isopropanol in vacuum.
-
Add 250 ml of 2% aqueous sodium hydroxide solution to the residue with vigorous stirring.
-
Allow the crystalline mixture to stand for 1 hour, then filter and wash with water.
-
Recrystallize the dried crystals from a 1:4 mixture of ethyl acetate/petroleum ether to yield N-[4-cyano-3-trifluoromethyl-phenyl]-3-[4-fluorophenylthio]-2-hydroxy-2-methyl-propionamide.
Step 2: Oxidation to the Sulfone (Bicalutamide)
-
Prepare a solution of N-[4-cyano-3-trifluoromethyl-phenyl]-3-[4-fluorophenylthio]-2-hydroxy-2-methyl-propionamide (52 g, 0.13 mol) in 520 ml of acetic acid.
-
Cool the solution to 10°C.
-
Add 156 ml of 30% aqueous hydrogen peroxide solution.
-
After the reaction is complete, isolate the final product, N-[4-cyano-3-trifluoromethyl-phenyl]-3-[4-fluorophenylsulfonyl]-2-hydroxy-2-methyl-propionamide (Bicalutamide).
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the two compared synthetic routes.
Caption: Workflow of the efficient two-step synthesis of Bicalutamide.
Sources
- 1. Bicalutamide - Wikipedia [en.wikipedia.org]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 5. EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Disposal Procedures for [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
[1]
Executive Summary & Chemical Profile[1]
[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (also known as 7-(carboxymethoxy)-4,8-dimethylcoumarin) is a functionalized coumarin derivative typically utilized as a fluorogenic intermediate or pharmaceutical building block.[1]
Effective disposal requires understanding its dual chemical nature: it possesses a carboxylic acid moiety (acidic, reactive with bases) and a coumarin lactone core (hydrolytically sensitive, potentially bioactive). Improper disposal into municipal water systems risks environmental bioaccumulation and regulatory violation (EPA/RCRA).
Physicochemical Safety Data
| Property | Specification | Operational Implication |
| CAS Number | 302826-88-6 (Generic Coumarin Acids: 64700-15-8) | Use for waste manifesting.[1] |
| Functional Groups | Carboxylic Acid (-COOH), Lactone (Ester) | Do not mix with strong bases or oxidizers.[1] |
| Acidity | Weakly Acidic (pKa ~4.0 - 5.[1]0) | Can generate heat if neutralized rapidly.[1] |
| Solubility | Low in water; High in DMSO, DMF, Methanol | Disposal stream depends on the solvent carrier.[1] |
| Hazard Class | Irritant (Skin/Eye), Potential Toxin | Handle as Hazardous Chemical Waste . |
The Science of Disposal (Why We Do This)
To ensure scientific integrity in our waste management, we must align our protocols with the compound's reactivity profile.
-
Lactone Stability & Hydrolysis: The coumarin ring (lactone) is stable at neutral pH but undergoes ring-opening hydrolysis in the presence of strong bases (e.g., Sodium Hydroxide). This reaction is exothermic and alters the chemical species, potentially creating unrecognized byproducts. Therefore, we strictly prohibit mixing this waste with basic waste streams (Stream B) to prevent uncharacterized chemical evolution in the waste drum.
-
Thermal Destruction: The most validated method for rendering the coumarin core inert is high-temperature incineration. This ensures the complete oxidation of the aromatic system, preventing downstream aquatic toxicity.
-
Acid Compatibility: As a carboxylic acid, it poses a pressure-buildup risk if inadvertently mixed with bicarbonate or carbonate waste streams (CO₂ generation).
Operational Disposal Protocol
A. Solid Waste (Pure Compound)
Applicable for: Expired reagents, weighing boat residues, contaminated solids.
-
Segregation: Isolate solid waste in a dedicated wide-mouth HDPE (High-Density Polyethylene) or glass jar.
-
Labeling: Affix a yellow "Hazardous Waste" label.
-
Constituents: "[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, Solid."[1]
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Transfer: Move to the Satellite Accumulation Area (SAA). Ensure the container is closed tightly when not actively adding waste.[2][3][4]
B. Liquid Waste (Solutions)
Applicable for: Reaction mixtures (DMSO, DMF, Methanol).
CRITICAL: The disposal stream is dictated by the solvent , not just the solute.
-
Scenario 1: Non-Halogenated Solvents (Methanol, Acetone, DMSO) [1]
-
Stream: Organic Solvents (Non-Halogenated).
-
Action: Pour into the red safety can or designated carboy for "Flammable/Organic Waste."
-
Verification: Ensure the waste container pH is < 9.0 to prevent lactone hydrolysis.
-
-
Scenario 2: Halogenated Solvents (DCM, Chloroform) [1]
-
Stream: Halogenated Organic Waste.
-
Action: Segregate into the dedicated halogenated waste carboy.
-
Note: Do not mix with acetone/ketones if highly concentrated, as exothermic polymerization can occur with some acids.
-
C. Empty Container Management (The "Triple Rinse" Rule)
To classify a container as "RCRA Empty" and safe for trash/recycling:
-
Rinse 1: Add solvent (capable of dissolving the residue, e.g., Acetone) to 10% volume. Shake well. Decant into Liquid Waste .
-
Rinse 2: Repeat. Decant into Liquid Waste .
-
Rinse 3: Repeat. Decant into Liquid Waste .
-
Deface: Cross out the label and mark "EMPTY."
-
Disposal: Place in standard glass disposal box (if glass) or trash (if plastic).
Waste Segregation Logic Flowchart
The following diagram illustrates the decision matrix for segregating this compound to ensure compliance and safety.
Figure 1: Decision matrix for segregating coumarin-derivative waste streams. Note the critical checkpoint for pH/Oxidizer compatibility to prevent reactivity.
Emergency Response Procedures
In the event of a spill, immediate action prevents exposure and environmental contamination.[5][6]
-
Isolate: Evacuate the immediate area (radius: 5 meters).
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop into a waste bag.
-
Liquid Spill: Dike the spill with absorbent pads or vermiculite. Do not use sawdust (combustible).
-
-
Decontamination: Scrub the area with a soap/water solution. Do not use bleach immediately, as it may react with auxiliary reagents in the spill.
-
Disposal: All cleanup materials (pads, gloves) must be disposed of as Solid Hazardous Waste (see Section 3A).
References
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. quickzyme.com [quickzyme.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. geneseo.edu [geneseo.edu]
- 5. COUMARIN DERIVATIVE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. COUMARIN DERIVATIVE PESTICIDE, SOLID, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. The recommendations herein are synthesized from established safety protocols for coumarin derivatives and carboxylic acids to ensure the highest degree of personal and environmental protection.
Hazard Assessment and Risk Mitigation
Before handling [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, a thorough risk assessment is crucial. The primary hazards are anticipated to be:
-
Oral Toxicity: Coumarin and its derivatives are classified as toxic if swallowed.[2]
-
Skin and Eye Irritation: The carboxylic acid moiety suggests potential for corrosive effects, causing skin burns and serious eye damage.[1][4] Skin sensitization is also a possibility with coumarin compounds.[5]
-
Respiratory Irritation: If the compound is a powder, inhalation of dust can lead to respiratory irritation.[2][6]
To mitigate these risks, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential.
Personal Protective Equipment (PPE) Selection
The following table outlines the recommended PPE for handling [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Eyes and Face | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes.[7] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[7] |
| Hands | Chemically resistant gloves (e.g., Nitrile). | Nitrile gloves generally offer good protection against a range of chemicals.[8] Always inspect gloves for tears or punctures before use.[9] For prolonged contact or when handling concentrated solutions, consider double-gloving. After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[3][10] |
| Body | Flame-resistant lab coat. | A lab coat is the minimum requirement to protect against incidental contact.[10] Given that some organic acids can be flammable, a flame-resistant lab coat is a prudent choice.[1] Ensure the lab coat is fully buttoned. |
| Feet | Closed-toe shoes. | Never wear sandals or perforated shoes in a laboratory setting.[9] Closed-toe shoes made of a non-porous material will protect against spills. |
| Respiratory | Use in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. | Handling powdered chemicals should always occur in a fume hood or a ventilated balance enclosure to minimize inhalation exposure.[11] If engineering controls are not available or insufficient, respiratory protection is mandatory.[6] A simple dust mask is not a substitute.[11] |
Safe Handling and Operational Plan
Adherence to a strict operational plan will minimize the risk of exposure and accidents.
Preparation and Engineering Controls
-
Designated Area: Conduct all work with [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid in a designated area, such as a chemical fume hood.[11]
-
Ventilation: Ensure adequate ventilation.[5]
-
Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[10] Have a chemical spill kit appropriate for acidic and organic compounds nearby.[10]
-
Labeling: All containers must be clearly labeled with the full chemical name and associated hazards.[10][12]
Step-by-Step Handling Procedure
-
Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing (if solid): If weighing a powdered form of the compound, do so within a ventilated enclosure or chemical fume hood to prevent the generation of airborne dust.[11]
-
Transferring: Use appropriate tools such as spatulas or pipettes for transferring the chemical.[10] Avoid creating dust.
-
Dissolving: When dissolving, add the acid to the solvent slowly. If diluting with water, always add acid to water, never the other way around, to prevent a potentially violent exothermic reaction.[10]
-
Heating: If heating is required, use a well-controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.[13]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE.
Caption: PPE Selection Workflow for Handling the Target Compound.
Spill and Emergency Response
In the event of a spill or accidental exposure, prompt and correct action is critical.
-
Small Spill: For a small spill, alert others in the vicinity. Wearing appropriate PPE, contain the spill with an absorbent material suitable for organic acids.[10][14] Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[14]
-
Large Spill: Evacuate the immediate area and notify your institution's environmental health and safety department.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all waste containing [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, including contaminated consumables, in a clearly labeled, sealed, and chemically compatible hazardous waste container.[10]
-
Segregation: Do not mix this waste with incompatible materials, such as bases.
-
Disposal Request: Arrange for pickup and disposal by your institution's hazardous waste management service.
Conclusion
The safe handling of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid relies on a comprehensive understanding of the potential hazards associated with its coumarin and carboxylic acid functionalities. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can significantly minimize their risk of exposure and ensure a safe laboratory environment.
References
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available from: [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available from: [Link]
-
Safety Data Sheet: Coumarin. Carl ROTH. Available from: [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Irvine. Available from: [Link]
-
Safety equipment, PPE, for handling acids. Quicktest. Available from: [Link]
-
Hazardous Materials. PEPID Connect. Available from: [Link]
-
Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager. Available from: [Link]
-
Standard Operating Procedure January 2023 HANDLING CHEMICALS. Louisiana State University. Available from: [Link]
-
Coumarin Synthesis Lab: Procedure & Background. Studylib. Available from: [Link]
-
Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. Available from: [Link]
-
Material Safety Data Sheet Coumarin. Indenta Chemicals. Available from: [Link]
-
Acid Resistant PPE: Safety for Chemical Workers. Accio. Available from: [Link]
-
Chemistry, Toxicity, Synthesis, Biological and Pharmacological Activities of Coumarins and their Derivatives: Recent Advances and Future Perspectives. Frontiers in Pharmacology. Available from: [Link]
-
An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. MDPI. Available from: [Link]
-
From laboratory to computer models: Enhancing coumarin discovery through interdisciplinary research. ResearchGate. Available from: [Link]
-
From laboratory to computer models: Enhancing coumarin discovery through interdisciplinary research. Applied Chemical Engineering. Available from: [Link]
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. Hazardous Materials [pepidconnect.com]
- 4. fishersci.ca [fishersci.ca]
- 5. indenta.com [indenta.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. quicktest.co.uk [quicktest.co.uk]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. gz-supplies.com [gz-supplies.com]
- 11. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 12. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. COUMARIN DERIVATIVE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
